Prexasertib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTGPNHGTYJDEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031326 | |
| Record name | Prexasertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234015-52-1 | |
| Record name | 5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]-2-pyrazinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234015-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prexasertib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234015521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prexasertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12008 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Prexasertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prexasertib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/820NH671E6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Prexasertib's Mechanism of Action in the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prexasertib (LY2606368) is a potent, second-generation, ATP-competitive small molecule inhibitor of the cell cycle checkpoint kinases 1 and 2 (CHK1 and CHK2).[1] CHK1 is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and in maintaining genomic stability. It is a key regulator of cell cycle checkpoints, particularly the S and G2/M phases, and is essential for homologous recombination (HR) repair of DNA double-strand breaks and the stabilization of replication forks. In many cancer cells, particularly those with a p53 deficiency, there is an increased reliance on the CHK1-mediated G2/M checkpoint for DNA repair, making CHK1 an attractive therapeutic target. This compound's inhibition of CHK1 leads to the abrogation of this checkpoint, resulting in replication catastrophe, accumulation of DNA damage, and ultimately, apoptotic cell death in cancer cells. This guide provides an in-depth technical overview of this compound's mechanism of action in the DNA damage response, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound's primary mechanism of action is the inhibition of CHK1 and, to a lesser extent, CHK2. This inhibition disrupts the normal cellular response to DNA damage, leading to a cascade of events that preferentially affects cancer cells.
Inhibition of CHK1 and Disruption of Cell Cycle Checkpoints
Upon DNA damage or replication stress, ataxia telangiectasia and Rad3-related (ATR) kinase phosphorylates and activates CHK1. Activated CHK1 then phosphorylates and inactivates the CDC25 family of phosphatases. This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), leading to cell cycle arrest, primarily at the G2/M transition. This pause allows time for DNA repair.
This compound, by inhibiting CHK1, prevents the inactivation of CDC25 phosphatases. This leads to premature CDK activation and forces cells to bypass the G2/M checkpoint, even in the presence of DNA damage. This premature entry into mitosis with unrepaired DNA damage results in mitotic catastrophe and cell death.[2]
Caption: this compound inhibits CHK1, preventing G2/M arrest and forcing premature mitotic entry.
Induction of DNA Damage and Apoptosis
By forcing cells with damaged DNA to enter mitosis, this compound treatment leads to a significant increase in DNA double-strand breaks (DSBs). This is evidenced by the increased phosphorylation of histone H2AX (γH2AX), a sensitive marker of DSBs.[3] The accumulation of extensive DNA damage triggers apoptosis, which is characterized by the cleavage of Poly (ADP-ribose) polymerase (PARP), a key substrate of executioner caspases.[3][4]
Inhibition of Homologous Recombination Repair
CHK1 also plays a role in homologous recombination (HR), a major pathway for the repair of DSBs. CHK1 is known to phosphorylate and regulate key HR proteins, including RAD51. This compound treatment has been shown to prevent the formation of nuclear RAD51 foci, which are essential for the strand invasion step of HR.[1][5] This inhibition of HR further sensitizes cancer cells to DNA damaging agents and PARP inhibitors.
Caption: this compound inhibits CHK1, leading to reduced RAD51 foci formation and impaired HR repair.
Quantitative Data
The following tables summarize the quantitative effects of this compound on cancer cell lines as reported in various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| OVCAR3 | High-Grade Serous Ovarian Cancer | 6 | [1] |
| OV90 | High-Grade Serous Ovarian Cancer | 49 | [1] |
| PEO1 | High-Grade Serous Ovarian Cancer | Not specified, but sensitive | [1] |
| PEO4 | High-Grade Serous Ovarian Cancer | Not specified, but sensitive | [1] |
| ES2 | Ovarian Cancer | ~5 | [6] |
| KURAMOCHI | Ovarian Cancer | ~2 | [7] |
| TOV112D | Ovarian Cancer | ~3 | [6] |
| JHOS2 | Ovarian Cancer | 8400 | [6] |
| BV-173 | B-cell Progenitor Acute Lymphoblastic Leukemia | 6.33 | [8] |
| REH | B-cell Progenitor Acute Lymphoblastic Leukemia | 96.7 | [8] |
| UWB1.289 | BRCA1-mutant Ovarian Cancer | 1.2 - 30.6 (range in PARPi-sensitive and -resistant lines) | [9] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| OVCAR3 | Olaparib (5µM) | Not specified | Not specified | 73.3 | [1] |
| OVCAR3 | Olaparib (5µM) + this compound (5nM) | Not specified | Not specified | 43.7 | [1] |
| PEO1 | Olaparib (5µM) | Not specified | Not specified | 59.4 | [1] |
| PEO1 | Olaparib (5µM) + this compound (5nM) | Not specified | Not specified | 51.5 | [1] |
| PEO4 | Olaparib (5µM) | Not specified | Not specified | 39.0 | [1] |
| PEO4 | Olaparib (5µM) + this compound (5nM) | Not specified | Not specified | 27.9 | [1] |
| A549 | Control | ~60 | ~25 | ~15 | [4] |
| A549 | This compound (20nM) | Increased | Decreased | Decreased | [4] |
| A549 | CPX (5µM) + this compound (20nM) | Significantly Increased | Significantly Decreased | Significantly Decreased | [4] |
| MDAMB231 | This compound (250nM) | Decreased | Increased | Not specified | [10] |
Table 3: Induction of DNA Damage and Apoptosis by this compound
| Cell Line | Treatment | Biomarker | Fold Change/Observation | Reference |
| HGSOC cell lines | This compound + Olaparib | Comet Tail DNA (%) | Significantly increased vs control (p<0.05) | [1] |
| B-/T-ALL cell lines | This compound (IC50) | γH2AX | Increased | [3] |
| B-/T-ALL cell lines | This compound (IC50) | Cleaved PARP-1 | Increased | [3] |
| A549 | CPX (5µM) + this compound (20nM) | γH2AX positive cells (%) | ~74% | [4] |
| A549 | CPX (5µM) + this compound (20nM) | Apoptotic cells (%) | ~6-fold increase vs control | [4] |
| HCC cells | Olaparib + CHK1i | γH2AX | Increased | [11] |
| HCC cells | Olaparib + CHK1i | Cleaved PARP1 | Increased | [11] |
Table 4: Inhibition of Rad51 Foci Formation by this compound
| Cell Line | Treatment | Observation | Reference |
| BRCA wild type HGSOC | Olaparib | Induced nuclear Rad51 foci | [1] |
| BRCA wild type HGSOC | Olaparib + this compound | Abrogated Rad51 foci formation | [1][12] |
| Ovarian Cancer (PARPi-resistant) | Olaparib + this compound | Reduced RAD51 foci | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Western Blot Analysis for γH2AX and Cleaved PARP
Caption: Standard workflow for Western blot analysis.
Protocol:
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.[3]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against γH2AX and cleaved PARP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Immunofluorescence for Rad51 Foci Formation
Caption: Standard workflow for immunofluorescence staining.
Protocol:
-
Cell Culture: Seed cells on coverslips in a multi-well plate and allow them to adhere.
-
Treatment: Treat the cells with this compound and/or other agents as required.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 10% goat serum in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against Rad51 overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Mount the coverslips on microscope slides and acquire images using a confocal microscope.
-
Analysis: Quantify the number of Rad51 foci per nucleus using image analysis software.
Comet Assay (Single-Cell Gel Electrophoresis)
Protocol:
-
Cell Preparation: Harvest and resuspend cells in PBS.
-
Embedding: Mix the cell suspension with low-melting-point agarose and pipette onto a coated microscope slide.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoids.
-
Alkaline Unwinding: Incubate the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tails.
Cell Cycle Analysis by Flow Cytometry
Protocol:
-
Cell Harvest: Harvest cells after treatment and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing to prevent clumping.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound's mechanism of action is centered on the potent inhibition of CHK1, a master regulator of the DNA damage response. By abrogating the G2/M checkpoint, inducing DNA damage, and inhibiting homologous recombination repair, this compound selectively targets cancer cells with a high reliance on this pathway for survival. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of CHK1 inhibition in oncology. The synergistic effects observed when this compound is combined with other DNA damaging agents, such as PARP inhibitors, highlight its promise as a component of combination therapies for a range of malignancies.
References
- 1. This compound, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to the CHK1 inhibitor this compound involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Chk1 with this compound Enhances the Anticancer Activity of Ciclopirox in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medrxiv.org [medrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Prexasertib's Impact on Replication Fork Stability and Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of Prexasertib (LY2606368), a potent and selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1). We will explore its core mechanism of action, focusing on its profound effects on DNA replication fork stability and the induction of replication stress, which collectively contribute to its anti-tumor activity. This document synthesizes preclinical data, outlines key experimental methodologies for its study, and presents quantitative findings in a structured format to support further research and development.
Core Mechanism of Action: Inhibition of CHK1 and Induction of Replication Catastrophe
Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that functions as a master regulator of the DNA Damage Response (DDR). In response to DNA damage or replication stress, CHK1 is activated by the Ataxia-Telangiectasia and Rad3-related (ATR) kinase. Activated CHK1 orchestrates cell cycle arrest, primarily at the S and G2/M phases, to provide time for DNA repair.[1][2] A key role of CHK1 is the stabilization of stalled replication forks, preventing their collapse into toxic DNA double-strand breaks (DSBs).[1][3]
This compound is an ATP-competitive inhibitor of CHK1 and, to a lesser extent, CHK2.[1][4] By inhibiting CHK1, this compound disrupts the intracellular response to replication stress.[5] This inhibition abrogates the S-phase checkpoint, leading to several critical downstream events:
-
Uncontrolled Origin Firing: CHK1 normally suppresses the firing of new replication origins. Its inhibition leads to excessive origin firing, depleting nucleotide pools and exacerbating replication stress.[6][7]
-
Replication Fork Destabilization: this compound prevents the stabilization of stalled replication forks, causing them to collapse.[1][6] This leads to the accumulation of under-replicated DNA and DSBs.
-
Mitotic Catastrophe: By overriding the G2/M checkpoint, this compound forces cells with damaged DNA to prematurely enter mitosis, resulting in a lethal outcome known as replication catastrophe.[2][6]
This mechanism is particularly effective in cancer cells, which often exhibit high levels of endogenous replication stress due to oncogene activity (e.g., MYC or Cyclin E1 amplification) and defects in DNA repair pathways.[5][8] These tumors become highly dependent on the ATR-CHK1 pathway for survival, creating a synthetic lethal vulnerability that can be exploited by CHK1 inhibitors like this compound.
Caption: this compound inhibits CHK1, disrupting the DNA damage response pathway.
Quantitative Analysis of this compound's Effects
This compound has demonstrated potent single-agent activity across a wide range of preclinical cancer models. Its efficacy is quantified by metrics such as half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) and by measuring biomarkers of target engagement and downstream DNA damage.
Table 1: Cellular Sensitivity to this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Features | This compound EC₅₀ / IC₅₀ (nmol/L) | Citation |
|---|---|---|---|---|
| MX-1 | Triple Negative Breast Cancer (TNBC) | BRCA1/2 proficient | 5.7 | [9] |
| MDA-468 | Triple Negative Breast Cancer (TNBC) | EGFR overexpression | 105 | [9] |
| KELLY | Neuroblastoma | Not Specified | ~10 | [10] |
| UWB1.289 | High-Grade Serous Ovarian Cancer (HGSOC) | BRCA1-mutant | Sensitive (exact value not stated) | [6] |
| OVCAR3 | High-Grade Serous Ovarian Cancer (HGSOC) | BRCA wild-type | Synergistic with Olaparib | [3] |
| PEO4 | High-Grade Serous Ovarian Cancer (HGSOC) | BRCA2-mutant | Synergistic with Olaparib |[3] |
Table 2: Key Biomarker Changes Induced by this compound Treatment
| Biomarker | Function / Significance | Observed Effect of this compound | Model System | Citation |
|---|---|---|---|---|
| pCHK1 (S296) | CHK1 autophosphorylation site, marker of CHK1 activation | Robustly inhibited/decreased | HGSOC, HNSCC cell lines | [11][12] |
| pCHK1 (S317/S345) | ATR-mediated phosphorylation, marker of replication stress | Increased (due to feedback) | HGSOC cell lines | [12] |
| γH2AX | Marker for DNA double-strand breaks (DSBs) | Increased foci formation and pan-nuclear staining | HGSOC, Neuroblastoma, Ovarian Cancer cell lines | [3][6][10][13] |
| pRPA32 (S33) | Marker for single-stranded DNA and replication stress | Increased foci formation | Ovarian cancer cell lines | [13] |
| RAD51 | Key protein in homologous recombination repair | Abrogated olaparib-induced foci formation | HGSOC cell lines |[3][12] |
Detailed Experimental Protocols
The following protocols are fundamental for assessing the impact of this compound on replication fork dynamics and DNA damage.
3.1 DNA Fiber Assay for Replication Fork Dynamics
This assay directly visualizes and quantifies the dynamics of individual replication forks. It is used to measure fork speed, stalling, and the stability of nascent DNA strands.
-
Principle: Cells are sequentially pulsed with two different thymidine analogs, 5-Chloro-2'-deoxyuridine (CldU) and 5-Iodo-2'-deoxyuridine (IdU), which are incorporated into newly synthesized DNA. DNA is then extracted, stretched on glass slides, and the labeled tracks are visualized using specific antibodies against CldU and IdU.
-
Protocol:
-
Cell Culture and Labeling: Plate cells to achieve 60-70% confluency. Treat with this compound or control vehicle for the desired duration.
-
First Pulse: Add CldU (e.g., 20-50 µM) to the culture medium and incubate for 20-30 minutes.
-
Wash: Remove CldU-containing medium and wash cells three times with warm PBS.
-
Second Pulse: Add IdU (e.g., 200-250 µM) to the medium, with or without the continued presence of a stress-inducing agent (like hydroxyurea) and/or this compound, and incubate for 20-30 minutes.
-
Cell Harvest: Harvest cells by trypsinization, wash with PBS, and resuspend to a final concentration of 2.5 x 10⁵ cells/mL.
-
Lysis and Spreading: Spot 2 µL of cell suspension onto a coated microscope slide. Add 7 µL of spreading buffer (200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS). After 2-4 minutes, tilt the slide to allow the DNA to spread down the slide.
-
Fixation: Air dry the slides and fix the DNA fibers in 3:1 methanol:acetic acid for 10 minutes.
-
Denaturation and Staining: Denature the DNA with 2.5 M HCl for 1 hour. Block with 5% BSA in PBS. Sequentially incubate with primary antibodies (rat anti-BrdU for CldU, mouse anti-BrdU for IdU) and corresponding fluorescently-labeled secondary antibodies.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Measure the length of CldU (red) and IdU (green) tracks using ImageJ or similar software. The ratio of IdU to CldU length indicates replication fork stalling.[14] Nascent strand degradation is measured as a shortening of the first (CldU) track after prolonged fork stalling.[15]
-
Caption: Workflow for the DNA fiber assay to analyze replication fork dynamics.
3.2 Immunofluorescence for DNA Damage and Replication Stress Markers
This method is used to visualize and quantify cellular markers of DNA damage (e.g., γH2AX) and replication stress (e.g., pRPA32) at the single-cell level.
-
Principle: Following treatment, cells are fixed, permeabilized, and stained with fluorescently-labeled antibodies against proteins of interest. The formation of distinct nuclear foci indicates the recruitment of these proteins to sites of DNA damage or stress.
-
Protocol:
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate. Apply this compound or control treatment for the specified time.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash and block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-γH2AX, anti-pRPA32) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBST. Incubate with appropriate Alexa Fluor-conjugated secondary antibodies for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBST. Stain nuclei with DAPI (4',6-diamidino-2-phenylindole). Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging and Quantification: Acquire images using a confocal or high-resolution fluorescence microscope. Quantify the number of foci per nucleus or the overall fluorescence intensity using automated software like CellProfiler or ImageJ.
-
3.3 Western Blotting for DDR Protein Expression and Phosphorylation
Western blotting is used to detect changes in the total levels and phosphorylation status of key proteins in the CHK1 signaling pathway.
-
Protocol:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline + 0.1% Tween 20) for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-pCHK1 S296, anti-CHK1 total, anti-γH2AX) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin, GAPDH).
-
Therapeutic Implications and Future Directions
The ability of this compound to induce replication stress and destabilize replication forks provides a strong rationale for its clinical development, both as a monotherapy and in combination therapies.
-
Monotherapy in High-Stress Tumors: this compound shows significant promise in tumors with high intrinsic replication stress, such as those with CCNE1 amplification or other defects in DNA repair.[8][16]
-
Synergy with PARP Inhibitors: A major mechanism of resistance to PARP inhibitors (PARPi) in BRCA-mutant cancers is the restoration of replication fork stability.[6][17] this compound can reverse this stabilization, re-sensitizing PARPi-resistant tumors to treatment.[6][17] This combination has shown strong synergistic effects in preclinical models of high-grade serous ovarian cancer.[6][7][17]
-
Combination with Chemotherapy: this compound can also enhance the efficacy of DNA-damaging chemotherapies like gemcitabine or cisplatin by preventing the cell cycle arrest needed for DNA repair.[14][18]
References
- 1. This compound, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase 1 Study of this compound (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. The CHK1 Inhibitor this compound Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CHK1 Inhibitor this compound Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 8. A pan-cancer transcriptome analysis identifies replication fork and innate immunity genes as modifiers of response to the CHK1 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EGFR signaling promotes resistance to CHK1 inhibitor this compound in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. oncotarget.com [oncotarget.com]
- 13. researchgate.net [researchgate.net]
- 14. Resistance to the CHK1 inhibitor this compound involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay [bio-protocol.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. CHK1/2 Inhibitor this compound Suppresses NOTCH Signaling and Enhances Cytotoxicity of Cisplatin and Radiation in Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to LY2606368 (Prexasertib): Discovery and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prexasertib (LY2606368) is a potent, second-generation, ATP-competitive small molecule inhibitor of the serine/threonine kinases Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2).[1][2][3] These kinases are critical components of the DNA damage response (DDR) pathway, a network essential for maintaining genomic integrity.[4] By inhibiting CHK1 and CHK2, this compound disrupts cell cycle checkpoints, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells.[3][5] This technical guide provides a comprehensive overview of the discovery, chemical properties, and preclinical and clinical evaluation of this compound.
Discovery and Development
This compound was developed by Eli Lilly and Company as a second-generation checkpoint kinase inhibitor.[5] The development of CHK1/CHK2 inhibitors is a therapeutic strategy aimed at exploiting the reliance of cancer cells on these checkpoints for survival, particularly in the context of increased replicative stress and defects in DNA damage repair pathways.[6] Preclinical studies have demonstrated that this compound can induce DNA double-strand breaks and replication catastrophe, leading to tumor cell death.[2][3]
Chemical Properties
This compound is a phenylpyrazole derivative with the following chemical properties:
| Property | Value |
| IUPAC Name | 5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile |
| Molecular Formula | C₁₈H₁₉N₇O₂ |
| Molecular Weight | 365.4 g/mol |
| CAS Number | 1234015-52-1 |
| Appearance | Crystalline solid |
| Solubility | Insoluble in water and ethanol. Soluble in DMSO, though moisture-absorbing DMSO can reduce solubility.[1] For in vivo experiments, it has been prepared in 20% Captisol.[7][8] |
Mechanism of Action: Targeting the CHK1/CHK2 Signaling Pathway
This compound functions as a selective, ATP-competitive inhibitor of CHK1 and, to a lesser extent, CHK2.[1][2] In response to DNA damage, sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated.[9][10] ATM primarily responds to double-strand breaks, while ATR is activated by single-strand DNA, often associated with stalled replication forks.[10] These sensor kinases then phosphorylate and activate CHK1 and CHK2.[9][10]
Activated CHK1 and CHK2, in turn, phosphorylate a range of downstream targets to orchestrate a cellular response that includes:
-
Cell Cycle Arrest: By phosphorylating and inactivating Cdc25 phosphatases, CHK1 and CHK2 prevent the activation of cyclin-dependent kinases (CDKs) required for progression through the G1/S, intra-S, and G2/M phases of the cell cycle.[11] This provides time for DNA repair.
-
DNA Repair: CHK1 is involved in homologous recombination-mediated repair of double-strand DNA breaks.[6]
-
Apoptosis: If DNA damage is too extensive to be repaired, the CHK1/CHK2 pathway can contribute to the induction of programmed cell death.[11]
By inhibiting CHK1 and CHK2, this compound abrogates these critical checkpoints. Cancer cells, which often have a defective G1 checkpoint and rely heavily on the S and G2 checkpoints for survival amidst high levels of replication stress, are particularly vulnerable to CHK1/CHK2 inhibition. The abrogation of these checkpoints in the presence of DNA damage leads to premature entry into mitosis with unreplicated or damaged DNA, a lethal event termed "mitotic catastrophe."[12][13]
Quantitative Data
In Vitro Activity
| Target | Assay Type | IC₅₀ / Kᵢ | Reference |
| CHK1 | Cell-free kinase assay | IC₅₀: 1 nM | [1] |
| CHK1 | Cell-free kinase assay | Kᵢ: 0.9 nM | [2][3] |
| CHK2 | Cell-free kinase assay | IC₅₀: 8 nM | [1][2] |
| RSK1 | Cell-free kinase assay | IC₅₀: 9 nM | [1] |
| MELK | IC₅₀: 38 nM | [2] | |
| SIK | IC₅₀: 42 nM | [2] | |
| BRSK2 | IC₅₀: 48 nM | [2] | |
| ARK5 | IC₅₀: 64 nM | [2] |
| Cell Line | Cancer Type | IC₅₀ (Single Agent) | Reference |
| BV-173 | B-cell progenitor acute lymphoblastic leukemia | 6.33 nM | [9] |
| REH | B-cell progenitor acute lymphoblastic leukemia | 96.7 nM | [9] |
| Various Ovarian Cancer Cell Lines | High-Grade Serous Ovarian Cancer | 1-10 nM | |
| JHOS2 | High-Grade Serous Ovarian Cancer | 8.4 µM | |
| 10 TNBC Cell Lines | Triple-Negative Breast Cancer | 1.63 - 88.99 nM | [13] |
Clinical Trial Data
| Trial ID | Phase | Cancer Type | Key Findings | Reference |
| NCT02203513 | 2 | High-Grade Serous Ovarian Cancer (BRCA wild-type) | 33% of patients' tumors shrank; median progression-free survival of 7.5 months in responders. | [14] |
| NCT01115790 | 1 | Advanced or Metastatic Solid Tumors | Recommended Phase 2 dose (RP2D) of 105 mg/m² IV every 14 days. Most common grade 3/4 toxicities were neutropenia, leukopenia, anemia, and thrombocytopenia. | [12][15] |
| Phase 1 (Pediatric) | 1 | Recurrent/Refractory Solid Tumors (including CNS) | RP2D determined to be 150 mg/m² IV on days 1 and 15 of a 28-day cycle. Most common grade 3/4 toxicities were hematologic. No objective responses, but stable disease observed in some patients. | [12][16] |
| NCT03414047 | 2 | Platinum-Resistant/Refractory Ovarian Cancer | Objective response rate of 12.1% in platinum-resistant patients and 6.9% in platinum-refractory patients. | [17] |
| Phase 1b | 1b | Squamous Cell Carcinoma | Clinical benefit rate at 3 months was 29%. | [15] |
| Phase 1b | 1b | Advanced Cancer (in combination with Samotolisib) | Showed preliminary efficacy in heavily pretreated patients. | [13] |
Experimental Protocols
CHK1 Kinase Assay (In Vitro)
This protocol is a generalized procedure based on commercially available kits and published methodologies for determining the in vitro inhibitory activity of this compound against CHK1.
Methodology:
-
Reagent Preparation: Thaw 5x kinase assay buffer, ATP, and a suitable CHK1 substrate. Prepare a 1x kinase assay buffer. Prepare serial dilutions of this compound in the appropriate buffer, ensuring the final DMSO concentration does not exceed 1%.[1]
-
Master Mix Preparation: Prepare a master mix containing 1x kinase assay buffer, ATP, and the CHK1 substrate.
-
Reaction Setup: Dispense the master mix into the wells of a microplate. Add the this compound dilutions or a vehicle control (e.g., 10% DMSO in kinase assay buffer) to the respective wells.[1]
-
Enzyme Addition: Thaw and dilute the recombinant CHK1 enzyme in 1x kinase assay buffer. Initiate the kinase reaction by adding the diluted CHK1 enzyme to each well.
-
Incubation: Incubate the reaction plate at 30°C for a specified time, typically 45-60 minutes.[1][18]
-
Signal Detection: Stop the reaction and detect the kinase activity. For example, using the ADP-Glo™ Kinase Assay, add the ADP-Glo™ reagent to convert ADP to ATP, followed by the addition of the Kinase Detection Reagent to produce a luminescent signal.[1][18]
-
Data Analysis: Measure the luminescent or fluorescent signal using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of this compound. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis for Phospho-CHK1
This protocol outlines the general steps for detecting the phosphorylation status of CHK1 and its downstream targets in cell lysates following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with this compound at various concentrations and for different durations. Include appropriate positive and negative controls.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the BCA assay.
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-CHK1 (e.g., p-CHK1 Ser296) and total CHK1 overnight at 4°C with gentle agitation.[20]
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
Immunofluorescence for γH2AX Foci Formation
This protocol describes the detection of γH2AX foci, a marker of DNA double-strand breaks, in cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a petri dish. Treat the cells with this compound for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 10-30 minutes, followed by permeabilization with 0.1-0.2% Triton X-100 in PBS for 10 minutes.[11][14]
-
Blocking: Block the cells with a blocking solution (e.g., 3% BSA in PBS) for at least 30 minutes to reduce non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (1:500 to 1:1000 dilution) overnight at 4°C.[11][14]
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature in the dark.[14]
-
Counterstaining and Mounting: Counterstain the cell nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the γH2AX foci using a fluorescence or confocal microscope. Quantify the number of foci per nucleus using image analysis software.
Cell Viability Assay
This protocol outlines a common method to assess the effect of this compound on the viability of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[7][9]
-
Viability Reagent Addition: Add a cell viability reagent, such as MTT or CellTiter-Glo®, to each well.[15]
-
Incubation: Incubate the plates for 1-4 hours to allow for the conversion of the substrate into a detectable product.
-
Signal Measurement: For MTT assays, add a solubilization solution to dissolve the formazan crystals and measure the absorbance. For CellTiter-Glo® assays, measure the luminescence.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value of this compound.
In Vivo Neuroblastoma Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of neuroblastoma.[7]
Methodology:
-
Cell Preparation: Harvest neuroblastoma cells during their logarithmic growth phase and resuspend them in a suitable medium such as Hank's Balanced Salt Solution (HBSS).[7]
-
Cell Implantation: Mix the cell suspension with Matrigel and subcutaneously inject the mixture (e.g., 5 x 10⁶ cells in 0.2 mL) into the flank of immunocompromised mice (e.g., SCID beige mice).[7]
-
Tumor Growth Monitoring: Monitor tumor growth regularly, typically starting 7 days after implantation, by measuring tumor volume with calipers.
-
Treatment Administration: Once the tumors reach a specified size, randomize the mice into treatment and control groups. Administer this compound (formulated in a vehicle like 20% Captisol) via an appropriate route (e.g., subcutaneous or intravenous) and schedule.[7] The control group receives the vehicle alone.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for biomarkers like Ki67).
-
Data Analysis: Compare the tumor growth inhibition in the this compound-treated group to the control group to assess the anti-tumor efficacy.
Pharmacokinetic Analysis in Clinical Trials
This protocol describes the general procedure for pharmacokinetic (PK) analysis of this compound in patients.
Methodology:
-
Sample Collection: Collect blood samples from patients at predetermined time points before, during, and after the intravenous infusion of this compound.[8]
-
Plasma Preparation: Process the blood samples to separate the plasma.
-
Drug Concentration Quantification: Quantify the concentration of this compound in the plasma samples using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
Pharmacokinetic Parameter Calculation: Use non-compartmental analysis to calculate key PK parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t₁/₂)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Data Analysis: Analyze the PK parameters to understand the absorption, distribution, metabolism, and excretion of this compound in humans.
Conclusion
This compound (LY2606368) is a potent dual inhibitor of CHK1 and CHK2 that has demonstrated significant anti-tumor activity in a range of preclinical models and has shown clinical activity in several tumor types, particularly in cancers with high replication stress and/or defects in DNA damage repair. Its mechanism of action, which involves the abrogation of critical cell cycle checkpoints leading to mitotic catastrophe, provides a strong rationale for its continued investigation as a monotherapy and in combination with other anti-cancer agents. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this promising therapeutic agent.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose‐finding study of the checkpoint kinase 1 inhibitor, this compound, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Portico [access.portico.org]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. crpr-su.se [crpr-su.se]
- 13. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Immunofluorescence Staining of γH2AX [bio-protocol.org]
- 15. The CHK1 Inhibitor this compound Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. promega.com [promega.com]
- 19. origene.com [origene.com]
- 20. Chk1 Antibody | Cell Signaling Technology [cellsignal.com]
- 21. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
A Comprehensive Preclinical Evaluation of Prexasertib Monotherapy in Solid Tumors
Introduction
Prexasertib (LY2606368) is a potent, ATP-competitive small molecule inhibitor targeting the serine/threonine kinases Checkpoint Kinase 1 (CHK1) and, to a lesser extent, Checkpoint Kinase 2 (CHK2).[1][2][3] CHK1 is a critical transducer in the DNA Damage Response (DDR) pathway, primarily activated by replication stress.[4][5] It plays a pivotal role in regulating cell cycle progression, specifically by enforcing the S and G2-M checkpoints to allow time for DNA repair.[6] Many cancers exhibit defects in DDR pathways, such as p53 mutations, making them highly dependent on the CHK1-mediated checkpoints for survival.[6]
Inhibition of CHK1 by this compound abrogates these critical cell cycle checkpoints, preventing DNA repair. This forces cells with damaged DNA to enter mitosis prematurely, leading to a form of programmed cell death known as "replication catastrophe" or mitotic catastrophe.[6][7][8][9] This mechanism provides a strong rationale for evaluating this compound as a monotherapy, particularly in tumors with high levels of endogenous DNA damage and replication stress. This technical guide summarizes the key preclinical findings for this compound monotherapy across a range of solid tumor types, detailing its mechanism, efficacy, and the experimental protocols used for its evaluation.
Mechanism of Action: CHK1 Inhibition and Replication Catastrophe
Under conditions of replication stress or DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated, which in turn phosphorylates and activates CHK1. Activated CHK1 then phosphorylates downstream targets, including CDC25 phosphatases, leading to their inactivation. This prevents the activation of cyclin-dependent kinases (CDKs) and results in cell cycle arrest, providing an opportunity for DNA repair.
This compound competitively binds to the ATP-binding pocket of CHK1, inhibiting its kinase activity.[10] In cancer cells, especially those lacking a functional G1 checkpoint (e.g., p53-deficient), this inhibition prevents the S and G2/M arrest. The cells continue into mitosis with under-replicated and damaged DNA, ultimately resulting in chromosomal fragmentation and apoptosis.[11]
Preclinical In Vitro Evaluation
This compound has demonstrated potent anti-proliferative activity at low nanomolar concentrations across a wide array of solid tumor cell lines as a single agent.[8][9]
Data Presentation: In Vitro Anti-Proliferative Activity
| Cell Line | Cancer Type | Relative EC50 (nmol/L) | Citation |
| A-204 | Rhabdomyosarcoma | 1.8 | [8] |
| Rh30 | Rhabdomyosarcoma | 1.9 | [8] |
| RD | Rhabdomyosarcoma | 2.5 | [8] |
| TC-32 | Ewing Sarcoma | 22 | [8] |
| SK-N-AS | Neuroblastoma | 4.8 | [9] |
| SK-N-BE(2) | Neuroblastoma | 1.9 | [9] |
| Kelly | Neuroblastoma | 1.4 | [9] |
| IMR-32 | Neuroblastoma | 1.2 | [9] |
| PANC-1 | Pancreatic Cancer | 2.9 | [9] |
| Various | High-Grade Serous Ovarian Cancer | Sensitive | [2][12] |
| Various | Pediatric Sarcomas | 0.9 - 22 | [8] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay
-
Objective: To determine the half-maximal effective concentration (EC50) of this compound.
-
Methodology:
-
Cell Plating: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound (typically ranging from 0.1 nM to 10 µM) dissolved in DMSO. Control wells receive a DMSO vehicle.
-
Incubation: Plates are incubated for a period of 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Cell viability is measured using a commercially available reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader. The data is normalized to vehicle-treated controls, and EC50 values are calculated using a non-linear regression model (four-parameter variable slope).[9]
-
Protocol 2: Western Blot Analysis for DNA Damage Markers
-
Objective: To assess the induction of DNA damage and inhibition of CHK1 signaling.
-
Methodology:
-
Treatment: Cells are seeded in 6-well plates and treated with increasing concentrations of this compound (e.g., 0, 50, 100 nM) for 24 to 48 hours.[7][9]
-
Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis & Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated overnight with primary antibodies against key proteins such as phospho-CHK1 (S345), total CHK1, γ-H2AX (a marker for DNA double-strand breaks), and cleaved caspase-3 (a marker for apoptosis). An antibody for a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.[2][7]
-
Detection: The membrane is incubated with a corresponding HRP-conjugated secondary antibody and visualized using an enhanced chemiluminescence (ECL) substrate.
-
Preclinical In Vivo Evaluation
The potent in vitro activity of this compound translated to significant single-agent anti-tumor effects in multiple in vivo models, including both cell line-derived (CDX) and patient-derived xenografts (PDX).
Data Presentation: In Vivo Monotherapy Efficacy
| Cancer Type | Model | Dosing Regimen | Best Response (%ΔT/C or % Regression) | Citation |
| Desmoplastic Small Round Cell Tumor | DSRCT-PDX-1 | 10 mg/kg, BID, 3 days on/4 days off | -100% (Complete Regression) | [7] |
| Desmoplastic Small Round Cell Tumor | DSRCT-PDX-2 | 10 mg/kg, BID, 3 days on/4 days off | -100% (Complete Regression) | [7] |
| Malignant Rhabdoid Tumor | A204 CDX | 10 mg/kg, BID, 3 days on/4 days off | -100% (Complete Regression) | [7] |
| Alveolar Rhabdomyosarcoma | Rh30 CDX | 10 mg/kg, BID, 3 days on/4 days off | -99% (Regression) | [7] |
| Neuroblastoma | SK-N-BE(2) CDX | 10 mg/kg, BID, 3 days on/4 days off | -80% (Regression) | [7] |
| Neuroblastoma | IMR-32 CDX | 10 mg/kg, BID, 3 days on/4 days off | -58% (Regression) | [9] |
| High-Grade Serous Ovarian Cancer | HGSOC PDX (Multiple) | 8 mg/kg, BID, 3 days on/4 days off | Significant Anti-Tumor Activity | [2][12] |
| Triple-Negative Breast Cancer | MDA-MB-231 Orthotopic | Not Specified | 83.3% Tumor Growth Inhibition | [11] |
| Group 3 Medulloblastoma | G3MB Orthotopic | 20 mg/kg, IV, single dose | Target Engagement Confirmed | [13] |
Note: ΔT/C (change in tumor volume of treated vs. control) values < 42% are often considered significant activity. Negative values indicate tumor regression.
Experimental Protocols
Protocol 3: Xenograft Tumor Model Study
-
Objective: To evaluate the anti-tumor efficacy of this compound monotherapy in vivo.
-
Methodology:
-
Animal Models: Studies typically use immunodeficient mice (e.g., SCID or NSG mice) to allow for the growth of human tumors.
-
Tumor Implantation: 5 x 10⁶ cancer cells are resuspended in a solution of media and Matrigel (1:1) and injected subcutaneously into the flank of the mice.[9] For orthotopic models, cells are implanted in the relevant organ (e.g., mammary fat pad for breast cancer).[11]
-
Tumor Growth & Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control (vehicle) groups.
-
Drug Formulation & Administration: this compound for in vivo use is typically formulated in 20% Captisol.[9] It is administered via routes such as subcutaneous (SC), intravenous (IV), or oral gavage (PO) according to the specified dosing schedule (e.g., 10 mg/kg, twice daily for 3 days, followed by 4 days of rest).[7]
-
Efficacy Measurement: Tumor volume is measured 2-3 times per week using digital calipers (Volume = L x W² / 2). For some models, tumor burden is measured by bioluminescence imaging.[2] Mouse body weight is also monitored as a measure of toxicity.
-
Pharmacodynamic Analysis: At the end of the study or at specific time points, tumors are harvested to analyze biomarkers (e.g., pCHK1, γ-H2AX) by immunohistochemistry or Western blot to confirm target engagement and downstream effects.[13]
-
Pharmacokinetics and Pharmacodynamics (PK/PD)
Preclinical studies have also characterized the PK/PD relationship of this compound. In a Group 3 medulloblastoma model, this compound demonstrated adequate CNS penetration.[13] A study in mice showed that the tumor extracellular fluid-to-unbound plasma partition coefficient (Kp,uu) was significantly greater in tumor-bearing mice compared to non-tumor bearing mice, indicating favorable tumor accumulation.[13]
Pharmacodynamic studies confirmed that a clinically relevant dose of this compound leads to significant target engagement in vivo. In a G3MB mouse model, a single 20 mg/kg IV dose led to a peak in pCHK1 S345 and γ-H2AX induction at 2 hours, which remained elevated for at least 6 hours.[13] This was followed by an increase in cleaved caspase-3 levels at 24 hours, indicating the initiation of apoptosis as a direct result of CHK1 inhibition and subsequent DNA damage.[13]
Conclusion
The comprehensive preclinical data strongly support the activity of this compound as a monotherapy in a variety of solid tumors. Its potent, single-agent efficacy is particularly notable in models of pediatric cancers like neuroblastoma and certain sarcomas, as well as in high-grade serous ovarian cancer.[2][7][9][14] The mechanism of inducing replication catastrophe through CHK1 inhibition is well-supported by in vitro and in vivo pharmacodynamic data. Complete tumor regressions were observed in several xenograft models, highlighting the potential for significant clinical activity.[7][14] These robust preclinical findings have provided a solid foundation for the ongoing clinical investigation of this compound in patients with advanced solid tumors.[8][9]
References
- 1. This compound, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The CHK1 Inhibitor this compound Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broad spectrum activity of the checkpoint kinase 1 inhibitor this compound as a single agent or chemopotentiator across a range of preclinical pediatric tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Portico [access.portico.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. CNS penetration and pharmacodynamics of the CHK1 inhibitor this compound in a mouse Group 3 medulloblastoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Broad Spectrum Activity of the Checkpoint Kinase 1 Inhibitor this compound as a Single Agent or Chemopotentiator Across a Range of Preclinical Pediatric Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Prexasertib's single-agent efficacy in neuroblastoma models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the single-agent efficacy of Prexasertib (LY2606368), a selective inhibitor of Checkpoint Kinase 1 (CHK1), in preclinical neuroblastoma models. The data and protocols compiled herein are derived from peer-reviewed scientific literature to support further research and development in this critical area of pediatric oncology.
Introduction to this compound and its Mechanism of Action in Neuroblastoma
Neuroblastoma, a common pediatric solid tumor, often exhibits high levels of replication stress, making it particularly vulnerable to inhibitors of the DNA damage response (DDR) pathway.[1][2] CHK1 is a pivotal serine/threonine kinase that acts as a master regulator of the cell cycle and DDR, playing a crucial role in the S and G2-M checkpoints.[1][3] In response to DNA damage or replication stress, CHK1 is activated to halt cell cycle progression and facilitate DNA repair, thereby promoting cell survival.[3]
This compound is a potent and selective ATP-competitive inhibitor of CHK1.[4] By inhibiting CHK1, this compound abrogates the S and G2-M checkpoints, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells with high intrinsic replication stress, such as neuroblastoma.[1][3] Studies have shown that single-agent this compound treatment in neuroblastoma cell lines leads to a rapid increase in DNA double-strand breaks, as evidenced by the phosphorylation of H2AX (γH2AX), and subsequent apoptotic cell death.[1][5]
Quantitative Efficacy Data
The following tables summarize the in vitro efficacy of single-agent this compound in various neuroblastoma cell lines.
Table 1: Anti-proliferative Activity of this compound in Neuroblastoma Cell Lines
| Cell Line | EC50 (nmol/L) after 72h | Reference |
| KELLY | 11 | [1] |
| NBL-S | 15 | [1] |
| SK-N-AS | 20 | [1] |
| SK-N-BE(2) | 12 | [1] |
| SK-N-DZ | 18 | [1] |
| SK-N-FI | 14 | [1] |
| SK-N-SH | 25 | [1] |
| IMR-32 | 16 | [1] |
| CHP-212 | 19 | [1] |
Table 2: Induction of Apoptosis by this compound in Neuroblastoma Cell Lines
| Cell Line | Treatment | % Apoptotic Cells (Cleaved PARP positive) | Reference |
| KELLY | DMSO (control) | <5% | [1] |
| 50 nmol/L this compound (24h) | >50% | [1] | |
| NBL-S | DMSO (control) | <5% | [1] |
| 50 nmol/L this compound (24h) | >40% | [1] |
Key Signaling Pathway and Experimental Workflows
This compound-Induced DNA Damage and Apoptosis Pathway
Caption: this compound inhibits CHK1, leading to replication fork collapse, DNA damage, and apoptosis.
Experimental Workflow for In Vitro Efficacy Assessment
Caption: Workflow for assessing this compound's in vitro efficacy in neuroblastoma cell lines.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: Workflow for assessing this compound's in vivo efficacy in neuroblastoma xenograft models.
Detailed Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Seeding: Seed neuroblastoma cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Add this compound at various concentrations (e.g., 0.1 nM to 1 µM) to the wells. Include a vehicle control (DMSO). Incubate for 72 hours.
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[6]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[6]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[6]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) values using a non-linear regression curve fit.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the Cell Viability Assay protocol, typically with a 24 to 48-hour treatment duration.
-
Assay Procedure:
-
Equilibrate the plate to room temperature.[7]
-
Prepare the Caspase-Glo® 3/7 Reagent as per the manufacturer's protocol.[7]
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[7]
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1 to 2 hours.[7]
-
Measure luminescence with a plate-reading luminometer.
-
-
Data Analysis: Normalize the luminescent signal to the cell number (from a parallel viability plate) or express as fold change relative to the vehicle control.
Western Blot Analysis
-
Cell Lysis:
-
Treat cells with this compound as required.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. For phosphorylated proteins, BSA is recommended over milk to reduce background.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
p-CHK1 (Ser296): 1:1000
-
CHK1: 1:1000
-
γH2AX (Ser139): 1:2000
-
Cleaved PARP: 1:1000
-
β-actin (loading control): 1:5000
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound.
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Counterstain nuclei with DAPI.
-
Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging: Visualize and capture images using a fluorescence or confocal microscope.
In Vivo Xenograft Model
-
Animal Models: Use immunodeficient mice (e.g., NOD-SCID or CB-17 SCID beige).[1]
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 neuroblastoma cells, resuspended in a 1:1 mixture of serum-free medium and Matrigel, into the flank of each mouse.[1]
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth using caliper measurements (Volume = (length x width^2)/2).
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, subcutaneously, twice daily for 3 consecutive days per week) or vehicle control.[8]
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
The study endpoint may be a specific tumor volume, a predetermined time point, or signs of toxicity.
-
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for immunohistochemical analysis of biomarkers such as Ki67 (proliferation), γH2AX (DNA damage), and cleaved caspase-3 (apoptosis).
Conclusion
This compound demonstrates potent single-agent efficacy against preclinical models of neuroblastoma through the targeted inhibition of CHK1, leading to increased DNA damage and apoptosis. The provided data and detailed protocols offer a comprehensive resource for researchers investigating the therapeutic potential of CHK1 inhibition in this challenging pediatric malignancy. Further studies are warranted to explore potential resistance mechanisms and rational combination strategies to enhance the anti-tumor activity of this compound in neuroblastoma.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [france.promega.com]
- 2. bio-techne.com [bio-techne.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. ch.promega.com [ch.promega.com]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 8. ulab360.com [ulab360.com]
Foundational Research on Prexasertib in High-Grade Serous Ovarian Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on Prexasertib, a selective inhibitor of checkpoint kinases 1 and 2 (CHK1/CHK2), in the context of high-grade serous ovarian cancer (HGSOC). HGSOC is the most common and aggressive subtype of epithelial ovarian cancer, often characterized by mutations in TP53 and defects in DNA repair pathways.[1][2] this compound has shown promise as a monotherapy, particularly in BRCA wild-type and platinum-resistant HGSOC, and in combination with other targeted agents like PARP inhibitors.[1][3][4]
Mechanism of Action: Exploiting Genomic Instability
This compound's primary mechanism of action involves the inhibition of CHK1 and, to a lesser extent, CHK2.[1][5] These kinases are critical components of the DNA damage response (DDR) and cell cycle checkpoints. In HGSOC, which is characterized by high levels of genomic instability and replication stress, cancer cells become heavily reliant on the G2/M checkpoint, regulated by the ATR-CHK1 pathway, for survival.[1][6]
By inhibiting CHK1, this compound abrogates this crucial checkpoint, preventing cancer cells from arresting their cell cycle to repair DNA damage. This forces cells with damaged DNA to enter mitosis prematurely, leading to a phenomenon known as "replication catastrophe," characterized by widespread DNA double-strand breaks, mitotic errors, and ultimately, apoptosis.[1][7]
dot
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancernetwork.com [cancernetwork.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. The CHK1 Inhibitor this compound Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Prexasertib in Inducing Apoptosis in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prexasertib (LY2606368), a potent and selective small-molecule inhibitor of checkpoint kinases 1 and 2 (CHK1 and CHK2), has emerged as a promising anti-cancer agent.[1] Its primary mechanism of action involves the disruption of the DNA damage response (DDR), leading to the accumulation of DNA damage and subsequent cell cycle arrest and apoptosis in cancer cells.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound induces apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Introduction: Targeting the DNA Damage Response
Checkpoint kinases CHK1 and CHK2 are serine/threonine kinases that play a pivotal role in the cellular response to DNA damage.[1] They act as crucial mediators, halting the cell cycle to allow for DNA repair.[1] In many cancer cells, which often have a defective G1-S checkpoint, survival becomes highly dependent on the S and G2-M checkpoints regulated by CHK1.[3] By inhibiting CHK1/CHK2, this compound abrogates these critical checkpoints, leading to uncontrolled entry into mitosis with damaged DNA, a phenomenon known as mitotic catastrophe, which ultimately culminates in apoptotic cell death.[4] Preclinical studies have demonstrated this compound's efficacy as a single agent and in combination with other chemotherapeutic agents in various cancer types, including acute lymphoblastic leukemia, non-small cell lung cancer, osteosarcoma, and ovarian cancer.[4][5][6][7]
Quantitative Analysis of this compound-Induced Apoptosis
The cytotoxic and pro-apoptotic effects of this compound have been quantified across a range of cancer cell lines. The following tables summarize key data from preclinical studies, providing insights into the drug's potency and its ability to induce apoptosis.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (hours) | Reference |
| BV-173 | B-cell Acute Lymphoblastic Leukemia | 6.33 | 48 | [5] |
| NALM-6 | B-cell Acute Lymphoblastic Leukemia | 30 | 48 | [5] |
| REH | B-cell Acute Lymphoblastic Leukemia | 96.7 | 48 | [5] |
| UWB1.289 | High-Grade Serous Ovarian Cancer | 1.2 | 72 | [8] |
| PEO1 | High-Grade Serous Ovarian Cancer | 3.4 | 72 | [8] |
Table 2: Induction of Apoptosis by this compound in Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration (nM) | Apoptotic Cells (%) | Incubation Time (hours) | Assay | Reference |
| BV-173 | B-cell Acute Lymphoblastic Leukemia | 15 | Increased | 48 | Annexin V/PI Staining | [5] |
| NALM-6 | B-cell Acute Lymphoblastic Leukemia | 30 | Increased | 48 | Annexin V/PI Staining | [5] |
| REH | B-cell Acute Lymphoblastic Leukemia | 200 | Increased | 48 | Annexin V/PI Staining | [5] |
| A549 | Non-Small Cell Lung Cancer | 20 (in combination with Ciclopirox) | ~74% (γH2AX positive) | 48 | Immunofluorescence | [6] |
Core Signaling Pathways of this compound-Induced Apoptosis
This compound triggers apoptosis through a multi-faceted mechanism primarily centered on the induction of DNA damage and the subsequent activation of apoptotic signaling cascades.
Inhibition of CHK1 and Induction of DNA Damage
As a CHK1/CHK2 inhibitor, this compound prevents the phosphorylation and activation of these kinases.[9] This leads to the abrogation of the S and G2/M cell cycle checkpoints.[4] Consequently, cells with damaged DNA are unable to arrest their progression through the cell cycle, leading to premature entry into mitosis.[4] This process, termed "mitotic catastrophe," is characterized by the accumulation of extensive DNA double-strand breaks, a key trigger for apoptosis.[6][10] The formation of γH2AX foci is a well-established marker of DNA double-strand breaks and is consistently observed in this compound-treated cells.[5][6]
Figure 1: this compound-mediated inhibition of the CHK1/CHK2 pathway.
Activation of the Intrinsic (Mitochondrial) Apoptotic Pathway
The extensive DNA damage induced by this compound activates the intrinsic apoptotic pathway. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes pro-apoptotic members (e.g., BAX, BAK, NOXA, PUMA) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1).[11]
This compound has been shown to modulate the expression of several Bcl-2 family members. For instance, in pancreatic cancer cells, treatment with this compound in combination with other agents led to a marked decrease in the anti-apoptotic protein Bcl-2 and an increase in cleaved Mcl-1.[11] The degradation of Mcl-1, a critical anti-apoptotic protein, is a key event in sensitizing cells to apoptosis.[12] Furthermore, studies in ovarian cancer have indicated that the apoptotic response to this compound involves the upregulation of the pro-apoptotic BH3-only proteins PMAIP1 (NOXA) and BCL2L11 (Bim).[7] These proteins can neutralize anti-apoptotic Bcl-2 members, leading to the activation of BAX and BAK, pore formation in the mitochondrial outer membrane, and the release of cytochrome c.[13]
Figure 2: this compound-induced intrinsic apoptosis pathway.
Caspase Activation and Execution of Apoptosis
The release of cytochrome c into the cytoplasm initiates the formation of the apoptosome, a protein complex that activates caspase-9.[14] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3.[14] Active caspase-3 is responsible for the cleavage of a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[14][15] Studies have consistently demonstrated the cleavage of both pro-caspase-3 and PARP-1 in cancer cells following treatment with this compound, confirming the activation of the caspase cascade.[2][5]
Detailed Experimental Protocols
To facilitate the study of this compound-induced apoptosis, this section provides detailed protocols for key experimental assays.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Materials:
-
FITC Annexin V
-
Propidium Iodide (PI)
-
10X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells (approximately 1 x 10^6 cells per sample) and wash twice with cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a 5 mL flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blotting for Cleaved PARP and Caspase-3
This technique is used to detect the cleavage of key apoptotic proteins.[15]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis by Propidium Iodide Staining
This method is used to determine the distribution of cells in different phases of the cell cycle.[5]
Materials:
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the pro-apoptotic effects of this compound.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medicine.uams.edu [medicine.uams.edu]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Chk1 with this compound Enhances the Anticancer Activity of Ciclopirox in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Mcl-1 degradation is required for targeted therapeutics to eradicate colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BH3-Only Proteins Noxa and Puma Are Key Regulators of Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. This compound, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Prexasertib (LY2606368): A Technical Overview of its Pharmacological Profile and Selectivity for CHK1 vs. CHK2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological properties of Prexasertib (also known as LY2606368), with a specific focus on its inhibitory activity and selectivity for Checkpoint Kinase 1 (CHK1) versus Checkpoint Kinase 2 (CHK2). This compound is a second-generation, ATP-competitive small molecule inhibitor of CHK1 and CHK2, crucial serine/threonine kinases that regulate the cellular response to DNA damage.[1][2] By inhibiting these kinases, this compound abrogates DNA damage-induced cell cycle arrest, leading to an accumulation of DNA damage and promoting apoptosis in cancer cells.[3][4] This mechanism underlies its potential as an antineoplastic agent, both as a monotherapy and in combination with DNA-damaging chemotherapies.[1]
Quantitative Pharmacological Profile
This compound demonstrates potent inhibitory activity against both CHK1 and CHK2, albeit with a clear preference for CHK1. The following tables summarize the key quantitative metrics of this compound's potency from in vitro assays.
Table 1: In Vitro Inhibitory Activity of this compound against CHK1 and CHK2
| Target Kinase | Assay Type | Potency Metric | Value (nM) |
| CHK1 | Cell-free | Ki | 0.9 |
| CHK1 | Cell-free | IC50 | <1 - 1 |
| CHK2 | Cell-free | IC50 | 8 |
Data sourced from multiple cell-free biochemical assays.[5][6][7][8][9]
This data indicates that this compound is approximately 8-fold more selective for CHK1 over CHK2 in biochemical assays.
Table 2: Cellular Activity of this compound
| Cellular Target/Process | Cell Line | Potency Metric | Value (nM) |
| CHK1 Autophosphorylation (S296) | HT-29 | EC50 | <1 |
| CHK2 Autophosphorylation (S516) | HT-29 | EC50 | <31 |
| G2/M Checkpoint Abrogation | HeLa | EC50 | 9 |
| Antiproliferative Activity | Various | IC50 | Typically <50 in sensitive cell lines |
Cellular activity is dependent on the cell line and experimental conditions.[5][8][10]
DNA Damage Response Signaling Pathway
CHK1 and CHK2 are key transducers in the DNA Damage Response (DDR) pathway. Upon DNA damage, sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated.[11][12] ATM is primarily activated by DNA double-strand breaks (DSBs) and in turn activates CHK2.[11][13] ATR is activated by single-stranded DNA (ssDNA), which can arise from replication stress, and subsequently activates CHK1.[11] Activated CHK1 and CHK2 phosphorylate a range of downstream substrates, most notably the Cdc25 family of phosphatases, leading to their degradation and subsequent cell cycle arrest, primarily at the S and G2/M phases.[12][14] This pause allows time for DNA repair. Inhibition of CHK1/CHK2 by this compound overrides this checkpoint, forcing cells with damaged DNA to enter mitosis, resulting in mitotic catastrophe and cell death.[15]
Figure 1. Simplified CHK1/CHK2 DNA Damage Response Pathway and the inhibitory action of this compound.
Experimental Protocols
The determination of this compound's selectivity and potency involves both biochemical and cell-based assays.
Biochemical Kinase Inhibition Assay (Representative Protocol)
This protocol describes a typical in vitro, cell-free kinase assay to determine the IC50 value of an inhibitor. Commercial kits, such as the ADP-Glo™ Kinase Assay, are frequently used for this purpose.[16]
-
Reagents and Materials:
-
Purified, recombinant human CHK1 and CHK2 enzymes.
-
Kinase-specific substrate peptide (e.g., CHKtide).[16]
-
Adenosine triphosphate (ATP).
-
This compound, serially diluted in DMSO.
-
Kinase assay buffer.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
96-well or 384-well white assay plates.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the specific kinase (CHK1 or CHK2), and its corresponding substrate peptide.
-
Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells of the assay plate.
-
Initiate the kinase reaction by adding ATP to all wells. The final DMSO concentration should not exceed 1%.[16]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based CHK1/CHK2 Inhibition Assay (Western Blot)
This method assesses the ability of this compound to inhibit CHK1 and CHK2 activity within intact cells by measuring the autophosphorylation of the kinases, which is a marker of their activation.
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., HT-29, HeLa) in appropriate media.[5][8]
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Induce DNA damage to activate the CHK1/CHK2 pathway. This can be achieved by treating cells with a DNA-damaging agent like doxorubicin or gemcitabine for a defined period.[17]
-
Concurrently, treat the cells with serial dilutions of this compound or a DMSO control.
-
-
Protein Extraction and Quantification:
-
After the treatment period, wash the cells with cold phosphate-buffered saline (PBS) and lyse them using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Harvest the cell lysates and clarify them by centrifugation.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phospho-CHK1 (Ser296), phospho-CHK2 (Ser516), total CHK1, total CHK2, and a loading control (e.g., β-actin).[8][18]
-
After washing, incubate the membrane with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-kinase signal to the total kinase signal to account for any changes in protein expression.
-
Determine the concentration of this compound that causes a 50% reduction in the phosphorylation signal (EC50).
-
Experimental Workflow for Kinase Selectivity Profiling
The process of determining the selectivity of a kinase inhibitor like this compound is a systematic workflow that progresses from initial screening to detailed characterization.
Figure 2. Workflow for determining the kinase selectivity profile of an inhibitor like this compound.
References
- 1. This compound, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a cell cycle checkpoint kinase 1 and 2 inhibitor, in BRCA wild-type recurrent high-grade serous ovarian cancer: a first in class, proof-of-concept, single arm phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. This compound | C18H19N7O2 | CID 46700756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound 2HCl (LY-2606368) | CHK1 (checkpoint kinase 1) inhibitor | CDK inhibitor | CAS 1234015-54-3 | Buy this compound 2HCl (LY2606368) from Supplier InvivoChem [invivochem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pnas.org [pnas.org]
- 14. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Phase 1 Study of this compound (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Portico [access.portico.org]
- 18. oncotarget.com [oncotarget.com]
Methodological & Application
Protocol for using Prexasertib in combination with PARP inhibitors in vitro
Harnessing Synthetic Lethality: A Potent Anti-Cancer Strategy
The combination of Prexasertib, a CHK1/2 inhibitor, with PARP (Poly (ADP-ribose) polymerase) inhibitors like Olaparib, represents a promising anti-cancer strategy, particularly for tumors with deficiencies in DNA damage response (DDR) pathways.[1][2] This approach is rooted in the principle of synthetic lethality, where the simultaneous inhibition of two key pathways results in cell death, while inhibition of either pathway alone is tolerated.
This compound targets the cell cycle checkpoint kinases CHK1 and CHK2, which are critical for arresting the cell cycle to allow for DNA repair.[1] PARP inhibitors, on the other hand, impede the repair of single-strand DNA breaks. When combined, this compound prevents the cancer cells from halting their progression through the cell cycle in the presence of DNA damage caused by the PARP inhibitor. This forces the cells into mitosis with unrepaired DNA, leading to mitotic catastrophe and apoptosis.[3][4]
A key mechanism underlying the synergy of this combination is the inhibition of homologous recombination (HR), a major DNA double-strand break repair pathway.[1][5] PARP inhibition leads to the accumulation of double-strand breaks, which would normally be repaired by HR. However, this compound has been shown to prevent the localization of RAD51, a critical protein for HR, to the sites of DNA damage.[1][6] This effectively creates a state of "BRCAness" or HR deficiency, sensitizing cancer cells to PARP inhibitors.[5]
In vitro studies have consistently demonstrated that the combination of this compound and PARP inhibitors leads to:
-
Synergistic Cytotoxicity: The combination is more effective at killing cancer cells than either drug alone, as evidenced by Combination Index (CI) values often below 1.[5][6]
-
Increased DNA Damage: The combination results in a significant increase in DNA strand breaks and the formation of γH2AX foci, a marker of DNA double-strand breaks.[5][6][7]
-
Enhanced Apoptosis: A higher rate of programmed cell death is observed with the combination treatment compared to single-agent therapies.[1][4][6]
-
Abrogation of G2/M Arrest: this compound overrides the G2/M cell cycle arrest induced by PARP inhibitors, forcing cells with damaged DNA to enter mitosis.[4][6]
These findings provide a strong rationale for the clinical investigation of this combination therapy in various cancer types, particularly in high-grade serous ovarian cancer and triple-negative breast cancer.[1][5][6]
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of this compound and PARP inhibitor combination.
Experimental Workflow
References
- 1. This compound, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CHK1 Inhibitor this compound Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. This compound treatment induces homologous recombination deficiency and synergizes with olaparib in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Prexasertib in In Vivo Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of prexasertib (LY2606368), a selective inhibitor of checkpoint kinase 1 (CHK1), in preclinical in vivo mouse xenograft models. The information is intended to guide researchers in designing and executing robust studies to evaluate the anti-tumor efficacy of this compound as a monotherapy or in combination with other agents.
Introduction
This compound is a potent, second-generation, ATP-competitive small molecule inhibitor of CHK1, a critical component of the DNA damage response (DDR) pathway.[1] By inhibiting CHK1, this compound abrogates cell cycle checkpoints, leading to replication catastrophe and subsequent apoptosis in cancer cells with high levels of intrinsic replication stress.[1][2] Preclinical studies in various cancer models have demonstrated significant anti-tumor activity, making it a compound of interest for further investigation.[3][4][5] These notes summarize key findings and provide standardized protocols for its in vivo application.
Quantitative Data Summary
The following tables summarize the dosages, administration schedules, and outcomes of this compound treatment in various mouse xenograft models as reported in the literature.
Table 1: this compound Monotherapy in Subcutaneous Xenograft Models
| Tumor Model | Mouse Strain | This compound Dose & Schedule | Route of Admin. | Formulation | Key Outcomes | Reference |
| Calu-6 (Lung Cancer) | CD-1 nu/nu | 1, 3.3, 10 mg/kg, twice daily for 3 days, 4 days rest, for 3 cycles | SC | Not Specified | Up to 72.3% tumor growth inhibition. | [1] |
| KELLY (Neuroblastoma) | CB-17 SCID beige | 10 mg/kg, twice daily for 3 days, 4 days rest, for 4 weeks | SC | Not Specified | Durable complete regressions. | [3] |
| IMR-32 (Neuroblastoma) | CB-17 SCID beige | 10 mg/kg, twice daily for 3 days, 4 days rest, for 4 weeks | SC | Not Specified | Significant tumor regression. | [3] |
| HGSOC PDX Models | NSG | 8 mg/kg, twice daily for 3 days, 4 days rest, for 3 weeks | SC | 20% Captisol (pH 4.0) | Significant tumor growth inhibition in olaparib-resistant models. | [2][6] |
| G3MB (Medulloblastoma) | CD1 nude | 10 mg/kg, single dose | SC | 20% w/v Captisol | Characterization of CNS penetration and pharmacokinetics. | [7][8][9] |
| G3MB (Medulloblastoma) | CD1 nude | 20 mg/kg, single IV bolus | IV | 20% w/v Captisol | Pharmacodynamic marker assessment. | [8] |
Table 2: this compound in Combination Therapy Xenograft Models
| Tumor Model | Mouse Strain | Combination Agent(s) | This compound Dose & Schedule | Route of Admin. | Key Outcomes | Reference |
| HGSOC PDX (DF59) | NSG | Olaparib (100 mg/kg) | 8 mg/kg, twice daily | SC | Synergistic tumor growth inhibition and increased DNA damage. | [2][6] |
| TNBC PDX Models | Not Specified | Samotolisib (PI3K/mTOR inhibitor) | Not Specified | Not Specified | Synergistic or additive effects in 30 of 38 models. | [10] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound primarily targets CHK1, a key serine/threonine kinase in the DNA damage response pathway. Inhibition of CHK1 disrupts the S and G2/M cell cycle checkpoints, leading to uncontrolled cell cycle progression despite the presence of DNA damage, ultimately resulting in mitotic catastrophe and apoptosis.
Caption: this compound inhibits CHK1, disrupting DNA damage-induced cell cycle arrest.
Experimental Workflow for a Xenograft Study
The following diagram outlines a typical workflow for evaluating this compound in a mouse xenograft model.
Caption: A typical workflow for a preclinical xenograft study.
Detailed Experimental Protocols
Protocol 1: Generation of Subcutaneous Xenografts
This protocol is adapted from studies on neuroblastoma xenografts.[3]
-
Cell Culture : Culture human cancer cells (e.g., KELLY, IMR-32) in appropriate media until they reach a logarithmic growth phase.
-
Cell Harvesting : Harvest cells using standard trypsinization, wash with phosphate-buffered saline (PBS), and determine cell viability (should be >90%).
-
Cell Suspension : Resuspend the cells in a sterile, serum-free medium or Hank's Balanced Salt Solution (HBSS).
-
Matrigel Mixture : On ice, mix the cell suspension 1:1 with Matrigel Matrix. The final injection volume is typically 0.2 mL.
-
Implantation : Subcutaneously inject 5 x 10⁶ cells in 0.2 mL of the cell/Matrigel suspension into the right flank of female immunodeficient mice (e.g., CB-17 SCID beige).
-
Tumor Monitoring : Begin monitoring tumor growth 7 days post-injection using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
Protocol 2: this compound Formulation and Administration
This protocol is based on studies using a Captisol-based formulation.[2]
-
Reagent Preparation : Prepare a 20% (w/v) Captisol solution in sterile water, adjusting the pH to 4.0.
-
Drug Formulation : Dissolve this compound (mesylate monohydrate salt) in the 20% Captisol solution to achieve the desired final concentration for dosing (e.g., for an 8 mg/kg dose in a 25g mouse with an injection volume of 0.2 mL, the concentration would be 1 mg/mL).
-
Administration : Administer the formulated this compound via subcutaneous (SC) injection.
-
Dosing Schedule : A commonly used intermittent schedule is twice-daily administration for 3 consecutive days, followed by a 4-day rest period. This cycle can be repeated as required by the study design.[1][2][3]
Protocol 3: Efficacy and Pharmacodynamic Assessment
-
Efficacy Monitoring : Measure tumor volume and body weight 2-3 times per week throughout the study. The primary efficacy endpoint is often tumor growth inhibition or regression.
-
Pharmacodynamic (PD) Studies : For PD analysis, a separate cohort of tumor-bearing mice is typically used.
-
Administer a single dose or a short course of this compound.
-
At specified time points post-dose (e.g., 6, 24, 52 hours), euthanize the mice and harvest tumors.[2]
-
Process the tumor tissue for analysis of biomarkers such as:
-
Analyses can be performed by Western blot, immunohistochemistry (IHC), or immunofluorescence.
-
Concluding Remarks
This compound has demonstrated robust single-agent activity and synergistic potential in combination with other anti-cancer agents in a variety of preclinical mouse xenograft models. The provided protocols and data summaries offer a foundation for researchers to design and conduct in vivo studies to further explore the therapeutic potential of CHK1 inhibition. Careful consideration of the tumor model, dosing schedule, and appropriate pharmacodynamic endpoints is crucial for the successful evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Broad spectrum activity of the checkpoint kinase 1 inhibitor this compound as a single agent or chemopotentiator across a range of preclinical pediatric tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. The CHK1 Inhibitor this compound Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CNS penetration and pharmacodynamics of the CHK1 inhibitor this compound in a mouse Group 3 medulloblastoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CNS penetration and pharmacodynamics of the CHK1 inhibitor this compound in a mouse Group 3 medulloblastoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Application Note: Detection of pCHK1 by Western Blot Following Prexasertib Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Prexasertib (LY2606368) is a potent and selective inhibitor of the cell cycle checkpoint kinases CHK1 and, to a lesser extent, CHK2.[1][2] CHK1 is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle checkpoint control.[3][4] It is activated in response to DNA damage and replication stress, leading to cell cycle arrest to allow for DNA repair.[4] By inhibiting CHK1, this compound abrogates this checkpoint, leading to replication catastrophe and apoptosis in cancer cells, particularly those with a high degree of replication stress.[1][5]
A key pharmacodynamic marker of this compound activity is the modulation of CHK1 phosphorylation. This compound, as an ATP-competitive inhibitor, blocks the autophosphorylation of CHK1 at Serine 296 (S296), which is essential for its full activation.[6][7] Paradoxically, CHK1 inhibition by this compound can lead to an accumulation of phosphorylation at other sites, such as Serine 317 (S317) and Serine 345 (S345), which are phosphorylated by the upstream kinase ATR in response to DNA damage.[1][6] Therefore, Western blotting for phosphorylated CHK1 (pCHK1) is a crucial method to confirm the on-target effect of this compound and to study its downstream consequences.
This application note provides a detailed protocol for the detection of pCHK1 by Western blot in cell lysates following treatment with this compound.
Data Presentation
The following tables summarize the expected changes in CHK1 phosphorylation at key sites after this compound treatment, as reported in various studies. Densitometry values are relative to loading controls.
Table 1: Effect of this compound on CHK1 Autophosphorylation (pS296)
| Cell Line | This compound Concentration | Treatment Duration | Change in pCHK1 (S296) Levels | Reference |
| High-Grade Serous Ovarian Cancer | Not Specified | Not Specified | Decreased | [6] |
| Neuroblastoma | 50 nmol/L | 24 or 48 hours | Reduced | [8] |
| HT-29 | 8-250 nM | 15 minutes (pre-treatment) | Inhibited | [2] |
| PARPi-resistant BRCA-mutant HGSC | 0.5 nM or 5 nM | 48 hours | Decreased | [9] |
Table 2: Effect of this compound on ATR-mediated CHK1 Phosphorylation (pS317 & pS345)
| Cell Line | This compound Concentration | Treatment Duration | Change in pCHK1 (S317/S345) Levels | Reference |
| High-Grade Serous Ovarian Cancer | Not Specified | Not Specified | Increased (S317 & S345) | [6] |
| B-/T- cell progenitor ALL | IC50 value | 24 hours | Increased (S317) | [10] |
| High-Grade Serous Ovarian Cancer PDX | 8 mg/kg, BID | 6 and 52 hours | Increased (S345) | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CHK1 signaling pathway in the context of this compound treatment and the general workflow for the Western blot protocol.
References
- 1. The CHK1 Inhibitor this compound Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CHEK1 - Wikipedia [en.wikipedia.org]
- 4. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to the CHK1 inhibitor this compound involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medrxiv.org [medrxiv.org]
- 10. This compound, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Prexasertib Sensitivity Using MTT and XTT Cell Viability Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides detailed protocols for assessing the sensitivity of cancer cell lines to Prexasertib (LY2606368) using the MTT and XTT cell viability assays. This compound is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2), key regulators of the DNA damage response (DDR) pathway.[1][2] By disrupting cell cycle checkpoints, this compound can lead to replication catastrophe and apoptosis in cancer cells, particularly those with a high level of replication stress.[3][4] The MTT and XTT assays are reliable, colorimetric methods for quantifying metabolically active cells, making them ideal for determining the cytotoxic and cytostatic effects of therapeutic compounds in a high-throughput format. This document outlines the experimental workflow, detailed step-by-step protocols, and data analysis procedures for generating dose-response curves and calculating IC50 values.
Mechanism of Action: this compound and the CHK1 Signaling Pathway
DNA damage or replication stress activates the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which in turn phosphorylates and activates CHK1.[5][6] Activated CHK1 is a crucial signal transducer that initiates cell cycle arrest, allowing time for DNA repair.[7][8] It does so by phosphorylating downstream targets like Cdc25 phosphatases, which prevents the activation of cyclin-dependent kinases (CDKs) required for cell cycle progression.[8]
This compound is an ATP-competitive inhibitor that selectively targets CHK1 (IC50 of ~1 nM) and, to a lesser extent, CHK2.[1][9] By inhibiting CHK1, this compound abrogates the cell's ability to arrest the cell cycle in response to DNA damage.[3] This forces cells with damaged DNA to enter mitosis, leading to a phenomenon known as replication catastrophe, characterized by widespread DNA double-strand breaks and subsequent apoptosis.[4][9] This mechanism makes this compound a promising therapeutic agent, especially in cancers with inherent genomic instability.
Caption: this compound inhibits CHK1, preventing DNA damage-induced cell cycle arrest.
Experimental Principles and Workflow
Both MTT and XTT assays quantify cell viability based on the metabolic activity of the cells.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This yellow tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[10] A solubilization agent (like DMSO) is required to dissolve the crystals before measuring the absorbance.[10]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): This second-generation tetrazolium salt is reduced to a water-soluble orange formazan product.[11][12] This eliminates the need for a solubilization step, simplifying the protocol.[13]
The general workflow involves seeding cells, treating them with a range of this compound concentrations, incubating for a defined period (e.g., 48-72 hours), adding the assay reagent, and finally measuring the colorimetric signal.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. CHEK1 - Wikipedia [en.wikipedia.org]
- 8. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. goldbio.com [goldbio.com]
- 11. goldbio.com [goldbio.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
Application Notes and Protocols for Prexasertib (LY2606368) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prexasertib (also known as LY2606368) is a potent and selective, second-generation, ATP-competitive small molecule inhibitor of checkpoint kinase 1 (CHK1) and, to a lesser extent, checkpoint kinase 2 (CHK2).[1][2][3] CHK1 is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle checkpoint control.[1][4] By inhibiting CHK1, this compound disrupts normal cell cycle progression and the repair of DNA damage, leading to an accumulation of double-strand DNA breaks, replication catastrophe, and ultimately, apoptosis in cancer cells.[2][3][5] These characteristics make this compound a valuable tool for investigating cancer biology and a potential therapeutic agent, particularly in tumors with high levels of replication stress or defects in DNA repair pathways.[6][7]
These application notes provide detailed protocols for the preparation and use of this compound in a cell culture setting, ensuring reproducible and accurate experimental outcomes.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided below. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference(s) |
| Synonyms | LY2606368, LY-2606368 | [1] |
| Chemical Name | 5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile | [1] |
| Molecular Formula | C₁₈H₁₉N₇O₂ | [3][5][8] |
| Molecular Weight | 365.39 g/mol | [3][5] |
| CAS Number | 1234015-52-1 | [5][8] |
| Appearance | Light yellow to yellow solid powder | [1] |
Solubility of this compound
This compound exhibits different solubility profiles in various solvents. For cell culture experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.
| Solvent | Solubility (In Vitro) | Reference(s) |
| DMSO | ≥ 22-60 mg/mL (approx. 60-164 mM) | [1][5] |
| Water | < 1 mg/mL | [1] |
| Ethanol | < 1 mg/mL | [1] |
Note: The solubility of this compound salts (e.g., dihydrochloride) may vary.[9] Always use fresh, anhydrous DMSO to avoid solubility issues, as moisture-absorbing DMSO can reduce solubility.[9][10]
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution, which can be stored for long-term use and diluted to working concentrations as needed.
Materials:
-
This compound (LY2606368) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated precision balance and vortex mixer
Procedure:
-
Weighing: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.65 mg of this compound (Molecular Weight = 365.39 g/mol ).
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. Using the example above, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication may be applied to aid dissolution if necessary.[5] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquoted stock solution at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months to 1 year).[1][5]
Preparation of Working Solutions for Cell Treatment
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in all experiments.
-
Example Dilution Calculation: To prepare 1 mL of a 100 nM working solution from a 10 mM stock:
-
Use the formula: C₁V₁ = C₂V₂
-
C₁ (Stock Concentration) = 10 mM (10,000,000 nM)
-
C₂ (Final Concentration) = 100 nM
-
V₂ (Final Volume) = 1 mL (1000 µL)
-
-
Calculate V₁ (Volume of Stock): (100 nM * 1000 µL) / 10,000,000 nM = 0.01 µL
-
This volume is too small to pipette accurately. Therefore, perform a serial dilution.
-
Intermediate Dilution (10 µM): Add 1 µL of the 10 mM stock to 999 µL of culture medium.
-
Final Dilution (100 nM): Add 10 µL of the 10 µM intermediate dilution to 990 µL of culture medium.
-
Diagrams and Workflows
This compound Preparation and Cell Treatment Workflow
References
- 1. This compound 2HCl (LY-2606368) | CHK1 (checkpoint kinase 1) inhibitor | CDK inhibitor | CAS 1234015-54-3 | Buy this compound 2HCl (LY2606368) from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. fda.gov [fda.gov]
- 5. This compound (LY2606368) | Anti-tumor | Apoptosis | TargetMol [targetmol.com]
- 6. A Phase 2 Study of this compound (LY2606368) in Platinum Resistant or Refractory Recurrent Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Prexasertib and Anti-PD-L1 Combination Immunotherapy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing preclinical studies to evaluate the combination of Prexasertib, a CHK1 inhibitor, and anti-PD-L1 immunotherapy. The protocols outlined below are intended to serve as a foundation for investigating the synergistic anti-tumor effects and underlying mechanisms of this combination therapy.
Introduction
Checkpoint kinase 1 (CHK1) is a critical regulator of the DNA damage response (DDR), and its inhibition by agents like this compound can induce synthetic lethality in tumor cells with high levels of replication stress.[1][2] This induced DNA damage can also enhance the immunogenicity of cancer cells.[3][4] Anti-programmed death-ligand 1 (PD-L1) therapy is an immune checkpoint blockade that restores the ability of the immune system, particularly T cells, to recognize and eliminate cancer cells.[5][6][7] The combination of this compound and anti-PD-L1 antibodies is based on the hypothesis that this compound-induced tumor cell stress and death will prime the tumor microenvironment for a more robust anti-tumor immune response when the PD-L1/PD-1 inhibitory axis is blocked.[2][6][8]
Signaling Pathways
The interplay between CHK1 inhibition and PD-L1 blockade involves distinct but interconnected signaling pathways.
References
- 1. This compound, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The latest animal models of ovarian cancer for novel drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo Imaging and Therapeutic Treatments in an Orthotopic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syngeneic Tumor Mouse Models & Research Tools | Taconic Biosciences [taconic.com]
- 6. Immune modulating activity of the CHK1 inhibitor this compound and anti-PD-L1 antibody LY3300054 in patients with high-grade serous ovarian cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase I Combination Study of this compound (LY2606368), CHK1 inhibitor, and LY3300054, PD-L1 inhibitor, in Patients with Advanced Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Prexasertib-Induced DNA Damage Using γH2AX Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prexasertib (LY2606368) is a potent and selective inhibitor of checkpoint kinases 1 and 2 (CHK1 and CHK2), key regulators of the DNA damage response (DDR).[1][2] By inhibiting CHK1/2, this compound disrupts normal cell cycle checkpoints, leading to replication stress, the accumulation of DNA double-strand breaks (DSBs), and ultimately, apoptotic cell death in cancer cells.[1][3][4] This induction of DNA damage is a key measure of this compound's mechanism of action and therapeutic potential.
A reliable and widely used biomarker for monitoring DSBs is the phosphorylation of the histone variant H2AX at serine 139, termed γH2AX.[5][6] Following a DSB, hundreds of H2AX molecules are rapidly phosphorylated in the chromatin flanking the break, forming discrete nuclear foci that can be visualized and quantified using immunofluorescence microscopy.[7] The number of γH2AX foci is considered to be directly proportional to the number of DSBs, providing a sensitive and quantitative method to assess DNA damage.[7]
These application notes provide detailed protocols for assessing this compound-induced DNA damage in cancer cell lines using γH2AX staining and subsequent analysis.
Signaling Pathway of this compound-Induced DNA Damage
This compound's primary mechanism of action involves the inhibition of CHK1, a critical kinase in the S and G2/M cell cycle checkpoints.[3] In cancer cells, which often have a defective G1 checkpoint, CHK1 is essential for repairing DNA damage and resolving replication stress. Inhibition of CHK1 by this compound leads to the collapse of replication forks, resulting in an accumulation of DNA double-strand breaks. This triggers the activation of DNA damage sensors like ATM and DNA-PKcs, which in turn phosphorylate H2AX to form γH2AX foci at the sites of damage.[3] The accumulation of extensive, irreparable DNA damage ultimately leads to apoptosis.
Caption: this compound-induced DNA damage signaling pathway.
Experimental Workflow for γH2AX Staining
The overall workflow for assessing this compound-induced DNA damage involves several key steps, from cell culture and treatment to image acquisition and analysis. This systematic approach ensures reproducible and quantifiable results.
Caption: Experimental workflow for γH2AX immunofluorescence staining.
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters and expected outcomes for assessing this compound-induced γH2AX formation. These values may require optimization for specific cell lines and experimental conditions.
Table 1: this compound Treatment Parameters
| Parameter | Recommended Range | Notes |
| Cell Line | Cancer cell lines with known sensitivity to CHK1 inhibitors (e.g., neuroblastoma, ovarian, triple-negative breast cancer) | Cell line selection should be based on the research question. |
| This compound Concentration | 10 nM - 500 nM | A dose-response curve is recommended to determine the optimal concentration.[8][9] |
| Treatment Duration | 6 - 48 hours | A time-course experiment is advised to identify the peak of γH2AX induction.[8] |
| Vehicle Control | DMSO | The final DMSO concentration should be kept constant across all treatments and typically below 0.1%. |
Table 2: γH2AX Immunofluorescence Staining Parameters
| Reagent/Step | Recommended Conditions | Notes |
| Fixation | 4% Paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature. | Avoid methanol fixation as it can alter nuclear morphology. |
| Permeabilization | 0.1-0.25% Triton X-100 in PBS for 10-15 minutes at room temperature. | This step is crucial for antibody penetration into the nucleus. |
| Blocking | 1-5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature. | Blocking reduces non-specific antibody binding. |
| Primary Antibody | Anti-γH2AX (pS139) antibody (e.g., mouse monoclonal or rabbit polyclonal). | Dilute according to the manufacturer's instructions (typically 1:200 - 1:1000). Incubate overnight at 4°C. |
| Secondary Antibody | Fluorescently labeled anti-mouse or anti-rabbit IgG (e.g., Alexa Fluor 488 or 594). | Dilute according to the manufacturer's instructions (typically 1:500 - 1:1000). Incubate for 1 hour at room temperature in the dark. |
| Nuclear Counterstain | DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342. | Incubate for 5-10 minutes at room temperature. |
Table 3: Expected Outcomes and Analysis
| Analysis Method | Expected Outcome with this compound Treatment | Recommended Software |
| Fluorescence Microscopy | Increased number of distinct, punctate green (or other color) foci within the blue-stained nuclei. | High-content imaging system or confocal microscope. |
| Image Analysis | A statistically significant, dose- and time-dependent increase in the average number of γH2AX foci per cell. | CellProfiler, ImageJ (with appropriate plugins), or other automated image analysis software.[10][11] |
| Western Blotting | Increased band intensity for γH2AX protein, confirming the immunofluorescence data. | Standard Western blotting protocols. |
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed the chosen cancer cell line onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in a complete cell culture medium to the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Return the plate to the incubator and incubate for the desired time points (e.g., 6, 12, 24, 48 hours).
Protocol 2: γH2AX Immunofluorescence Staining
-
Washing: After treatment, gently aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Fixation: Fix the cells by adding 4% PFA in PBS to each well and incubating for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-γH2AX primary antibody in 1% BSA in PBS according to the manufacturer's recommendations. Add the diluted antibody to the coverslips and incubate overnight at 4°C in a humidified chamber.
-
Washing: The next day, wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in 1% BSA in PBS. Add the diluted antibody to the coverslips and incubate for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Nuclear Counterstaining: Add DAPI or Hoechst solution to the coverslips and incubate for 5-10 minutes at room temperature in the dark.
-
Washing: Perform a final wash with PBS.
-
Mounting: Carefully mount the coverslips onto glass slides using an anti-fade mounting medium. Seal the edges with clear nail polish and allow them to dry.
Protocol 3: Image Acquisition and Analysis
-
Image Acquisition: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for the chosen fluorophores (e.g., DAPI and Alexa Fluor 488). Acquire images at 40x or 63x magnification. For each experimental condition, capture images from multiple random fields of view to ensure a representative sample.
-
Image Analysis:
-
Software: Use automated image analysis software such as CellProfiler or ImageJ to quantify the number of γH2AX foci per nucleus.
-
Pipeline:
-
Identify Nuclei: Use the DAPI or Hoechst channel to identify and segment individual nuclei.
-
Identify Foci: Use the γH2AX channel to identify and count the punctate foci within each identified nucleus.
-
Data Export: Export the data, which should include the number of foci per nucleus for each cell.
-
-
Data Analysis: Calculate the average number of γH2AX foci per cell for each treatment condition. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the changes observed with this compound treatment compared to the vehicle control.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background Staining | Inadequate blocking or washing; primary antibody concentration too high. | Increase blocking time or BSA concentration; perform more stringent washes; titrate the primary antibody. |
| No or Weak γH2AX Signal | Ineffective permeabilization; primary antibody not working; this compound treatment ineffective. | Increase Triton X-100 concentration or incubation time; use a new or validated primary antibody; confirm this compound activity with a positive control (e.g., etoposide). |
| Diffuse Nuclear Staining (not punctate foci) | Cells are undergoing apoptosis; antibody concentration is too high. | Check for other markers of apoptosis (e.g., cleaved PARP); reduce the primary antibody concentration. Pan-nuclear γH2AX staining can be indicative of extensive DNA damage and apoptosis.[2] |
| Difficulty in Automated Foci Counting | Poor image quality; overlapping nuclei. | Optimize image acquisition parameters (exposure, focus); ensure cells are seeded at an appropriate density to avoid clumping. |
References
- 1. This compound, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]
- 7. γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound treatment induces homologous recombination deficiency and synergizes with olaparib in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Quantitative image analysis of gamma-H2AX foci induced by ionizing radiation applying open source programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Prexasertib Resistance in Ovarian Cancer Research
Welcome to the technical support center for researchers investigating acquired resistance to Prexasertib in ovarian cancer. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: My ovarian cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the potential mechanisms of this acquired resistance?
A1: Acquired resistance to this compound in BRCA wild-type high-grade serous ovarian cancer (HGSOC) can develop through several mechanisms. A primary reported mechanism is the induction of a prolonged G2 cell cycle delay, which prevents the cells from entering mitosis and undergoing mitotic catastrophe, a key mechanism of this compound-induced cell death.[1][2][3] This is often associated with reduced activity of the CDK1/CyclinB1 complex.[1][2][3] Additionally, enrichment of genes involved in single-stranded DNA break repair pathways has been observed in resistant cell lines.[3]
Q2: I am observing that my this compound-resistant cells have a higher proportion of cells in the G2 phase, even without drug treatment. Is this expected?
A2: Yes, this is a reported phenotype of this compound-resistant (PrexR) ovarian cancer cells.[3] These cells can exhibit a marked increase in the G2 population at baseline compared to their parental, sensitive counterparts. This altered cell cycle distribution is linked to the mechanism of resistance, where cells avoid mitotic catastrophe by instituting a CHK1-independent G2 delay.[3]
Q3: Can combination therapy overcome acquired this compound resistance?
A3: While research into overcoming this compound resistance is ongoing, combination strategies are a promising approach. For instance, because this compound can sensitize cells to DNA damaging agents by inhibiting homologous recombination (HR) repair, combining it with agents like gemcitabine or hydroxyurea could be effective in resistant cells.[1][2] this compound has also shown synergy with PARP inhibitors like olaparib, even in PARP inhibitor-resistant models, by compromising HR repair and replication fork stability.[4][5][6]
Q4: Are there any known biomarkers that can predict a lack of response or resistance to this compound?
A4: Preliminary clinical data suggests that high expression of genes involved in DNA replication initiation and fork progression, such as POLA1, POLE, and GINS3, is associated with a lack of clinical benefit from this compound treatment.[7][8] Therefore, evaluating the expression of these genes in your cell line models could provide insights into their potential for developing resistance.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays (e.g., XTT, CellTiter-Glo) when treating with this compound.
-
Possible Cause 1: Cell Seeding Density. Inconsistent initial cell numbers can lead to variability in results.
-
Solution: Ensure a consistent number of cells are seeded in each well. Perform a cell count immediately before seeding and optimize the seeding density for your specific cell line to ensure they are in the logarithmic growth phase during the experiment.
-
-
Possible Cause 2: Drug Potency and Stability. this compound, like many small molecule inhibitors, can degrade over time.
-
Solution: Prepare fresh drug dilutions for each experiment from a stock solution stored under recommended conditions. Regularly check the potency of your this compound stock.
-
-
Possible Cause 3: Edge Effects in Multi-well Plates. Wells on the perimeter of the plate can be subject to evaporation, leading to altered drug concentrations and cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile media or PBS to maintain humidity.
-
Problem 2: Difficulty in detecting changes in CDK1/CyclinB1 activity in this compound-resistant cells via Western blot.
-
Possible Cause 1: Antibody Quality. The antibodies used may not be specific or sensitive enough to detect the target proteins.
-
Solution: Validate your antibodies using positive and negative controls. Refer to the manufacturer's datasheets for recommended dilutions and protocols. Consider testing antibodies from different vendors.
-
-
Possible Cause 2: Asynchronous Cell Population. Changes in cell cycle-dependent proteins like Cyclin B1 can be difficult to detect in an asynchronous population.
-
Solution: Synchronize your cells at a specific cell cycle stage (e.g., using nocodazole for G2/M arrest) before treatment and harvesting. This will enrich the population of cells at the relevant stage and make changes in protein levels more apparent.
-
-
Possible Cause 3: Low Protein Expression. The baseline expression of CDK1 or Cyclin B1 in your cell line might be low.
-
Solution: Increase the amount of protein loaded onto the gel. Ensure your lysis buffer is efficient in extracting nuclear proteins, as CDK1 and Cyclin B1 are active in the nucleus.
-
Quantitative Data Summary
Table 1: this compound IC50 Values in Ovarian Cancer Cell Lines
| Cell Line | BRCA Status | Cyclin E Expression | This compound IC50 (nM) | Reference |
| Various HGSOC | Wild-type & Mutant | Not specified | 1 - 10 | [9] |
| JHOS2 | BRCA1-mutant, TP53-mutant | Not specified | 8400 | [9] |
Table 2: Clinical Response to this compound in Platinum-Resistant Ovarian Cancer
| Patient Cohort | BRCA Status | Prior PARPi | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| Platinum-Resistant (Cohorts 1-3) | Wild-type & Mutated | Yes (Cohort 3) | 12.1% | 37.1% | [10] |
| Platinum-Refractory (Cohort 4) | Wild-type & Mutated | Not specified | 6.9% | 31.0% | [10] |
| Platinum-Resistant/Refractory HGSOC | Wild-type | Not specified | 32% (tumor shrinkage) | 26% (stabilization ≥ 6mo) | [11] |
Key Experimental Protocols
1. Cell Viability Assay (XTT)
This protocol is adapted from methodologies used to assess the growth rates of parental and this compound-resistant ovarian cancer cell lines.[1]
-
Cell Seeding: Seed ovarian cancer cells (e.g., OVCAR5, OVCAR8, and their this compound-resistant derivatives) in 96-well plates at a predetermined optimal density.
-
Drug Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with a serial dilution of this compound (e.g., 0-1 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Assay: Add the XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. The reference wavelength should be around 650 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
2. Western Blotting for Cell Cycle Proteins
This protocol is designed to assess the expression of key proteins involved in the G2/M checkpoint, such as Cyclin B1 and CDK1.[1]
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin B1, CDK1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize them to the loading control.
3. Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.[3]
-
Cell Harvesting: Harvest cells by trypsinization, including any floating cells in the media.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases.
Visualizations
Caption: Mechanism of this compound action and acquired resistance in ovarian cancer cells.
Caption: Workflow for developing and characterizing this compound-resistant cell lines.
Caption: Troubleshooting logic for inconsistent cell viability assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. Resistance to the CHK1 inhibitor this compound involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance to the CHK1 inhibitor this compound involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The CHK1 inhibitor this compound in BRCA wild-type platinum-resistant recurrent high-grade serous ovarian carcinoma: a phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The CHK1 Inhibitor this compound Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase 2 study of this compound (LY2606368) in platinum resistant or refractory recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bionews.com [bionews.com]
Technical Support Center: Overcoming EGFR-Mediated Resistance to Prexasertib in Triple-Negative Breast Cancer (TNBC)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments investigating EGFR-mediated resistance to the CHK1 inhibitor, Prexasertib, in Triple-Negative Breast Cancer (TNBC).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of innate resistance to this compound in some TNBC cell lines?
A1: Studies have shown that innate resistance to this compound in a subset of TNBC cells is mediated by the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2][3] Overexpression or activation of EGFR can lead to increased downstream signaling through pathways such as RAS/MAPK and PI3K/AKT.[1] This sustained pro-proliferative and anti-apoptotic signaling can counteract the effects of this compound-induced replication stress.[1]
Q2: How does EGFR signaling counteract the effects of this compound?
A2: EGFR activation promotes the phosphorylation of the pro-apoptotic protein BCL2-associated agonist of cell death (BAD).[1][2] Phosphorylated BAD is sequestered by 14-3-3 proteins, preventing it from promoting apoptosis. This inactivation of BAD's pro-apoptotic function contributes to cell survival and resistance to this compound.[1][2]
Q3: How can EGFR-mediated resistance to this compound be overcome in a laboratory setting?
A3: Co-treatment with an EGFR inhibitor, such as Erlotinib, has been shown to synergistically enhance the anti-tumor effects of this compound in resistant TNBC cells.[4][5] Inhibition of EGFR signaling reverses the phosphorylation of BAD, thereby increasing the sensitivity of the cancer cells to this compound-induced apoptosis.[1][2]
Q4: Which TNBC cell lines are suitable models for studying EGFR-mediated this compound resistance?
A4: The MDA-MB-468 cell line is a well-documented model of innate resistance to this compound, associated with high EGFR expression.[4] In contrast, the MDA-MB-231 cell line shows moderate sensitivity, and the MX-1 cell line is highly sensitive to this compound.[4][6] Utilizing a panel of these cell lines can provide a robust system for studying resistance and the efficacy of combination therapies.
Q5: What is the clinical relevance of these findings?
A5: this compound as a monotherapy has shown only modest clinical activity in TNBC.[1][6] The discovery of EGFR-mediated resistance suggests that EGFR expression could be a potential biomarker to stratify patients who may benefit from a combination therapy of this compound and an EGFR inhibitor.[1][7] This approach could lead to more effective treatment strategies for a subset of TNBC patients.
Troubleshooting Guides
Problem: My TNBC cell line of interest shows unexpected resistance to this compound.
| Possible Cause | Troubleshooting Step |
| High EGFR Expression/Activation: The cell line may have intrinsically high levels of EGFR and/or activated downstream signaling pathways. | 1. Assess EGFR Protein Levels: Perform an immunoblot to determine the expression level of total EGFR and phosphorylated EGFR in your cell line compared to sensitive (e.g., MX-1) and resistant (e.g., MDA-MB-468) control cell lines. 2. Evaluate Downstream Signaling: Check the phosphorylation status of key downstream effectors like AKT and ERK, and the phosphorylation of BAD at serine 112.[2] |
| Suboptimal Drug Concentration: The concentration of this compound may not be sufficient to induce a significant effect in your specific cell line. | 1. Perform a Dose-Response Curve: Determine the IC50 value of this compound for your cell line using a cell viability assay (e.g., CellTiter-Glo) over a wide range of concentrations. 2. Compare with Published Data: Cross-reference your IC50 values with the data provided in Table 1 to benchmark the sensitivity of your cell line. |
| Experimental Variability: Inconsistent cell seeding densities or assay conditions can lead to variable results. | 1. Standardize Cell Seeding: Ensure a consistent number of cells are seeded for each experiment. For 96-well plates, a starting point of 2,000-5,000 cells per well is recommended, but this should be optimized for your specific cell line's growth rate. 2. Control for Edge Effects: Avoid using the outer wells of the plate, or ensure they are filled with media to maintain humidity and temperature consistency across the plate. |
Problem: The combination of this compound and an EGFR inhibitor (e.g., Erlotinib) is not showing a synergistic effect.
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentrations or Ratio: The concentrations and ratio of the two drugs are critical for achieving synergy. | 1. Determine Individual IC50s: Accurately determine the IC50 of each drug individually in your cell line. 2. Combination Index (CI) Analysis: Perform a combination study using a matrix of concentrations for both drugs and calculate the Combination Index (CI) using software like CompuSyn. A CI value less than 1 indicates synergy.[5] Refer to Table 2 for examples of synergistic combinations. |
| Low EGFR Dependence: The resistance mechanism in your cell line may not be primarily driven by EGFR signaling. | 1. Confirm EGFR Pathway Inhibition: After treatment with the EGFR inhibitor, perform an immunoblot to confirm the downregulation of phosphorylated EGFR and its downstream targets (e.g., p-AKT, p-ERK, p-BAD). 2. Explore Alternative Resistance Mechanisms: If EGFR signaling is not the main driver, consider investigating other potential resistance pathways, such as upregulation of other receptor tyrosine kinases or alterations in cell cycle checkpoint proteins. |
| Assay Timing: The duration of drug exposure may not be optimal to observe a synergistic effect. | 1. Time-Course Experiment: Evaluate cell viability at different time points (e.g., 48, 72, 96 hours) after drug administration to identify the optimal window for observing synergy. |
Quantitative Data Summary
Table 1: Sensitivity of TNBC Cell Lines to this compound Monotherapy
| Cell Line | IC50 (nmol/L) |
| MX-1 | 5.7 |
| HCC1937 | 10.1 |
| MDA-MB-231 | 24.5 |
| MDA-MB-468 | 105 |
Data extracted from Lee et al., 2020.[6]
Table 2: Synergistic Interaction of this compound and Erlotinib in TNBC Cell Lines
| Cell Line | Drug Combination | Combination Index (CI) |
| MDA-MB-231 | This compound + Erlotinib | < 1 |
| MDA-MB-468 | This compound + Erlotinib | < 1 |
A Combination Index (CI) of less than 1 indicates a synergistic effect.[5]
Table 3: In Vivo Efficacy of this compound and Erlotinib Combination in a this compound-Resistant Xenograft Model
| Treatment Group | MDA-MB-468 Tumor Volume (mm³) |
| Vehicle Control | 338 ± 245 |
| This compound (10 mg/kg) | 208 ± 108 |
| Erlotinib (50 mg/kg) | 223 ± 101 |
| This compound + Erlotinib | 145 ± 77.3* |
*Statistically significant reduction in tumor volume compared to vehicle control (P = 0.026). Data presented as mean ± standard deviation.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed TNBC cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound, Erlotinib, or a combination of both in complete growth medium. Add the drug solutions to the respective wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells to determine the percentage of cell viability. Calculate IC50 values and Combination Indices using appropriate software (e.g., GraphPad Prism, CompuSyn).
Immunoblotting
-
Cell Lysis: After drug treatment for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-AKT, AKT, p-BAD, BAD, β-actin) overnight at 4°C. Note: Optimal antibody dilutions should be determined empirically.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo TNBC Xenograft Study
-
Cell Implantation: Subcutaneously inject 5 x 10^6 MDA-MB-468 cells in a mixture of media and Matrigel into the flank of female athymic nude mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (vehicle, this compound alone, Erlotinib alone, combination).
-
Drug Administration:
-
This compound: Administer at 10 mg/kg via intraperitoneal injection according to a schedule based on previous studies (e.g., twice weekly).
-
Erlotinib: Administer daily at 50 mg/kg via oral gavage.
-
-
Monitoring: Measure tumor volumes with calipers twice weekly and monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., after 4 weeks of treatment), sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, immunoblotting).
Visualizations
Caption: EGFR signaling pathway leading to this compound resistance.
References
- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 2. oaepublish.com [oaepublish.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quercetin suppresses cell viability in triple-negative breast cancer by targeting ORM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MDA-MB-468 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
Optimizing the dosing schedule of Prexasertib to minimize neutropenia
Welcome to the technical support center for optimizing the dosing schedule of Prexasertib to minimize neutropenia. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and understanding the mechanisms underlying this compound-induced neutropenia.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (LY2606368) is a selective, ATP-competitive small molecule inhibitor of Checkpoint Kinase 1 (CHK1) and to a lesser extent, Checkpoint Kinase 2 (CHK2).[1] CHK1 is a critical protein kinase in the DNA damage response (DDR) and cell cycle regulation. It plays a key role in arresting the cell cycle to allow for DNA repair, and in maintaining the stability of replication forks. By inhibiting CHK1, this compound prevents cancer cells from repairing DNA damage, leading to an accumulation of genomic instability and ultimately, apoptotic cell death.
Q2: Why does this compound cause neutropenia?
Neutropenia, a decrease in the number of neutrophils (a type of white blood cell), is a common dose-limiting toxicity of this compound.[2] This is because hematopoietic progenitor cells, which are rapidly dividing to produce neutrophils and other blood cells in the bone marrow, are sensitive to agents that disrupt the cell cycle and DNA damage response. By inhibiting CHK1, this compound can interfere with the normal proliferation and maturation of these progenitor cells, leading to a reduction in the production of mature neutrophils.
Q3: What are the typical dosing schedules for this compound in clinical trials?
In clinical studies, this compound has been administered intravenously. A common recommended Phase 2 dose has been 105 mg/m² administered once every 14 days.[1] Other schedules that have been explored include administration on days 1 and 15 of a 28-day cycle.[1] In combination studies, the dose and schedule of this compound have been adjusted. For instance, in combination with cisplatin, a dose of 80 mg/m² of this compound was administered 24 hours after cisplatin.[3]
Q4: How can this compound-induced neutropenia be managed in a clinical setting?
Management of this compound-induced neutropenia in clinical trials often involves dose delays, dose reductions, or the administration of granulocyte colony-stimulating factor (G-CSF).[4][5] G-CSF is a growth factor that stimulates the bone marrow to produce more neutrophils, which can help to reduce the duration and severity of neutropenia.[6][7]
Q5: Are there any known resistance mechanisms to this compound?
Yes, resistance to this compound has been observed. One identified mechanism involves the upregulation of WEE1 kinase, another key cell cycle regulator.[1] In some cases, resistance can be overcome by combining this compound with other agents that target different pathways. For example, resistance in BRCA wild-type ovarian cancer has been linked to a prolonged G2 cell cycle delay, and combining this compound with DNA damaging agents like gemcitabine showed potential to overcome this.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: this compound In Vitro Potency
| Target | IC₅₀ (nM) |
| CHK1 | 1 |
| CHK2 | 8 |
Source: Selleck Chemicals
Table 2: Common Grade 3/4 Toxicities in a Pediatric Phase 1 Study of this compound (Days 1 and 15 of a 28-day cycle)
| Toxicity | Percentage of Patients |
| Neutropenia | 100% |
| Leukopenia | 68% |
| Thrombocytopenia | 24% |
| Lymphopenia | 24% |
| Anemia | 12% |
Source: A Phase 1 Study of this compound (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors.[9]
Table 3: Dosing and Neutropenia in a Phase 1b Study of this compound with Cisplatin
| Treatment Arm | This compound Dose (mg/m²) | Cisplatin Dose (mg/m²) | Schedule | Grade 4 Leukopenia/Neutropenia |
| Part A | 20 - 70 | 75 | Day 1 (both) | 49% |
| Part A2 | 40 - 105 | 75 | Day 1 (both) with G-CSF | 49% |
| Part A3 | 40 - 90 | 75 | Day 1 (Cisplatin), Day 2 (this compound) | 49% |
Source: A phase 1b dose-escalation study of this compound, a checkpoint kinase 1 (CHK1) inhibitor, in combination with cisplatin in patients with advanced cancer.[3]
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Neutropenia in a Mouse Xenograft Model
This protocol outlines a typical workflow for evaluating the impact of different this compound dosing schedules on neutropenia in a preclinical mouse xenograft model.
Materials:
-
Tumor-bearing mice (e.g., immunodeficient mice with human cancer cell line xenografts).
-
This compound (formulated for intravenous injection).
-
Sterile saline or appropriate vehicle control.
-
Blood collection supplies (e.g., EDTA-coated microcapillary tubes, lancets).
-
Automated hematology analyzer.
-
Animal welfare-approved restraint and handling devices.
Procedure:
-
Animal Acclimatization and Tumor Implantation:
-
Acclimatize animals to the facility for at least one week.
-
Implant tumor cells subcutaneously into the flank of each mouse.
-
Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
-
-
Randomization and Grouping:
-
Randomize mice into treatment groups (e.g., vehicle control, different this compound dosing schedules). Ensure each group has a sufficient number of animals for statistical power.
-
-
Dosing Administration:
-
Administer this compound or vehicle control intravenously according to the assigned dosing schedule (e.g., once weekly, twice weekly, etc.).
-
Record the body weight of each animal at each dosing.
-
-
Blood Collection for Complete Blood Count (CBC):
-
Collect a small volume of peripheral blood (e.g., 20-30 µL) from the tail vein or saphenous vein at baseline (before the first dose) and at regular intervals throughout the study (e.g., 24, 48, 72 hours post-dose, and then twice weekly).
-
Collect blood into EDTA-coated tubes to prevent coagulation.
-
-
Hematological Analysis:
-
Analyze the blood samples using an automated hematology analyzer calibrated for mouse blood.
-
Key parameters to measure include:
-
Absolute Neutrophil Count (ANC)
-
Total White Blood Cell (WBC) count
-
Lymphocyte count
-
Monocyte count
-
Platelet count
-
Red Blood Cell (RBC) count
-
Hemoglobin
-
Hematocrit
-
-
-
Data Analysis:
-
Plot the mean ANC for each treatment group over time.
-
Determine the nadir (lowest point) of the ANC for each group.
-
Calculate the duration of neutropenia (time ANC is below a certain threshold, e.g., 1.0 x 10⁹/L).
-
Compare the severity and duration of neutropenia between different dosing schedules using appropriate statistical tests.
-
-
Monitoring and Animal Welfare:
-
Monitor animals daily for clinical signs of distress, including changes in activity, posture, and grooming.
-
Adhere to institutional guidelines for humane endpoints.
-
Troubleshooting Guide
This guide provides potential solutions to common issues encountered during experiments to optimize this compound dosing.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in neutrophil counts within a treatment group. | - Inconsistent blood sampling technique.- Individual animal variation in response.- Stress-induced leukocytosis. | - Standardize blood collection time and method.- Increase the number of animals per group.- Ensure proper handling and acclimatization to minimize stress. |
| Unexpectedly severe neutropenia and toxicity at a planned dose. | - Incorrect dose calculation or formulation.- Increased sensitivity of the specific animal strain or tumor model. | - Double-check all dose calculations and formulation procedures.- Conduct a pilot dose-ranging study with a wider range of doses.- Consider a different, more robust animal strain. |
| No significant difference in neutropenia between different dosing schedules. | - The tested schedules are not different enough to elicit a differential response.- The chosen time points for blood collection missed the neutrophil nadir. | - Design schedules with greater variation in dose intensity and frequency.- Increase the frequency of blood sampling, especially in the first few days after dosing. |
| Tumor regression is observed, but neutropenia is too severe to be clinically translatable. | - The therapeutic window is narrow for the tested schedules. | - Explore more fractionated dosing schedules (lower doses given more frequently).- Investigate the combination of this compound with a G-CSF to mitigate neutropenia. |
| Difficulty in obtaining consistent blood samples from mice. | - Inexperience with the blood collection technique.- Dehydration of the animal. | - Ensure proper training on tail vein or saphenous vein blood collection.- Ensure animals have ad libitum access to water. Consider subcutaneous fluid administration if dehydration is a concern. |
Visualizations
Signaling Pathway
Caption: CHK1 signaling pathway in response to DNA damage and its inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for optimizing this compound dosing to minimize neutropenia.
Troubleshooting Logic
Caption: Troubleshooting logic for common issues in this compound dosing experiments.
References
- 1. A Phase 1 Study of this compound (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Checkpoint Kinase 1 Inhibitor this compound Induces Regression of Preclinical Models of Human Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stackoverflow.com [stackoverflow.com]
- 4. This compound, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
Identifying and mitigating off-target effects of Prexasertib in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prexasertib (LY2606368). The information provided is intended to help identify and mitigate potential off-target effects during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective, ATP-competitive inhibitor of the serine/threonine kinases Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2).[1][2][3] Its primary function is to disrupt the DNA damage response (DDR), leading to the accumulation of DNA damage, replication catastrophe, and ultimately apoptosis in cancer cells.[1][2]
Q2: What are the known on-target effects of this compound in cellular assays?
In cellular assays, this compound has been shown to:
-
Inhibit CHK1 autophosphorylation at Ser296 and CHK2 autophosphorylation at Ser516 at nanomolar concentrations.[1]
-
Induce DNA double-strand breaks, as indicated by the phosphorylation of H2AX (γH2AX).[1]
-
Cause an accumulation of cells in the S-phase of the cell cycle.[1]
-
Induce apoptosis, evidenced by PARP cleavage.
Q3: What are the known or potential off-target effects of this compound?
While this compound is considered a selective CHK1/CHK2 inhibitor, in vitro kinase assays have identified other kinases that are inhibited at slightly higher concentrations. These include:
-
Maternal Embryonic Leucine Zipper Kinase (MELK)[1]
-
Salt-Inducible Kinase (SIK)[1]
-
BR Serine/Threonine Kinase 2 (BRSK2)[1]
-
AMPK-Related Protein Kinase 5 (ARK5)[1]
Some studies on other CHK1 inhibitors have suggested potential off-target effects on Cyclin-Dependent Kinase 2 (CDK2) at higher concentrations, although this compound is reported to be more selective for CHK1.[4]
Q4: At what concentrations should I be concerned about off-target effects?
On-target inhibition of CHK1 in cells is typically observed in the low nanomolar range (e.g., IC50 < 1 nM for CHK1 inhibition in cell-free assays).[1] Off-target effects on kinases like RSK1 have been observed at similar low nanomolar concentrations in vitro.[1][3] It is crucial to perform dose-response experiments in your specific cell system to determine the concentration window where on-target effects are maximized and off-target effects are minimized.
Q5: What are the common toxicities observed with this compound in clinical trials?
The most frequently reported treatment-related adverse events in clinical trials are hematological toxicities, including neutropenia, leukopenia, thrombocytopenia, and anemia.[5][6][7] Fatigue and gastrointestinal issues have also been noted.[8]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| High level of cytotoxicity in non-cancerous cell lines. | Off-target effects or on-target toxicity in rapidly dividing cells. | 1. Perform a dose-response curve to determine the EC50 in your control cell lines. 2. Use the lowest effective concentration that induces the desired on-target effect in your cancer cell model. 3. Consider using a 3D culture model for normal cells to better mimic in vivo physiology. |
| Inconsistent results between experiments. | 1. Variability in cell passage number. 2. Degradation of this compound stock solution. 3. Inconsistent incubation times. | 1. Use cells within a consistent and low passage number range. 2. Prepare fresh this compound dilutions from a new stock for each experiment. Store stock solutions at -80°C. 3. Ensure precise and consistent timing for all experimental steps. |
| No observable on-target effects (e.g., no increase in γH2AX). | 1. This compound concentration is too low. 2. The cell line is resistant to CHK1 inhibition. 3. Insufficient incubation time. | 1. Increase the concentration of this compound. 2. Confirm CHK1 expression and activity in your cell line. 3. Perform a time-course experiment to determine the optimal incubation time for observing on-target effects. |
| Unexpected changes in signaling pathways unrelated to DDR. | Potential off-target kinase inhibition. | 1. Review the known off-targets of this compound (see Data Presentation section). 2. Perform a kinome-wide screen to identify affected kinases. 3. Validate potential off-targets using Western blotting for downstream substrates or a Cellular Thermal Shift Assay (CETSA). |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against On- and Off-Target Kinases
| Kinase Target | IC50 (nM) | Reference(s) |
| CHK1 | <1 | [1] |
| CHK2 | 8 | [1][9] |
| RSK1 | 9 | [1][3] |
| MELK | 38 | [1] |
| SIK | 42 | [1] |
| BRSK2 | 48 | [1] |
| ARK5 | 64 | [1] |
Table 2: Cellular Activity of this compound
| Cellular Effect | Cell Line | Concentration | Incubation Time | Reference(s) |
| Inhibition of CHK1 autophosphorylation (S296) | HT-29 | 8-250 nM | 15 minutes | [1] |
| Induction of H2AX phosphorylation | U-2 OS | 4 nM | 24 hours | [1] |
| S-phase accumulation | U-2 OS | 4 nM | 24 hours | [1] |
| Chromosomal fragmentation | HeLa | 33 nM | 12 hours | [1] |
Experimental Protocols
Kinome Profiling using Multiplexed Inhibitor Beads and Mass Spectrometry (MIB/MS)
This method allows for the broad assessment of kinases that bind to this compound, providing a comprehensive view of its off-target profile.
Methodology:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and scrape into lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5% Triton X-100, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 20 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Multiplexed Inhibitor Bead (MIB) Incubation:
-
Equilibrate MIBs (commercially available or prepared in-house) with lysis buffer.
-
Incubate 1-5 mg of cell lysate with the MIBs for 1-2 hours at 4°C with gentle rotation.
-
To assess competitive binding, pre-incubate a parallel lysate sample with a high concentration of free this compound (e.g., 10 µM) for 30 minutes before adding to the MIBs.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elute the bound kinases using an appropriate elution buffer (e.g., 0.5% SDS in PBS).
-
-
Sample Preparation for Mass Spectrometry:
-
Perform in-solution or in-gel tryptic digestion of the eluted proteins.
-
Label peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative analysis if comparing multiple conditions.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer.
-
Identify and quantify the bound kinases using appropriate proteomics software.
-
-
Data Analysis:
-
Compare the abundance of kinases pulled down in the presence and absence of free this compound to identify specific binders.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct target engagement of this compound with a specific protein in a cellular context.
Methodology:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with either vehicle (DMSO) or the desired concentration of this compound for a specified time (e.g., 1-2 hours).
-
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Western Blot Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein (e.g., CHK1, RSK1, or CDK2).
-
A positive target engagement will result in a shift of the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control.
-
Western Blot for Validating Off-Target Pathway Modulation
This protocol is to confirm if this compound affects the activity of a suspected off-target kinase by measuring the phosphorylation of its known downstream substrate.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with a range of this compound concentrations. Include a positive control for pathway activation/inhibition if available.
-
Lyse the cells as described in the kinome profiling protocol.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against the phosphorylated form of the downstream substrate of the suspected off-target kinase (e.g., phospho-p90RSK (Thr359/Ser363) for RSK1 activity, or phospho-CDK2 (Thr160) for CDK2 activity).
-
Also, probe a separate blot with an antibody against the total protein of the substrate to normalize for protein loading.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
-
Detection and Analysis:
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the change in substrate phosphorylation relative to the total substrate and loading control.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for identifying and mitigating off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Phase 1 Study of this compound (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase 1b Trial of this compound in Combination with Standard-of-Care Agents in Advanced or Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose‐finding study of the checkpoint kinase 1 inhibitor, this compound, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. selleckchem.com [selleckchem.com]
Strategies to enhance Prexasertib efficacy in chemoresistant tumors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of the CHK1 inhibitor Prexasertib, particularly in chemoresistant tumor models.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound?
This compound is a potent, ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1) and, to a lesser extent, CHK2.[1][2] CHK1 is a critical regulator of the DNA damage response (DDR) and cell cycle checkpoints.[1] By inhibiting CHK1, this compound abrogates the S and G2/M checkpoints, preventing cancer cells from arresting the cell cycle to repair DNA damage. This forces cells with high levels of replication stress or DNA damage into premature mitosis, leading to a form of cell death known as "mitotic catastrophe".[3][4] As a single agent, this compound can induce DNA double-strand breaks and apoptosis.[5][6]
Q2: What are the known mechanisms of acquired or innate resistance to this compound?
Resistance to this compound can emerge through several mechanisms:
-
Prolonged G2-Phase Delay : In some BRCA wild-type high-grade serous ovarian cancer (HGSOC) models, resistance develops via a prolonged G2 delay induced by reduced CDK1/CyclinB1 activity. This prevents the cells from entering a catastrophic mitosis.[3][7]
-
Activation of Pro-Survival Signaling : Acquired resistance can be associated with the activation of the PI3K/AKT/mTOR and MAPK signaling pathways.[8][9]
-
EGFR Signaling : In triple-negative breast cancer (TNBC), overexpression and activation of the Epidermal Growth Factor Receptor (EGFR) can contribute to innate resistance.[9][10] EGFR signaling can promote the phosphorylation and inactivation of the pro-apoptotic protein BAD.[9]
-
Interferon Response : Gene sets associated with interferon-alpha and -gamma responses have been linked to this compound resistance in pan-cancer cell line analyses.[11]
Q3: What are the most promising combination strategies to overcome this compound resistance?
Combining this compound with other agents is a key strategy to enhance its efficacy and overcome resistance. Promising combinations include:
-
PARP Inhibitors (e.g., Olaparib, Talazoparib) : This combination is highly synergistic, particularly in HGSOC models, including those with acquired resistance to PARP inhibitors.[4][12] this compound can compromise homologous recombination (HR) repair and reverse the stabilization of replication forks, two major mechanisms of PARP inhibitor resistance.[12]
-
DNA Damaging Agents (e.g., Cisplatin, Gemcitabine) : this compound can sensitize chemoresistant cells to DNA damaging agents. This synergy has been observed in osteosarcoma, ovarian, pancreatic, and head and neck squamous cell carcinoma (HNSCC) models.[5][6][7][13]
-
PI3K/mTOR Inhibitors (e.g., LY3023414) : In TNBC models, the dual inhibition of CHK1 and the PI3K/mTOR pathway has shown synergistic or additive anti-tumor activity.[8]
-
EGFR Inhibitors (e.g., Erlotinib) : For TNBC tumors with high EGFR expression, combining this compound with an EGFR inhibitor can reverse innate resistance.[10]
-
Other Targeted Agents : Synergy has also been reported with the iron chelator Ciclopirox in non-small cell lung cancer (NSCLC) and with tyrosine kinase inhibitors in acute lymphoblastic leukemia.[2][14]
Troubleshooting Guides
Problem: My cancer cell line shows a high IC50 value (low sensitivity) to this compound monotherapy.
-
Possible Cause 1: Innate Resistance Mechanism. The cell line may have intrinsic resistance pathways. For instance, TNBC cell lines with high EGFR expression are often more resistant.[9]
-
Troubleshooting Steps:
-
Assess Baseline Pathway Activation : Perform western blot analysis to check the baseline activation status of pro-survival pathways like PI3K/AKT and MAPK/ERK.[9]
-
Evaluate EGFR Expression : For TNBC or other relevant cancer types, quantify EGFR expression and phosphorylation.[9]
-
Test Synergistic Combinations : Based on the pathway analysis, test this compound in combination with inhibitors targeting the identified resistance pathways (e.g., PI3K inhibitor, EGFR inhibitor).[8][10]
-
Problem: My cells develop resistance to this compound after prolonged exposure in culture.
-
Possible Cause 1: Upregulation of Pro-Survival Signaling. Cells may adapt by activating pathways like PI3K/AKT/mTOR.[8]
-
Possible Cause 2: Altered Cell Cycle Control. Resistant cells may develop mechanisms to avoid mitotic catastrophe, such as downregulating CDK1/CyclinB1 activity to prolong the G2 phase.[7]
-
Troubleshooting Steps:
-
Generate a Resistant Cell Line : Culture the parental cell line with gradually increasing concentrations of this compound to establish a resistant sub-line.
-
Compare Signaling Pathways : Use the resistant and parental cell lines to compare the activation of PI3K, MAPK, and cell cycle proteins (CDK1, Cyclin B1) via western blot.[3][9]
-
Assess HR Competency : Even in resistant cells, CHK1's role in regulating RAD51-mediated homologous recombination may be intact.[7] Test whether the resistant cells are sensitized to DNA damaging agents (like gemcitabine or cisplatin) when combined with this compound.[7]
-
Problem: I am not observing the expected synergy between this compound and a PARP inhibitor in my HGSOC model.
-
Possible Cause 1: Sub-optimal Dosing or Scheduling. The concentration and timing of drug administration are critical for synergy.
-
Possible Cause 2: Model-Specific Resistance. The specific HGSOC model may have a resistance mechanism that is not overcome by this combination. While effective in many models, synergy is not universal.[12]
-
Troubleshooting Steps:
-
Perform a Dose-Matrix Assay : Test a wide range of concentrations for both this compound and the PARP inhibitor to identify the optimal synergistic ratio. Calculate a Combination Index (CI) to quantify the interaction.
-
Verify Target Engagement : Confirm that this compound is inhibiting CHK1 (e.g., by measuring pCHK1 levels) and that the PARP inhibitor is effective in the model.
-
Analyze DNA Repair Mechanisms : Investigate the status of homologous recombination repair and replication fork stability in your model. This compound's ability to compromise these pathways is key to its synergy with PARP inhibitors.[12] Use immunofluorescence to assess RAD51 foci formation as a marker for HR repair.[12]
-
Data Presentation
Table 1: Efficacy of this compound Monotherapy in Chemoresistant Cancer Cell Lines
| Cell Line | Cancer Type | Key Resistance Feature | This compound IC50 (nmol/L) | Citation |
| MDA-MB-468 | TNBC | High EGFR, Innately Resistant | 105 | [9] |
| MX-1 | TNBC | BRCA mutated, Sensitive | 5.7 | [9] |
| TOV112D | HGSOC | BRCA wild-type, PARPi-Resistant | ~4,000-10,000 (Olaparib) | [12] |
| ES2 | HGSOC | BRCA wild-type, PARPi-Resistant | ~4,000-10,000 (Olaparib) | [12] |
| BV-173 | B-cell ALL | Philadelphia-positive | ~2-15 (after 24-48h) | [14] |
Table 2: Synergistic Efficacy of this compound Combination Therapies in Preclinical Models
| Cancer Type | Combination | Model | Efficacy Outcome | Citation |
| TNBC | This compound + LY3023414 (PI3K/mTORi) | Xenograft (HCC1806) | This compound: 94% TGI; Combination: 35% Tumor Regression | [8] |
| TNBC | This compound + LY3023414 (PI3K/mTORi) | Xenograft (MX-1) | This compound: 96% TGI; Combination: 21% Tumor Regression | [8] |
| HGSOC | This compound + Olaparib (PARPi) | PDX (DF-59, Olaparib-Resistant) | Combination showed substantial TGI, greater than this compound alone. | [12] |
| Osteosarcoma | This compound + Cisplatin | Cell Lines | Synergistic reduction in clonogenic survival. | [5] |
| Osteosarcoma | This compound + Talazoparib (PARPi) | Cell Lines | Synergistic reduction in clonogenic survival. | [5] |
| HNSCC | This compound + Gemcitabine | Mouse Model | Combination rapidly induced DNA damage and reduced tumor growth. | [13][15] |
TGI: Tumor Growth Inhibition
Visualizations: Signaling Pathways and Workflows
Caption: this compound inhibits CHK1, overriding the G2/M checkpoint and causing mitotic catastrophe.
Caption: Synergy of this compound and PARP inhibitors via dual inhibition of DNA repair pathways.
Caption: Experimental workflow for overcoming this compound resistance with combination therapies.
Experimental Protocols
Protocol 1: Cell Viability and Synergy Assessment (MTT/XTT Assay)
-
Cell Seeding : Seed cancer cells in 96-well plates at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation : Prepare serial dilutions of this compound and the combination agent in culture medium. For a dose-matrix assay, prepare dilutions for both drugs across a range that brackets their individual IC50 values.
-
Treatment : Remove the overnight culture medium and add 100 µL of the drug-containing medium to the appropriate wells. Include vehicle-only controls.
-
Incubation : Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
-
MTT/XTT Addition : Add 20 µL of MTT (5 mg/mL) or 50 µL of XTT solution to each well and incubate for 2-4 hours, or as per the manufacturer's instructions.
-
Measurement : For MTT, solubilize the formazan crystals with DMSO or a solubilization buffer. Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
Data Analysis :
-
Normalize absorbance values to the vehicle-treated controls to determine the percentage of cell viability.
-
Calculate IC50 values using non-linear regression analysis in software like GraphPad Prism.
-
For combination studies, use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blot for DNA Damage and Cell Cycle Markers
-
Cell Lysis : Treat cells with this compound, the combination agent, or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Denature 20-30 µg of protein per sample and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
DNA Damage : anti-γH2AX (p-Ser139), anti-p-CHK1 (p-Ser345)
-
Cell Cycle : anti-CDK1, anti-Cyclin B1, anti-p-Rb
-
Apoptosis : anti-cleaved PARP, anti-cleaved Caspase-3
-
Loading Control : anti-β-Actin or anti-GAPDH
-
-
Secondary Antibody and Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify band intensity using software like ImageJ, normalizing to the loading control.
Protocol 3: Immunofluorescence for RAD51 Foci (Homologous Recombination)
-
Cell Culture : Grow cells on glass coverslips in a 24-well plate.
-
Treatment : Treat cells with this compound and/or a DNA damaging agent (e.g., radiation, olaparib) for the desired duration.[12]
-
Fixation and Permeabilization : Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking : Block with 1% BSA in PBST for 1 hour.
-
Primary Antibody Incubation : Incubate with a primary antibody against RAD51 overnight at 4°C.
-
Secondary Antibody Incubation : Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Staining and Mounting : Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis : Acquire images using a fluorescence or confocal microscope. Count the number of RAD51 foci per nucleus. A significant reduction in foci formation in drug-treated cells compared to controls indicates impaired HR repair.[12]
References
- 1. Evaluation of this compound, a Checkpoint Kinase 1 Inhibitor, in a Phase Ib Study of Patients with Squamous Cell Carcinoma | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound (LY2606368) reduces clonogenic survival by inducing apoptosis in primary patient-derived osteosarcoma cells and synergizes with cisplatin and talazoparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Resistance to the CHK1 inhibitor this compound involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. EGFR signaling promotes resistance to CHK1 inhibitor this compound in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combating CHK1 resistance in triple negative breast cancer: EGFR inhibition as potential combinational therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The CHK1 Inhibitor this compound Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Managing dose-limiting toxicities of Prexasertib in preclinical models
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in managing the dose-limiting toxicities of Prexasertib in preclinical models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common dose-limiting toxicities (DLTs) observed with this compound in preclinical models?
A1: The primary dose-limiting toxicities of this compound observed in preclinical studies are hematological. These include:
-
Neutropenia: A significant decrease in the number of neutrophils, a type of white blood cell crucial for fighting infections.[1][2][3][4][5][6][7][8]
-
Leukopenia: A general decrease in the total number of white blood cells.[1][3][5][6][8]
-
Thrombocytopenia: A reduction in the number of platelets, which are essential for blood clotting.[1][3][5][6][8]
-
Anemia: A decrease in the number of red blood cells or hemoglobin, leading to reduced oxygen-carrying capacity of the blood.[6]
Non-hematological toxicities are generally less frequent and of lower grade.
Q2: What is the mechanism of action of this compound that leads to these toxicities?
A2: this compound is a potent inhibitor of Checkpoint Kinase 1 (CHK1), and to a lesser extent, CHK2.[9] CHK1 is a critical regulator of the cell cycle and DNA damage response (DDR). By inhibiting CHK1, this compound disrupts normal cell cycle checkpoints, particularly the G2/M checkpoint. This prevents cells, including rapidly dividing hematopoietic stem and progenitor cells in the bone marrow, from repairing DNA damage before entering mitosis. The result is "mitotic catastrophe" or "replication catastrophe," leading to cell death.[10] This effect on the bone marrow leads to the observed hematological toxicities.
Q3: Are there established preclinical models that are particularly sensitive to this compound's toxicities?
A3: Preclinical models with high rates of cell proliferation, such as those with aggressive tumor growth or certain genetic backgrounds that confer sensitivity to DNA damage, may exhibit more pronounced toxicities. The hematological system, with its rapid cell turnover, is inherently sensitive across most preclinical models.
Troubleshooting Guide
Managing Hematological Toxicities
Q4: My mice are experiencing severe neutropenia after this compound treatment. What can I do?
A4: Severe neutropenia is a known and expected toxicity of this compound. Here are some steps to manage it:
-
Monitoring: Implement a regular blood monitoring schedule to track neutrophil counts. Blood can be collected via the saphenous vein or tail vein for serial sampling.[2][3][11]
-
Supportive Care: Prophylactic or therapeutic administration of Granulocyte Colony-Stimulating Factor (G-CSF) can help stimulate the production of neutrophils and mitigate the severity and duration of neutropenia.[7]
-
Dose Modification: If severe neutropenia persists, consider a dose reduction of this compound in subsequent cycles.
Q5: What is a recommended protocol for G-CSF administration in mice with this compound-induced neutropenia?
A5: While a specific protocol for this compound is not universally established, a general approach for chemotherapy-induced neutropenia in mice can be adapted. It is crucial to consult your institution's animal care and use committee (IACUC) for approval of your specific protocol.
Table 1: General G-CSF Dosing and Administration Protocol for Chemotherapy-Induced Neutropenia in Mice
| Parameter | Recommendation |
| G-CSF Formulation | Recombinant mouse or human G-CSF (e.g., Filgrastim) |
| Dosage | 5-10 mcg/kg/day |
| Route of Administration | Subcutaneous (SC) injection |
| Timing of Administration | Start 24 hours after this compound administration. Do not administer within 24 hours before the next this compound dose. |
| Duration of Treatment | Daily for up to 2 weeks or until the absolute neutrophil count (ANC) has recovered to a safe level (e.g., >1,000/mm³). |
Q6: How frequently should I monitor blood counts in my preclinical study?
A6: The frequency of monitoring depends on the experimental design and the expected nadir (the lowest point) of blood cell counts.
Table 2: Suggested Blood Monitoring Schedule
| Timepoint | Rationale |
| Baseline (Day 0) | To establish normal blood counts before treatment. |
| Days 3-5 post-treatment | To detect the onset of myelosuppression. |
| Days 7-10 post-treatment | Typically the nadir for neutrophils and platelets. |
| Weekly thereafter | To monitor recovery. |
Experimental Protocols
Q7: Can you provide a detailed methodology for blood collection in mice for hematological analysis?
A7: Yes, here is a general protocol for saphenous vein blood collection, which is suitable for repeated sampling.
Protocol 1: Saphenous Vein Blood Collection in Mice
-
Restraint: Place the mouse in a suitable restraint device, ensuring one hind leg is accessible.
-
Hair Removal: Gently remove the fur from the lateral side of the thigh to visualize the saphenous vein.
-
Tourniquet: Apply gentle pressure above the knee to make the vein more prominent.
-
Puncture: Using a sterile 25-27 gauge needle or a lancet, puncture the vein.
-
Collection: Collect the blood into an EDTA-coated micro-collection tube using a capillary tube or by allowing drops to fall directly into the tube.
-
Hemostasis: After collecting the required volume (typically 50-100 µL), apply gentle pressure to the puncture site with a sterile gauze pad until bleeding stops.
-
Analysis: Analyze the blood sample using a hematology analyzer calibrated for mouse blood.
Q8: How should I prepare and administer this compound in my preclinical model?
A8: The formulation and administration of this compound can impact its efficacy and toxicity profile.
Protocol 2: this compound Formulation and Administration
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute it with sterile water for injection to a desired stock concentration.
-
Formulation for In Vivo Use: For subcutaneous or intravenous administration, this compound can be formulated in a vehicle such as 20% Captisol.[12] The final formulation should be sterile and isotonic.
-
Administration: Administer the prepared this compound solution to the animals via the desired route (e.g., intravenous, subcutaneous). The volume of administration should be based on the animal's body weight.
Dose Escalation and Modification
Q9: I am planning a dose-escalation study for this compound. What are the key considerations?
A9: A well-designed dose-escalation study is crucial to determine the maximum tolerated dose (MTD).
Table 3: Key Considerations for a this compound Dose-Escalation Study
| Consideration | Description |
| Starting Dose | Based on previous in vitro and in vivo data, typically a fraction of a dose known to have some biological effect. |
| Dose Escalation Scheme | A modified Fibonacci or a 3+3 design are common. For example, cohorts of 3-6 animals are treated at escalating dose levels. |
| DLT Definition | Clearly define what constitutes a dose-limiting toxicity in your model (e.g., >50% body weight loss, severe and prolonged neutropenia). |
| Observation Period | Monitor animals daily for clinical signs of toxicity and at regular intervals for hematological parameters. |
| MTD Determination | The MTD is typically defined as the highest dose level at which no more than one-third of the animals experience a DLT. |
Q10: What are the general guidelines for dose modification of this compound in response to toxicities?
A10: Dose modifications should be based on the severity and duration of the observed toxicities.
Table 4: General Guidelines for this compound Dose Modification
| Toxicity Grade (example) | Recommended Action |
| Grade 1-2 Hematological Toxicity | Continue treatment at the same dose level with careful monitoring. |
| Grade 3 Hematological Toxicity | Consider a dose delay until recovery, and then resume at the same or a reduced dose level. |
| Grade 4 Hematological Toxicity | Interrupt treatment until recovery to Grade 1 or baseline. Resume at a reduced dose level (e.g., decrease by 25-50%). |
| Non-Hematological Toxicity (Grade 3-4) | Interrupt treatment and consider dose reduction upon recovery. |
Visualizations
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]
- 3. Rodent Blood Collection | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 4. A Phase 1 Study of this compound (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. fda.gov [fda.gov]
- 7. A Phase II Single Arm Pilot Study of the CHK1 Inhibitor this compound (LY2606368) in BRCA Wild-Type, Advanced Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose‐finding study of the checkpoint kinase 1 inhibitor, this compound, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. The Checkpoint Kinase 1 Inhibitor this compound Induces Regression of Preclinical Models of Human Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. unirv.edu.br [unirv.edu.br]
- 12. The CHK1 Inhibitor this compound Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Prexasertib Technical Support Center: Enhancing Solubility and Stability for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Prexasertib in in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges related to the solubility and stability of this potent CHK1/CHK2 inhibitor.
Frequently Asked Questions (FAQs)
What is this compound and what is its mechanism of action?
This compound (also known as LY2606368) is a selective, ATP-competitive inhibitor of the checkpoint kinases 1 and 2 (CHK1 and CHK2)[1][2][3]. These kinases are crucial components of the DNA damage response (DDR) pathway. In response to DNA damage or replication stress, CHK1 and CHK2 become activated and phosphorylate downstream targets to induce cell cycle arrest, allowing time for DNA repair[4][5]. By inhibiting CHK1 and CHK2, this compound abrogates this cell cycle checkpoint, causing cells with DNA damage to prematurely enter mitosis. This can lead to a phenomenon known as "replication catastrophe," resulting in double-stranded DNA breaks and ultimately, apoptosis (programmed cell death)[2][6][7][8]. This mechanism of action makes this compound a subject of interest in cancer research, particularly in tumors with high levels of replication stress or defects in other DNA repair pathways[9].
Figure 1. Simplified signaling pathway of this compound's mechanism of action.
What are the different forms of this compound and how do they differ in solubility?
This compound is available as a free base (LY2606368) and as a hydrochloride (HCl) salt (this compound HCl)[1][10]. The HCl salt form generally exhibits higher solubility in aqueous solutions, although both forms are considered poorly soluble in water. For in vitro assays, both forms are typically dissolved in dimethyl sulfoxide (DMSO). It is crucial to consult the manufacturer's datasheet for the specific batch, as solubility can vary slightly.
| Compound | Solvent | Solubility (at 25°C) | Molar Concentration | Source |
| This compound (Free Base) | DMSO | ~12.5 - 22 mg/mL | ~28.52 - 60.21 mM | [6][7] |
| This compound (Free Base) | Water | Insoluble | - | [1] |
| This compound (Free Base) | Ethanol | Insoluble | - | [1] |
| This compound HCl | DMSO | ~17 mg/mL | ~38.78 mM | [10] |
| This compound HCl | Water | Insoluble | - | [10] |
| This compound HCl | Ethanol | Insoluble | - | [10] |
Note: Some suppliers indicate that using fresh, anhydrous DMSO and sonication can improve solubility. Hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of this compound[2][11].
What is the recommended solvent for preparing this compound stock solutions?
The universally recommended solvent for preparing this compound stock solutions for in vitro use is Dimethyl Sulfoxide (DMSO) [6][12][13]. It is advisable to use a high-purity, anhydrous grade of DMSO to achieve the best solubility and stability[2][11].
How should I store this compound powder and stock solutions to ensure stability?
Proper storage is critical to maintain the integrity of this compound. Below are the general storage recommendations. Always refer to the product-specific datasheet for any variations.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | ≥ 3 years | Store in a dry, dark place. |
| Stock Solution in DMSO | -80°C | ≥ 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution in DMSO | -20°C | ~1 month | Suitable for shorter-term storage. |
Note: Repeated freeze-thaw cycles of stock solutions should be avoided to prevent degradation and ensure consistent experimental results[6].
What is the maximum recommended final concentration of DMSO in my in vitro assay?
For most cell-based assays, the final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. A final concentration of 0.1% or less is a widely accepted standard[6]. If higher concentrations are necessary, it is essential to include a vehicle control (media with the same final DMSO concentration without the drug) to assess the effect of the solvent on the experimental system.
I see precipitation when I dilute my this compound DMSO stock into my aqueous assay buffer/medium. What can I do?
This is a common issue with hydrophobic compounds like this compound. When a concentrated DMSO stock is diluted into an aqueous solution, the compound can crash out of solution. Here are several strategies to mitigate this:
-
Use a two-step dilution: First, dilute the DMSO stock to an intermediate concentration in your assay medium. Then, perform the final dilution to the desired concentration. This gradual change in solvent polarity can sometimes prevent precipitation.
-
Increase the volume of the final dilution: Adding the small volume of DMSO stock to a larger volume of aqueous buffer while vortexing can help disperse the compound quickly.
-
Consider co-solvents: For cell-free assays where the components are more tolerant, the inclusion of co-solvents like PEG300 or Tween 80, which are used in some in vivo formulations, could be tested to improve solubility[6][11]. However, their effects on cells or enzymatic reactions must be validated.
-
Use protein-containing media: If your assay medium contains serum (e.g., FBS), the proteins can help to stabilize the compound and keep it in solution. Try to dilute the this compound stock directly into the complete, serum-containing medium.
Troubleshooting Guide
Problem: Low or Inconsistent Efficacy in Cell-Based Assays
If you are observing lower than expected or highly variable results with this compound, it could be due to issues with its solubility or stability in the assay. The following workflow can help you troubleshoot the problem.
Figure 2. Troubleshooting workflow for inconsistent this compound activity.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol is for preparing a concentrated stock solution that can be stored and diluted for various in vitro assays.
Materials:
-
This compound powder (free base, MW: 365.39 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
(Optional) Bath sonicator
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 365.39 g/mol * (1000 mg / 1 g) = 3.65 mg
-
-
Weigh the powder: Carefully weigh out 3.65 mg of this compound powder and place it into a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve the compound: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes until the solution is clear[6].
-
Aliquot for storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store properly: Store the aliquots at -80°C for long-term stability (≥ 1 year)[6].
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol describes the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (containing serum, if applicable)
-
Sterile tubes and pipettes
Procedure (Example for a final concentration of 100 nM in 10 mL of media):
-
Calculate the required volume of stock:
-
V1 = (C2 * V2) / C1
-
V1 = (100 nM * 10 mL) / 10 mM = (100 x 10⁻⁹ M * 0.01 L) / (10 x 10⁻³ M) = 0.1 µL
-
Note: Directly pipetting such a small volume is inaccurate. A serial dilution is necessary.
-
-
Perform a serial dilution:
-
Step A (Intermediate Dilution): Thaw one aliquot of the 10 mM stock solution. Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of complete culture medium. This creates a 100 µM solution (a 1:100 dilution). Vortex gently to mix.
-
Step B (Final Dilution): Add 10 µL of the 100 µM intermediate solution to 10 mL of your final volume of culture medium. This creates the final 100 nM working solution (a 1:1000 dilution).
-
-
Mix and apply to cells: Gently invert the container with the final working solution to mix thoroughly before adding it to your cells.
-
Important: The final DMSO concentration in this example is 0.001%, which is well below the recommended limit. Always calculate your final DMSO concentration to ensure it is not confounding your results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Resistance to the CHK1 inhibitor this compound involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase 1 Study of this compound (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (LY2606368) | Anti-tumor | Apoptosis | TargetMol [targetmol.com]
- 7. medkoo.com [medkoo.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Evaluation of this compound, a Checkpoint Kinase 1 Inhibitor, in a Phase Ib Study of Patients with Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. The CHK1 Inhibitor this compound Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Addressing variability in Prexasertib response across different cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the variability in cellular responses to Prexasertib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (LY2606368) is a potent and selective small-molecule inhibitor of the Checkpoint Kinase 1 (CHK1) and, to a lesser extent, CHK2.[1][2] CHK1 is a critical protein kinase in the DNA Damage Response (DDR) pathway.[3] In response to DNA damage or replication stress, the ATR kinase activates CHK1.[4][5] Activated CHK1 then orchestrates cell cycle arrest, typically at the G2/M checkpoint, to allow time for DNA repair.[3][4] By inhibiting CHK1, this compound prevents this crucial cell cycle checkpoint.[6][7] This forces cells with unrepaired DNA damage to prematurely enter mitosis, leading to a phenomenon known as "mitotic catastrophe" and subsequent apoptotic cell death.[8]
Q2: Why is there significant variability in the cytotoxic response to this compound across different cell lines?
The sensitivity of cancer cell lines to this compound can vary dramatically, with IC50 values ranging from low nanomolar to micromolar concentrations.[9][10][11][12] This variability is influenced by several factors:
-
Underlying Genomic Instability and Replication Stress: Cancer cells with high intrinsic replication stress or defects in other DNA repair pathways (e.g., BRCA mutations) are often more reliant on the CHK1-mediated checkpoint for survival, rendering them more sensitive to this compound.[13][14]
-
Cell Cycle Checkpoint Integrity: The nearly universal loss of a functional p53-dependent G1/S checkpoint in many cancers makes them highly dependent on the CHK1-mediated G2/M checkpoint for DNA repair.[15][16]
-
Mechanisms of Resistance: Both innate and acquired resistance have been observed. Mechanisms can include the activation of alternative signaling pathways, such as EGFR signaling, which can promote resistance.[17] Another identified mechanism involves a prolonged G2 cell cycle delay due to reduced CDK1/CyclinB1 activity, which prevents cells from entering a fatal mitosis.[18][19] The loss of proteins like FAM122A has also been implicated in resistance.[8]
-
Drug Efflux and Metabolism: As with any small molecule inhibitor, cell line-specific differences in drug transporters and metabolic enzymes can influence intracellular drug concentrations and efficacy.
Q3: What are the key molecular markers to confirm this compound's activity in a cell line?
To confirm that this compound is engaging its target and inducing the expected downstream effects, the following markers should be assessed, typically by Western blot:
-
Target Engagement: A decrease in the autophosphorylation of CHK1 at Serine-296 (p-CHK1 S296) indicates direct inhibition of CHK1's kinase activity.[15]
-
DNA Damage: An increase in the phosphorylation of H2A.X at Serine-139 (γH2AX) is a sensitive marker for DNA double-strand breaks, which are expected to accumulate following CHK1 inhibition.[9][20]
-
Apoptosis Induction: The appearance of cleaved Poly (ADP-ribose) polymerase (PARP) or cleaved Caspase-3 are hallmark indicators of apoptosis activation.[9]
Q4: How does this compound treatment typically alter the cell cycle profile?
This compound's impact on the cell cycle is a key indicator of its mechanism. Treatment with this compound as a single agent often leads to an accumulation of cells in the S phase, reflecting increased replication stress and difficulties in completing DNA synthesis, along with a reduction in the G1 and G2/M populations.[9] When used in combination with a DNA-damaging agent that causes a G2/M arrest (like olaparib or doxorubicin), this compound will abrogate this checkpoint, forcing cells to enter mitosis. This can be observed as a decrease in the G2/M population compared to the DNA-damaging agent alone.[10][15]
Visualizing this compound's Action and Analysis
Signaling Pathway and Mechanism of Action
Caption: this compound inhibits CHK1, preventing G2/M arrest and causing mitotic catastrophe.
Troubleshooting Guide
Problem: I am not observing the expected level of cytotoxicity after this compound treatment.
This is a common issue stemming from the inherent variability in cell line sensitivity and experimental setup.
Answer:
-
Possible Cause 1: Innate Cell Line Insensitivity or Resistance.
-
Recommendation: First, verify the known sensitivity of your cell line. The cytotoxic effect of this compound is highly variable. A concentration that is effective in one line may be completely ineffective in another. Consult the table below for reported IC50 values in various cell lines. If your cell line is not listed, perform a dose-response curve starting from a low nanomolar range (e.g., 1 nM) up to the micromolar range (e.g., 10 µM) to determine its specific IC50.[10][11]
Cell Line Cancer Type Reported IC50 (nM) Reference BV-173 B-cell Acute Lymphoblastic Leukemia 6.33 [9] REH B-cell Acute Lymphoblastic Leukemia 96.7 [9] OVCAR3 High-Grade Serous Ovarian Cancer ~1-10 [11] PEO1 (BRCA2 mut) High-Grade Serous Ovarian Cancer ~1-10 [11][15] JHOS2 (BRCA1 mut) High-Grade Serous Ovarian Cancer 8400 (8.4 µM) [11] KELLY Neuroblastoma ~10 [20] NBL-S Neuroblastoma ~15 [20] A549 Non-Small Cell Lung Cancer 15.48 [21] A427 Non-Small Cell Lung Cancer >40 [21] -
-
Possible Cause 2: Suboptimal Drug Handling or Experimental Conditions.
-
Recommendation: this compound is typically dissolved in DMSO for a stock solution.[1] Ensure the final DMSO concentration in your cell culture media is non-toxic and consistent across all conditions (typically <0.1%). Verify the stability of your diluted drug; it is best to use freshly prepared dilutions for each experiment. Also, consider the treatment duration. Cytotoxic effects are time and dose-dependent.[9] A 72-hour incubation is a common starting point for cell viability assays.[20]
-
-
Possible Cause 3: The chosen viability assay is not sensitive enough.
-
Recommendation: Assays like MTT measure metabolic activity, which may not perfectly correlate with cell death, especially if the drug causes senescence or cytostasis before cell death. Consider using a method that directly measures cell death, such as Annexin V/Propidium Iodide staining followed by flow cytometry, or an assay that measures membrane integrity (cytotoxicity assays).
-
Problem: My Western blot results for key markers (p-CHK1, γH2AX) are weak or absent.
Answer:
-
Possible Cause 1: Inappropriate Time Point for Lysate Collection.
-
Recommendation: The kinetics of marker expression are critical. Inhibition of CHK1 autophosphorylation (p-CHK1 S296) can be rapid. Induction of DNA damage (γH2AX) and apoptosis markers (cleaved PARP) occurs later. Perform a time-course experiment. A good starting point is to collect lysates at 6, 24, and 48 hours post-treatment to capture both early and late events.[19]
-
-
Possible Cause 2: Insufficient Drug Concentration.
-
Recommendation: Ensure you are using a concentration that is at or above the IC50 for your specific cell line. For mechanistic studies, using a concentration equivalent to 5-10x the IC50 is often necessary to see robust pathway modulation.
-
-
Possible Cause 3: Antibody or Protocol Issues.
-
Recommendation: Verify that your antibodies are validated for the species and application. Phospho-specific antibodies can be particularly sensitive to buffer conditions and require phosphatase inhibitors in the lysis buffer. Refer to the table below for suggested primary antibodies and starting dilutions.
Target Protein Purpose Supplier (Example) Catalog # (Example) Starting Dilution Phospho-Chk1 (Ser296) Target Inhibition Cell Signaling Tech #2349 1:1000 Chk1 (Total) Loading Control Cell Signaling Tech #2360 1:1000 Phospho-Histone H2A.X (Ser139) DNA Damage Cell Signaling Tech #9718 1:1000 Cleaved PARP (Asp214) Apoptosis Cell Signaling Tech #5625 1:1000 GAPDH / β-Actin Loading Control Various Various 1:1000 - 1:5000 -
Troubleshooting and Experimental Workflows
Caption: A combined workflow for this compound analysis and troubleshooting unexpected results.
Key Experimental Protocols
Protocol 1: Cell Viability Assessment (CellTiter-Glo® Assay)
This protocol is adapted for a 96-well plate format to determine the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 90 µL of complete growth medium. Allow cells to adhere and resume growth for 24 hours.
-
Drug Preparation: Prepare a 10X serial dilution series of this compound in complete growth medium from a concentrated DMSO stock. Include a vehicle control (DMSO only).
-
Cell Treatment: Add 10 µL of the 10X drug dilutions to the appropriate wells. This brings the final volume to 100 µL.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle-treated control wells (100% viability) and plot the results using non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
Protocol 2: Western Blotting for DDR and Apoptosis Markers
-
Cell Culture and Treatment: Seed cells in 6-well plates. Grow to 70-80% confluency. Treat with this compound at the desired concentrations (e.g., 1x and 5x IC50) and for the desired time points (e.g., 24 hours). Include a vehicle control.
-
Lysate Preparation:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same concentration (e.g., 1 µg/µL) with lysis buffer and Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 15-30 µg of protein per lane onto a polyacrylamide gel. Run the gel to separate proteins by size. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-γH2AX, anti-cleaved PARP) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. Re-probe for a loading control (e.g., GAPDH) to ensure equal protein loading.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Culture and Treatment: Seed cells in 6-well plates. Treat with this compound and a vehicle control for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Collect the culture medium (which contains floating/apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the collected medium.
-
Centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use a linear scale for the forward scatter (FSC) and side scatter (SSC) to gate on single cells.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2-A or PE-A) to visualize the DNA content.
-
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CHEK1 - Wikipedia [en.wikipedia.org]
- 4. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. This compound | C18H19N7O2 | CID 46700756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. The CHK1 Inhibitor this compound Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. This compound, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. EGFR signaling promotes resistance to CHK1 inhibitor this compound in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Resistance to the CHK1 inhibitor this compound involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
- 21. mdpi.com [mdpi.com]
Refinement of Prexasertib and olaparib combination therapy to reduce toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the combination of Prexasertib (a CHK1 inhibitor) and olaparib (a PARP inhibitor). The focus is on refining experimental protocols to mitigate toxicity while maintaining therapeutic efficacy.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro or in vivo experiments with the this compound and olaparib combination.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High background in RAD51 immunofluorescence assay | - Inadequate blocking- Non-specific primary or secondary antibody binding- Cells are not in the appropriate cell cycle phase | - Increase blocking time or try a different blocking agent (e.g., goat serum).- Titrate primary and secondary antibodies to determine optimal concentrations.- Ensure cells are actively cycling (e.g., by staining for a proliferation marker like Ki-67) as RAD51 foci formation is cell cycle-dependent. |
| Inconsistent results in cell viability assays (e.g., XTT) | - Uneven cell seeding- Variation in drug concentration across wells- Edge effects in the microplate | - Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency.- Prepare a master mix of drug dilutions to add to the plate.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Unexpectedly high cytotoxicity in control (single-agent) groups | - Incorrect drug concentration- Cell line is highly sensitive to the single agent- Contamination of cell culture | - Verify the stock concentration and dilution calculations.- Perform a dose-response curve for each single agent to determine the appropriate concentration range.- Regularly test for mycoplasma and other contaminants. |
| Difficulty in detecting apoptosis with Annexin V/PI staining | - Apoptosis is occurring at a different time point- Incorrect compensation settings on the flow cytometer- Loss of apoptotic cells during harvesting | - Perform a time-course experiment to identify the optimal time point for apoptosis detection.- Use single-stained controls to set up proper compensation.- Collect both the supernatant and adherent cells to ensure all apoptotic cells are analyzed. |
| High variability in tumor growth in in vivo studies | - Variation in tumor cell implantation- Inconsistent drug administration- Differences in animal health | - Ensure consistent cell numbers and injection volumes for tumor implantation.- Use precise dosing and administration schedules.- Monitor animal health closely and exclude any animals that show signs of illness not related to the treatment. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of synergy between this compound and olaparib?
A1: The synergy arises from a concept known as "synthetic lethality." Olaparib, a PARP inhibitor, is most effective in cancer cells with deficient homologous recombination (HR) repair, often due to mutations in genes like BRCA1/2. This compound, a CHK1 inhibitor, can induce a state of "BRCAness" or HR deficiency in HR-proficient cancer cells.[1] By inhibiting CHK1, this compound disrupts the proper functioning of key HR proteins like RAD51, preventing the repair of DNA double-strand breaks caused by olaparib.[2] This leads to an accumulation of DNA damage and subsequent cell death.
Q2: What are the primary toxicities observed with this combination therapy?
A2: The most common treatment-related adverse events are hematological. In a phase 1 clinical trial (NCT03057145), the most frequent toxicities included neutropenia, leukopenia, thrombocytopenia, and anemia.[3][4] These overlapping toxicities are a significant challenge and necessitate careful dose management.
Q3: How can hematological toxicities be managed in a research setting?
A3: To mitigate hematological toxicity, several strategies can be employed:
-
Dose Reduction: The recommended phase 2 dose (RP2D) for the combination is this compound at 70 mg/m² intravenously and olaparib at 100 mg orally twice daily, which is an attenuated dose for both agents compared to their monotherapy regimens.[3][4]
-
Intermittent Dosing: The clinical trial utilized an intermittent dosing schedule for olaparib (days 1-5 and 15-19 of a 28-day cycle) to reduce continuous exposure and allow for bone marrow recovery.[3]
-
Supportive Care: In clinical settings, growth factors like G-CSF (granulocyte colony-stimulating factor) can be used to manage neutropenia. In preclinical animal models, careful monitoring of blood counts is crucial.
Q4: What is the recommended dosing schedule from the Phase 1 clinical trial (NCT03057145)?
A4: The trial followed a 3+3 dose-escalation design.[4] The established recommended phase 2 dose (RP2D) with an intermittent schedule is:
-
This compound: 70 mg/m² intravenously on days 1 and 15 of a 28-day cycle.
-
Olaparib: 100 mg orally twice daily on days 1-5 and 15-19 of a 28-day cycle.[3]
Q5: What are the key pharmacodynamic biomarkers to assess the efficacy of this combination?
A5: Key biomarkers to confirm the mechanism of action and efficacy include:
-
RAD51 foci formation: A decrease in nuclear RAD51 foci following treatment indicates inhibition of homologous recombination.[3]
-
γH2AX expression: An increase in γH2AX, a marker of DNA double-strand breaks, signifies an accumulation of DNA damage.[3]
-
Phosphorylated RPA (pRPA) and pKAP1: Increased levels of these markers are indicative of replication stress.[3]
Data Presentation
Table 1: Summary of Treatment-Related Adverse Events (AEs) in the Phase 1 Trial (NCT03057145)
| Adverse Event | Any Grade (%) | Grade 3/4 (%) |
| Hematological | ||
| Neutropenia | 86% | Not Specified |
| Leukopenia | 83% | Not Specified |
| Anemia | 72% | Not Specified |
| Thrombocytopenia | 66% | Not Specified |
| Non-Hematological | ||
| Nausea | Not Specified | Not Specified |
| Data from a cohort of 29 patients. The most common dose-limiting toxicities (DLTs) were grade 3 neutropenia and grade 3 febrile neutropenia.[3][4] |
Table 2: Efficacy of this compound and Olaparib in PARP Inhibitor-Resistant High-Grade Serous Ovarian Cancer (HGSOC)
| Patient Population | Number of Patients | Partial Response Rate |
| BRCA1-mutant, PARP inhibitor-resistant HGSOC | 18 | 4 (22%) |
| Data from the expansion cohort of the NCT03057145 trial.[3] |
Experimental Protocols
Cell Viability Assay (XTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,500 cells per well in 100 µL of complete medium and incubate overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound, olaparib, or the combination. Include a vehicle control (e.g., DMSO). The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the activator solution according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound, olaparib, or the combination for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.
RAD51 Foci Formation Assay (Immunofluorescence)
-
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate. After 24 hours, treat with drugs for the desired time. To induce DNA damage, you can irradiate the cells (e.g., 10 Gy) before the final hours of drug treatment.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% goat serum in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-RAD51 primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and then incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS. Counterstain with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize and quantify the number of RAD51 foci per nucleus using a fluorescence microscope.
Comet Assay (Alkaline)
-
Cell Preparation: After drug treatment, harvest cells and resuspend in ice-cold PBS at 1 x 10⁵ cells/mL.
-
Agarose Embedding: Mix 10 µL of the cell suspension with 100 µL of molten low-melting-point agarose and immediately pipette onto a comet slide. Allow to solidify at 4°C for 15 minutes.
-
Lysis: Immerse the slides in pre-chilled lysis buffer for 60 minutes at 4°C in the dark.
-
Alkaline Unwinding: Immerse the slides in alkaline electrophoresis buffer (pH > 13) for 30 minutes at 4°C in the dark to unwind the DNA.
-
Electrophoresis: Perform electrophoresis in the alkaline buffer at ~1 V/cm for 30 minutes.
-
Neutralization and Staining: Gently wash the slides with neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Analysis: Visualize the comets using a fluorescence microscope and quantify the tail moment using appropriate software.
Visualizations
Caption: Mechanism of synergy between this compound and olaparib.
Caption: In vitro experimental workflow.
Caption: Role of CHK1 in cell cycle control.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Khan Academy [khanacademy.org]
- 3. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 4. Phase 1 Combination Study of the CHK1 Inhibitor this compound and the PARP Inhibitor Olaparib in High-grade Serous Ovarian Cancer and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of Prexasertib versus other CHK1 inhibitors (e.g., SRA737, MK-8776)
A Comparative Analysis of Prexasertib, SRA737, and MK-8776 in CHK1 Inhibition
Checkpoint Kinase 1 (CHK1) has emerged as a critical target in cancer therapy, playing a pivotal role in the DNA damage response (DDR) pathway. Inhibition of CHK1 can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with a defective G1 checkpoint, a common feature of many tumors. This guide provides a comparative analysis of three prominent CHK1 inhibitors: this compound (LY2606368), SRA737 (CCT245737), and MK-8776 (SCH 900776), with a focus on their performance, supporting experimental data, and methodologies for researchers, scientists, and drug development professionals.
Mechanism of Action and Signaling Pathway
CHK1 is a serine/threonine kinase that is a key component of the DDR.[1][2][3] In response to DNA damage or replication stress, CHK1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair.[2][3] By inhibiting CHK1, these drugs prevent this repair process, leading to mitotic catastrophe and apoptosis in cancer cells.[3][4]
Comparative Performance Data
The following tables summarize the in vitro potency and clinical performance of this compound, SRA737, and MK-8776.
Table 1: In Vitro Potency (IC50/GI50 Values)
| Inhibitor | Target | IC50 (nM) | Cell Lines | Reference |
| This compound | CHK1 | 1 | - | [5] |
| CHK2 | 8 | - | [5] | |
| Cell Viability | 1 - 10 | Ovarian Cancer | [6] | |
| Cell Viability | 6.33 - 96.7 | B-/T-ALL | [7] | |
| Cell Viability | 6 - 49 | High-Grade Serous Ovarian Cancer | [8] | |
| SRA737 | CHK1 | 1.3 - 1.4 | - | [9][10] |
| CHK2 | 9030 | - | [10] | |
| CDK1 | 1260 - 2440 | - | [10] | |
| G2 Checkpoint Abrogation | 30 - 220 | HT29, SW620, MiaPaCa-2, Calu6 | [9] | |
| MK-8776 | CHK1 | See notes | - | [11] |
| CHK2 | See notes | - | [11] | |
| CDK2 | See notes | - | [11] | |
| Cell Viability | < 2000 | 11 sensitive cell lines (24h incubation) | [12] |
Note: A direct comparison study showed that while in vitro kinase assays indicate low nanomolar inhibition of CHK1 for all three, the potency in cellular assays varied significantly. LY2606368 (this compound) was found to be approximately 100-fold more potent in inhibiting cell growth than MK-8776 and SRA737.[11][13] 50% inhibition of CHK1 autophosphorylation (pS296) in AsPC-1 cells was observed at 3 nM for this compound, 300 nM for MK-8776, and 1000 nM for SRA737.[11][13]
Table 2: Clinical Trial Highlights
| Inhibitor | Phase | Combination Agent(s) | Cancer Type(s) | Key Findings & Response Rates | Reference |
| This compound | Phase 1b | Cisplatin | Advanced/Metastatic | ORR: 12.7% | [14] |
| Phase 1b | Cetuximab | Advanced/Metastatic | ORR: 4.9% | [14] | |
| Phase 1b | 5-Fluorouracil | Advanced/Metastatic | ORR: 12.5% | [14] | |
| Phase 1 | Olaparib | High-Grade Serous Ovarian Cancer (HGSOC) | 4 of 18 PARP inhibitor-resistant BRCA1-mutant patients had partial responses. | [5][15] | |
| Phase 1/2 | Irinotecan | Desmoplastic Small Round Cell Tumor (DSRCT) | ORR: 32% | [4] | |
| SRA737 | Phase 1/2 | Low-dose Gemcitabine | Advanced Solid Tumors | ORR: 10.8% overall; 25% in anogenital cancer. Well-tolerated with lower myelotoxicity. | [16][17] |
| MK-8776 | Phase 1 | Gemcitabine | Advanced Solid Tumors | 2 partial responses and 13 stable diseases out of 30 evaluable patients. | [18] |
Experimental Protocols and Workflows
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are representative protocols for key assays used in the evaluation of these inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Plate cells in 96-well plates at a density of 2,000–4,000 cells per well and allow them to adhere for 24 hours.[6]
-
Drug Treatment: Treat cells with a range of concentrations of the CHK1 inhibitor (e.g., this compound from 1 nM to 100 nM) or vehicle control (DMSO).[7]
-
Incubation: Incubate the plates for a specified period, typically 3 to 6 days.[6]
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP. Measure luminescence using a plate reader.
-
Data Analysis: Calculate cell viability relative to the DMSO-treated control cells and generate dose-response curves to determine the IC50 value using software like GraphPad Prism.[6][19]
Western Blotting for CHK1 Pathway Modulation
Western blotting is used to detect specific proteins in a sample and assess the impact of inhibitors on target engagement and downstream signaling.
-
Cell Treatment and Lysis: Treat cultured cells with the CHK1 inhibitor at a specified concentration (e.g., IC50 value) for a set time (e.g., 24 hours).[7] Harvest and lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 30 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.[7]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against proteins of interest (e.g., phospho-CHK1, total CHK1, γH2AX). Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin to confirm equal protein loading.[7]
In Vivo Xenograft Studies
Animal models are essential for evaluating the in vivo efficacy of CHK1 inhibitors.
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., HT29 colon cancer cells) into immunodeficient mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size, then randomize the mice into treatment and control groups.
-
Drug Administration: Administer the CHK1 inhibitor (e.g., SRA737 at 150 mg/kg, p.o.) and/or a combination agent (e.g., gemcitabine) according to the specified dose and schedule.[9] The control group receives a vehicle.
-
Tumor Measurement and Monitoring: Measure tumor volume regularly (e.g., twice weekly) using calipers. Monitor animal body weight and overall health.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the animals and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry). Compare tumor growth between treated and control groups to determine efficacy.
Summary and Conclusion
This compound, SRA737, and MK-8776 are all potent inhibitors of CHK1 that have shown promise in preclinical and clinical settings.
-
This compound (LY2606368) appears to be the most potent of the three in cellular assays, demonstrating significant activity as a monotherapy and in combination with various agents, particularly in ovarian cancer.[6][11][13]
-
SRA737 (CCT245737) is a highly selective, orally bioavailable CHK1 inhibitor.[9][10] Its combination with low-dose gemcitabine has shown a favorable safety profile with encouraging responses, suggesting a potentially wider therapeutic window.[16][17]
-
MK-8776 (SCH 900776) has demonstrated efficacy in sensitizing cancer cells to DNA-damaging agents and has shown single-agent activity in a subset of cell lines.[12][18] However, off-target effects, possibly due to CDK2 inhibition at higher concentrations, have been noted.[11][13]
The choice of inhibitor for further research or clinical development may depend on the specific cancer type, the genetic background of the tumor (e.g., p53 status), and the intended combination therapy.[3][20] While this compound's development was halted due to neutropenia, the data from its trials remain valuable.[13] SRA737 and other next-generation CHK1 inhibitors continue to be explored, with a focus on identifying patient populations most likely to benefit and optimizing combination strategies to enhance efficacy while managing toxicity.[21][22]
References
- 1. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A subset of cancer cell lines is acutely sensitive to the Chk1 inhibitor MK-8776 as monotherapy due to CDK2 activation in S phase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Phase 1b Trial of this compound in Combination with Standard-of-Care Agents in Advanced or Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase 1 Combination Study of the CHK1 Inhibitor this compound and the PARP Inhibitor Olaparib in High-grade Serous Ovarian Cancer and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Phase I dose-escalation trial of checkpoint kinase 1 inhibitor MK-8776 as monotherapy and in combination with gemcitabine in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
- 21. tandfonline.com [tandfonline.com]
- 22. Sierra Oncology Reports Preclinical Data for its Chk1 Inhibitor SRA737 Supporting its Ongoing Clinical Development Strategy [prnewswire.com]
Prexasertib in Advanced Cancers: A Comparative Analysis of Monotherapy and Chemotherapy Combinations
For Researchers, Scientists, and Drug Development Professionals
Prexasertib (LY2606368), a selective inhibitor of checkpoint kinase 1 (CHK1), has been investigated as a promising therapeutic agent in various advanced cancers. CHK1 is a critical component of the DNA damage response (DDR) pathway, and its inhibition can lead to replication catastrophe and apoptosis in cancer cells, particularly those with underlying DNA repair defects. This guide provides a comprehensive comparison of this compound monotherapy versus its combination with standard chemotherapy, supported by experimental data from clinical trials.
Mechanism of Action: Targeting the CHK1 Pathway
This compound functions by blocking the activity of CHK1, a serine/threonine kinase that plays a pivotal role in cell cycle arrest in response to DNA damage. By inhibiting CHK1, this compound prevents cancer cells from repairing damaged DNA, leading to the accumulation of genomic instability and ultimately, cell death.[1][2] The following diagram illustrates the CHK1 signaling pathway and the point of intervention by this compound.
This compound Monotherapy: Efficacy and Safety Profile
Clinical investigations have evaluated this compound as a single agent in several advanced cancers, demonstrating modest but notable activity.
Key Experimental Data: Monotherapy Trials
| Cancer Type | Clinical Trial | Number of Patients | Key Efficacy Results |
| Squamous Cell Carcinoma (SCC) | NCT01115790 | 101 | ORR: 15% (Anus), 5% (Head and Neck) Median PFS: 2.8 months (Anus), 1.6 months (Head and Neck), 3.0 months (Lung) |
| Triple-Negative Breast Cancer (TNBC) | Phase II Pilot Study | 9 | ORR: 11.1% Median PFS: 86 days |
| High-Grade Serous Ovarian Cancer (HGSOC) | NCT02203513 | 28 (BRCA wild-type) | ORR: 33% Median PFS: 7.5 months |
Safety and Tolerability: Monotherapy
The most common treatment-related adverse events (TRAEs) observed with this compound monotherapy are hematologic.
| Adverse Event (Grade 3/4) | Squamous Cell Carcinoma (NCT01115790) | Triple-Negative Breast Cancer | High-Grade Serous Ovarian Cancer (NCT02203513) |
| Neutropenia | 71% (Grade 4) | 88.9% (afebrile) | 93% |
| Anemia | - | 33.3% | 11% |
| Thrombocytopenia | - | 11.1% | 25% |
| Febrile Neutropenia | 12% | - | 7% |
This compound in Combination with Chemotherapy
To enhance its therapeutic potential, this compound has been studied in combination with various cytotoxic agents. The rationale is that by inhibiting DNA repair, this compound can sensitize cancer cells to the DNA-damaging effects of chemotherapy.
Key Experimental Data: Combination Therapy Trials
A Phase 1b study (NCT02124148) evaluated this compound in combination with standard-of-care chemotherapies in patients with advanced and/or metastatic cancer.[3][4]
| Combination Regimen | Number of Patients | Maximum Tolerated Dose (MTD) of this compound | Objective Response Rate (ORR) |
| This compound + Cisplatin | 63 | 80 mg/m² | 12.7% |
| This compound + Cetuximab | 41 | 70 mg/m² | 4.9% |
| This compound + 5-Fluorouracil | 8 | 40 mg/m² | 12.5% |
Safety and Tolerability: Combination Therapy
Hematologic toxicities remained the most frequent dose-limiting toxicities in combination regimens.
| Adverse Event (Any Grade) | This compound + Cisplatin | This compound + Cetuximab |
| White Blood Cell/Neutrophil Count Decreased | 73.0% (66.7% Grade ≥3) | 56.1% (53.7% Grade ≥3) |
Experimental Protocols
This compound Monotherapy for Squamous Cell Carcinoma (NCT01115790)
-
Study Design: A Phase 1b dose-escalation and expansion study.
-
Patient Population: Patients with advanced solid tumors, with expansion cohorts for squamous cell carcinoma of the anus, head and neck, and non-small cell lung cancer.
-
Treatment Protocol: this compound was administered at a recommended Phase 2 dose of 105 mg/m² as a 1-hour intravenous infusion on day 1 of a 14-day cycle.[5]
-
Assessments: Tumor responses were evaluated every two cycles using Response Evaluation Criteria in Solid Tumors (RECIST 1.1). Safety was monitored throughout the study.
This compound Combination Therapy in Advanced Cancers (NCT02124148)
-
Study Design: A Phase 1b, non-randomized, open-label, dose-escalation study with multiple arms.[3][6]
-
Patient Population: Patients with advanced and/or metastatic cancer.
-
Treatment Protocols:
-
Part A (with Cisplatin): Cisplatin (75 mg/m²) administered on Day 1 and this compound on Day 2 of a 21-day cycle.[3][4]
-
Part B (with Cetuximab): Cetuximab (500 mg/m²) and this compound both administered on Day 1 of a 14-day cycle.[3][4]
-
Part D (with 5-Fluorouracil): 5-Fluorouracil (label dose) and this compound both administered on Day 1 of a 14-day cycle.[3][4]
-
-
Assessments: The primary objective was to determine the MTD and recommended Phase 2 dose. Secondary objectives included preliminary antitumor activity.
The following diagram illustrates a general workflow for the clinical trials discussed.
References
- 1. Portico [access.portico.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Phase 1b Trial of this compound in Combination with Standard-of-Care Agents in Advanced or Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Evaluation of this compound, a Checkpoint Kinase 1 Inhibitor, in a Phase Ib Study of Patients with Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Trial: NCT02124148 - My Cancer Genome [mycancergenome.org]
A Head-to-Head Comparison of Prexasertib and Gemcitabine in Pancreatic Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of prexasertib, a Checkpoint Kinase 1 (CHK1) inhibitor, and gemcitabine, a standard-of-care nucleoside analog, in pancreatic cancer models. The data presented is compiled from various studies to offer a comprehensive overview of their mechanisms of action, in vitro efficacy, and in vivo anti-tumor activity.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains a formidable challenge in oncology, with limited effective therapeutic options. Gemcitabine has long been a cornerstone of treatment, but its efficacy is often hampered by intrinsic and acquired resistance.[1] this compound, a potent CHK1 inhibitor, represents a targeted approach, exploiting the reliance of cancer cells on the DNA damage response (DDR) pathway for survival.[2] This guide evaluates the preclinical data of each agent as a monotherapy to provide a comparative baseline for researchers.
Mechanism of Action
The anti-tumor activity of this compound and gemcitabine stems from their distinct mechanisms of action targeting critical cellular processes.
This compound: As a CHK1 inhibitor, this compound disrupts the cell's ability to arrest its cycle in response to DNA damage, a crucial survival mechanism for cancer cells under high replicative stress.[2][3] By inhibiting CHK1, this compound prevents the repair of DNA damage and can lead to mitotic catastrophe and apoptosis.[3][4]
Gemcitabine: Gemcitabine is a prodrug that, once intracellularly phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites, exerts its cytotoxic effects.[5] dFdCTP is incorporated into DNA, leading to chain termination and apoptosis, while dFdCDP inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides necessary for DNA synthesis and repair.[5]
In Vitro Efficacy: A Comparative Analysis
The cytotoxic activity of this compound and gemcitabine has been evaluated in various pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Cell Line | This compound (LY2603618) IC50 (µM)[5] | Gemcitabine IC50 (µM)[6] |
| AsPC-1 | 1.83 | 0.494 |
| BxPC-3 | 1.02 | N/A |
| CFPAC | 1.21 | N/A |
| HPAC | 0.89 | N/A |
| MiaPaCa-2 | 2.75 | 23.9 |
| Panc-1 | N/A | 23.9 |
N/A: Data not available in the cited sources.
The data indicates that while both agents exhibit anti-proliferative effects, the sensitivity of pancreatic cancer cell lines to each drug varies significantly.
In Vivo Anti-Tumor Activity
Direct comparative in vivo studies of this compound and gemcitabine monotherapies in the same pancreatic cancer model are limited, as research has predominantly focused on their synergistic effects in combination.[7][8] However, individual studies have demonstrated the in vivo activity of both agents.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for evaluating the efficacy of anti-cancer agents like this compound and gemcitabine.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Pancreatic cancer cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and incubated for 24 hours.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or gemcitabine and incubated for 72 hours.
-
MTT Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or gemcitabine for 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V-positive, PI-negative) and necrotic (Annexin V-positive, PI-positive) cells.
In Vivo Xenograft Model
-
Cell Implantation: Human pancreatic cancer cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups (vehicle control, this compound, gemcitabine). Drugs are administered according to a predetermined schedule and dosage.
-
Tumor Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., immunohistochemistry).
Conclusion
Both this compound and gemcitabine demonstrate anti-tumor activity in pancreatic cancer models, albeit through different mechanisms. The available in vitro data suggests that chemosensitivity to these agents is cell-line dependent. While direct head-to-head in vivo comparisons are lacking, the primary therapeutic strategy emerging from preclinical research is the combination of CHK1 inhibitors like this compound with gemcitabine to overcome chemoresistance.[10][11] This approach leverages this compound's ability to sensitize cancer cells to the DNA-damaging effects of gemcitabine. Future research should focus on well-controlled comparative studies and the identification of predictive biomarkers to guide the clinical application of these agents.
References
- 1. pancreaticcancer.org.uk [pancreaticcancer.org.uk]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fda.gov [fda.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. A Phase 1 Expansion Cohort Study Evaluating the Safety and Efficacy of the CHK1 Inhibitor LY2880070 with Low-Dose Gemcitabine in Metastatic Pancreatic Adenocarcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergetic anticancer effect of combined gemcitabine and photodynamic therapy on pancreatic cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CHK1 inhibition sensitizes pancreatic cancer cells to gemcitabine via promoting CDK-dependent DNA damage and ribonucleotide reductase downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound increases the sensitivity of pancreatic cancer cells to gemcitabine and S‑1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Predictive Biomarkers for Prexasertib Sensitivity in Patient Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Prexasertib, a selective CHK1/CHK2 inhibitor, with alternative therapeutic options, focusing on the validation of predictive biomarkers for treatment sensitivity, particularly in the context of recurrent, platinum-resistant ovarian cancer. The information is intended to aid in the design of clinical trials and the development of patient stratification strategies.
This compound: Mechanism of Action and Rationale for Biomarker Development
This compound is a small molecule inhibitor of the serine/threonine kinases CHK1 (Checkpoint Kinase 1) and, to a lesser extent, CHK2. These kinases are critical components of the DNA Damage Response (DDR) pathway, responsible for inducing cell cycle arrest to allow for DNA repair. By inhibiting CHK1, this compound prevents cancer cells from repairing DNA damage, leading to an accumulation of genomic instability and ultimately, apoptotic cell death. This mechanism of action suggests that tumors with inherent DNA repair defects or high levels of replication stress may be particularly vulnerable to CHK1 inhibition.
The following diagram illustrates the central role of CHK1 in the DNA damage response and the mechanism of action of this compound.
Caption: this compound inhibits CHK1, preventing cell cycle arrest and DNA repair, leading to mitotic catastrophe and apoptosis.
Predictive Biomarkers for this compound Sensitivity
Several potential biomarkers have been investigated to predict which patients are most likely to respond to this compound. These can be broadly categorized into markers of DNA replication stress, DNA repair pathway alterations, and signaling pathway activation that may confer resistance.
Biomarkers Associated with Increased Sensitivity
The following table summarizes key biomarkers potentially associated with a favorable response to this compound.
| Biomarker Category | Specific Biomarker | Putative Mechanism of Sensitivity | Supporting Preclinical/Clinical Evidence |
| Replication Stress | High CCNE1 (Cyclin E1) amplification/overexpression | Increased reliance on CHK1 to manage replication stress induced by CCNE1. | Preclinical models show sensitivity.[1] In a phase II trial, four of eight patients with partial response had CCNE1 amplification or copy number gain and mRNA upregulation.[2] |
| High BLM (Bloom Syndrome RecQ Like Helicase) overexpression | BLM is involved in resolving replication intermediates; its overexpression may indicate a state of heightened replication stress. | Exploratory analysis of a phase II trial in PARP inhibitor-resistant, BRCA-mutant high-grade serous ovarian cancer (HGSOC) associated BLM overexpression with durable clinical benefit.[3] | |
| DNA Repair Deficiency | BRCA1/2 mutations (in PARP inhibitor-resistant setting) | Tumors with BRCA mutations have deficient homologous recombination repair, increasing their dependence on other DDR pathways like the one involving CHK1. | A phase II study showed an objective response rate of 6% in PARP inhibitor-pretreated BRCA-mutant HGSOC patients, with some achieving durable clinical benefit.[3] |
Biomarkers Associated with Resistance
Conversely, certain molecular characteristics have been linked to a lack of response or resistance to this compound.
| Biomarker Category | Specific Biomarker | Putative Mechanism of Resistance | Supporting Preclinical/Clinical Evidence |
| DNA Replication Machinery | High expression of POLA1, POLE, GINS3 | Upregulation of these key DNA replication genes may allow cells to overcome this compound-induced replication stress. | Transcriptomic analysis of a phase II trial (NCT02203513) in BRCA wild-type, platinum-resistant HGSOC revealed that high expression of these genes was associated with a lack of clinical benefit (PFS < 6 months).[4][5] |
| Pro-survival Signaling | Activation of EGFR pathway | EGFR signaling can activate downstream pathways like RAS/MAPK and PI3K/AKT, promoting cell proliferation and survival, thereby bypassing the effects of CHK1 inhibition. | Preclinical studies in triple-negative breast cancer (TNBC) demonstrated that EGFR overexpression and activation increased resistance to this compound.[6] |
| Upregulation of IGF1/Insulin pathway genes (e.g., IGF1R) | Activation of this pathway can promote cell survival and proliferation, potentially counteracting the pro-apoptotic effects of this compound. | Preliminary biomarker analysis from a phase II study in BRCA wild-type, platinum-resistant HGSOC suggested that tumoral upregulation of the IGF1/insulin pathway was associated with a lack of clinical benefit.[5] |
The following diagram illustrates the logical relationship between these biomarkers and this compound sensitivity.
Caption: Biomarkers promoting or inhibiting response to this compound.
Performance Comparison: this compound vs. Standard of Care in Platinum-Resistant Ovarian Cancer
The primary clinical setting for evaluating this compound has been in heavily pretreated, recurrent ovarian cancer, particularly in the platinum-resistant population where treatment options are limited and outcomes are poor.
| Treatment | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Citation(s) |
| This compound | BRCA wild-type, platinum-resistant HGSOC (NCT02203513) | 30.7% | 5.8 months | [5][7] |
| Platinum-resistant ovarian cancer (Cohorts 1-3, NCT03414047) | 12.1% | Not Reported | [8] | |
| Platinum-refractory ovarian cancer (Cohort 4, NCT03414047) | 6.9% | Not Reported | [8] | |
| Single-Agent Chemotherapy | Platinum-resistant ovarian cancer | 10% - 15% | 3 - 4 months | [9][10] |
| (e.g., paclitaxel, liposomal doxorubicin, topotecan, gemcitabine) | ||||
| Bevacizumab (monotherapy) | Recurrent, platinum-resistant ovarian cancer | 15.9% - 21% | 4.4 months | [9] |
| Bevacizumab + Chemotherapy | Platinum-resistant ovarian cancer (AURELIA trial) | 27.3% | 6.7 months | [10] |
Experimental Protocols
Patient Selection and Treatment in Clinical Trials
-
NCT02203513: This phase II study enrolled patients with BRCA wild-type, platinum-resistant recurrent high-grade serous ovarian cancer. This compound was administered at a dose of 105 mg/m² intravenously every 14 days in a 28-day cycle.[5][7]
-
NCT03414047: This phase II study included cohorts of patients with platinum-resistant or refractory recurrent ovarian cancer, with stratification based on BRCA status and prior lines of therapy. The dosing regimen for this compound was the same as in the NCT02203513 trial.[8]
Biomarker Analysis Methodologies
-
Transcriptomic Analysis (RNA-seq): In the NCT02203513 trial, pre-treatment fresh core biopsies were collected for RNA sequencing to identify gene expression profiles associated with clinical benefit.[4][5]
-
Genomic Profiling: In the NCT03414047 trial, DNA from tumor biopsies was sequenced to identify genomic alterations that could serve as biomarkers.[8]
-
Immunohistochemistry (IHC): Used in preclinical studies to assess protein expression levels of biomarkers like CCNE1.
-
Flow Cytometry: Employed in some studies to analyze immune cell subsets in peripheral blood to understand the immunomodulatory effects of this compound.[5]
The following diagram outlines a general experimental workflow for validating predictive biomarkers for this compound.
Caption: A typical workflow for validating predictive biomarkers for this compound sensitivity.
Conclusion
This compound has demonstrated meaningful clinical activity in heavily pretreated, platinum-resistant ovarian cancer, particularly in the BRCA wild-type population. The identification and validation of predictive biomarkers are crucial for optimizing its clinical application. Current evidence suggests that tumors with high replication stress (e.g., high CCNE1 or BLM expression) may be more sensitive to this compound, while those with upregulated DNA replication machinery (e.g., high POLA1, POLE, GINS3) or activated pro-survival signaling pathways (e.g., EGFR, IGF1/Insulin) may exhibit resistance.
Further prospective clinical trials with integrated biomarker analysis are warranted to definitively validate these candidate biomarkers. Such studies will be instrumental in developing a personalized treatment approach with this compound, ensuring that this targeted therapy is directed towards the patient populations most likely to derive significant clinical benefit. This will not only improve patient outcomes but also enhance the cost-effectiveness of this therapeutic strategy. Researchers and clinicians should consider these potential biomarkers in the design of future studies to refine patient selection and improve the therapeutic index of CHK1 inhibitors.
References
- 1. Progression-free survival in advanced ovarian cancer: a Canadian review and expert panel perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ChemoID-guided therapy improves objective response rate in recurrent platinum-resistant ovarian cancer randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. The CHK1 inhibitor this compound in BRCA wild-type platinum-resistant recurrent high-grade serous ovarian carcinoma: a phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Contemporary use of Bevacizumab in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. Profile of bevacizumab in the treatment of platinum-resistant ovarian cancer: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
Prexasertib's Anti-Tumor Efficacy: A Comparative Analysis of Monotherapy Versus Combination with Olaparib
A comprehensive review of preclinical and clinical data reveals that the combination of Prexasertib and Olaparib demonstrates superior anti-tumor activity compared to this compound alone, particularly in cancers with existing resistance to PARP inhibitors. This guide synthesizes key findings, experimental methodologies, and the underlying molecular mechanisms of this synergistic interaction.
Executive Summary
This compound, a checkpoint kinase 1 (CHK1) inhibitor, has shown promise as an anti-cancer agent both as a monotherapy and, more notably, in combination with the poly (ADP-ribose) polymerase (PARP) inhibitor, Olaparib.[1][2][3][4] Preclinical studies have consistently demonstrated that this compound can sensitize cancer cells to PARP inhibitors, leading to enhanced tumor cell death and inhibition of tumor growth.[1][3][4] This synergistic effect is particularly significant in tumor types that have developed resistance to PARP inhibitors, a growing clinical challenge.[1][2][5] A phase I clinical trial has further validated the potential of this combination therapy, establishing a recommended phase II dose and demonstrating preliminary efficacy in patients with high-grade serous ovarian cancer (HGSOC) and other solid tumors.[5][6][7]
Mechanism of Action: A Synergistic Approach to DNA Damage Repair
Olaparib functions by inhibiting PARP, an enzyme crucial for the repair of single-strand DNA breaks.[8][9][10] In cancer cells with mutations in the BRCA genes, which are involved in homologous recombination (HR), a major double-strand break repair pathway, the inhibition of PARP leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[9][10][11]
This compound inhibits CHK1, a key regulator of the cell cycle and DNA damage response.[12][13] By inhibiting CHK1, this compound disrupts the cell's ability to arrest the cell cycle in response to DNA damage, leading to replication catastrophe and apoptosis.[13][14] Furthermore, this compound has been shown to compromise HR repair and replication fork stability.[1][2][5]
The combination of this compound and Olaparib creates a potent anti-tumor effect. Olaparib's inhibition of PARP leads to an increase in DNA double-strand breaks. Concurrently, this compound's inhibition of CHK1 prevents the cancer cells from effectively repairing this damage through HR, leading to overwhelming DNA damage and cell death.[4][15] This dual assault on DNA repair pathways explains the observed synergy between the two agents.
Preclinical Evidence: In Vitro and In Vivo Studies
High-Grade Serous Ovarian Cancer (HGSOC)
A key study investigated the efficacy of this compound as a single agent and in combination with Olaparib in HGSOC patient-derived xenograft (PDX) models, including those resistant to Olaparib.[1][3][16]
Key Findings:
-
Monotherapy Activity: this compound monotherapy demonstrated anti-tumor activity in 14 HGSOC PDX models, 13 of which were resistant to Olaparib.[1][3][16]
-
Combination Synergy: The combination of this compound and Olaparib was synergistic, leading to significant tumor growth inhibition in an Olaparib-resistant model and enhancing the response in an Olaparib-sensitive model.[1][3][16]
-
Mechanism in Resistant Cells: In HGSOC cell lines with acquired resistance to PARP inhibitors, this compound induced DNA damage and replication stress and sensitized these cells to Olaparib by compromising both HR repair and replication fork stability.[1][3][16]
| Treatment Group | Tumor Growth Inhibition (%) | Notes |
| Olaparib-Resistant PDX Model | ||
| Vehicle | 0 | Control group |
| Olaparib (100 mg/kg, daily) | Minimal | Demonstrates resistance |
| This compound (8 mg/kg, BIDx3, rest 4 days) | Significant | Shows monotherapy activity |
| This compound + Olaparib | Synergistic and significant | Superior to either monotherapy |
| Olaparib-Sensitive PDX Model | ||
| This compound + Olaparib | Augmented degree and durability of response | Enhanced efficacy |
Table 1: Summary of Anti-Tumor Activity in HGSOC PDX Models. (Data synthesized from narrative descriptions in cited sources).[1][3][16][17]
Triple-Negative Breast Cancer (TNBC)
Research in TNBC cell lines has also highlighted the synergistic potential of combining this compound and Olaparib.[4]
Key Findings:
-
HR Deficiency: this compound treatment induced homologous recombination deficiency (HRD) in TNBC cells, reducing HR efficiency by over 55%.[4]
-
Increased DNA Damage: The combination of this compound and Olaparib led to a significant increase in DNA strand breaks, γH2AX foci (a marker of DNA double-strand breaks), and nuclear disintegration compared to single-agent treatments.[4]
-
Synergistic Cytotoxicity: The combination was found to be synergistic in multiple TNBC cell lines, as indicated by combination index (CI) values.[4]
| Cell Line | Treatment | Combination Index (CI) | Interpretation |
| Multiple TNBC cell lines | This compound + Olaparib | < 1 | Synergistic |
Table 2: Synergy of this compound and Olaparib in TNBC Cell Lines. (Data based on qualitative descriptions of CI values).[4]
Clinical Evidence: Phase I Combination Study
A phase I clinical trial evaluated the safety, tolerability, and preliminary efficacy of this compound in combination with Olaparib in patients with advanced solid tumors, including a cohort of patients with BRCA-mutant HGSOC who had progressed on a prior PARP inhibitor.[5][6][7]
Key Findings:
-
Recommended Phase II Dose (RP2D): The MTD/RP2D was established as this compound at 70 mg/m² intravenously on days 1 and 15, combined with Olaparib at 100 mg orally twice daily on days 1-5 and 15-19 of a 28-day cycle.[5][6][18]
-
Preliminary Efficacy: In patients with BRCA1-mutant, PARP inhibitor-resistant HGSOC, 4 out of 18 achieved a partial response.[5][6]
-
Pharmacodynamic Effects: Paired tumor biopsies confirmed the mechanism of action, showing a reduction in RAD51 foci (a marker of HR) and an increase in markers of DNA damage and replication stress (γ-H2AX, pKAP1, and pRPA) after combination treatment.[5][6][7]
| Patient Population | Response Rate |
| BRCA1-mutant, PARP inhibitor-resistant HGSOC (n=18) | 22.2% (4 partial responses) |
Table 3: Preliminary Efficacy of this compound and Olaparib Combination in HGSOC. [5][6]
Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Lines: Various ovarian and breast cancer cell lines.
-
Treatment: Cells are exposed to graded concentrations of this compound and Olaparib, both as single agents and in combination, for a specified duration (e.g., 6 days).
-
Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo.
-
Data Analysis: Synergy is determined using software like Combenefit, which calculates metrics such as the Bliss synergy score or the Combination Index (CI).[19]
Patient-Derived Xenograft (PDX) Models
-
Animal Model: Immunocompromised mice (e.g., NSG mice).
-
Tumor Implantation: Luciferized HGSOC PDX tumors are implanted into the mice.
-
Treatment: Mice are treated with vehicle control, Olaparib monotherapy, this compound monotherapy, or the combination of this compound and Olaparib.
-
Monitoring: Tumor growth is monitored by bioluminescence imaging at regular intervals.
-
Endpoint: Tumor growth inhibition is calculated at the end of the study.[16][17]
Immunofluorescence for DNA Damage Markers
-
Sample Preparation: Cells are grown on coverslips, treated with the drugs, and then fixed and permeabilized.
-
Staining: Cells are incubated with primary antibodies against DNA damage markers (e.g., γ-H2AX, RAD51) followed by fluorescently labeled secondary antibodies.
-
Imaging: Stained cells are visualized using a fluorescence microscope.
-
Quantification: The number of foci per cell is quantified to assess the level of DNA damage and HR activity.[4][16]
Conclusion
The available preclinical and clinical evidence strongly supports the superior anti-tumor activity of this compound in combination with Olaparib compared to this compound monotherapy. This combination therapy holds significant promise for overcoming resistance to PARP inhibitors in various cancer types, particularly HGSOC and TNBC. The synergistic mechanism, which involves the dual inhibition of critical DNA repair pathways, provides a rational basis for the enhanced efficacy observed. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this combination in a broader patient population.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The CHK1 Inhibitor this compound Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound treatment induces homologous recombination deficiency and synergizes with olaparib in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase 1 Combination Study of the CHK1 Inhibitor this compound and the PARP Inhibitor Olaparib in High-grade Serous Ovarian Cancer and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase 1 Combination Study of the CHK1 Inhibitor this compound and the PARP Inhibitor Olaparib in High-grade Serous Ovarian Cancer and Other Solid Tumors | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 8. Olaparib - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Facebook [cancer.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. oncotarget.com [oncotarget.com]
- 16. The CHK1 Inhibitor this compound Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
Prexasertib in Ovarian Cancer: A Comparative Analysis of Efficacy in Platinum-Resistant versus Platinum-Sensitive Disease
A critical evaluation of the clinical data for the CHK1 inhibitor Prexasertib reveals promising activity in heavily pre-treated, platinum-resistant ovarian cancer. However, a significant data gap exists for its efficacy in platinum-sensitive patients, precluding a direct comparative analysis. This guide synthesizes the available evidence for researchers, scientists, and drug development professionals.
Executive Summary
This compound (LY2606368), a potent inhibitor of the cell cycle checkpoint kinases CHK1 and CHK2, has demonstrated single-agent activity in patients with recurrent high-grade serous ovarian cancer (HGSOC), particularly in the platinum-resistant setting. Multiple Phase 2 clinical trials have evaluated its efficacy, providing key data on response rates and survival outcomes. In contrast, there is a notable absence of published clinical trial data on the efficacy of this compound in platinum-sensitive ovarian cancer. This guide provides a comprehensive overview of the available clinical data for this compound in platinum-resistant ovarian cancer, details the experimental protocols of the key studies, and visually represents the drug's mechanism of action and clinical trial workflows. The lack of data in the platinum-sensitive setting is a critical area for future investigation.
Data Presentation: Efficacy of this compound in Platinum-Resistant Ovarian Cancer
The following tables summarize the key efficacy data from Phase 2 clinical trials of this compound in patients with platinum-resistant ovarian cancer.
| Trial Identifier | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Citation |
| NCT02203513 | BRCA wild-type, recurrent HGSOC (79% platinum-resistant/-refractory) | 33% (in 24 evaluable patients) | 58% (Clinical Benefit Rate) | 7.4 months | [1][2] |
| NCT03414047 | Platinum-resistant HGSOC (Cohorts 1-3) | 12.1% | 37.1% | 3.7 months | [3][4] |
| NCT02203513 (Cohorts 5 & 6) | BRCA wild-type, platinum-resistant HGSOC | 30.8% (in 39 evaluable patients) | 44.9% (in ITT population) | 4-6 months | [5][6] |
Table 1: Summary of this compound Efficacy in Platinum-Resistant Ovarian Cancer. HGSOC: High-Grade Serous Ovarian Carcinoma; ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; ITT: Intention-to-Treat.
| Trial Cohort (NCT03414047) | Patient Characteristics | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Citation |
| Cohort 1 | Platinum-resistant, BRCA-wildtype, ≥3 prior therapies | 11.3% | 45.3% | [3][4] |
| Cohort 2 | Platinum-resistant, BRCA-wildtype, <3 prior therapies | 13.0% | 32.6% | [3][4] |
| Cohort 3 | Platinum-resistant, BRCA-mutated, prior PARP inhibitor | 12.2% | 31.7% | [3][4] |
Table 2: Detailed Efficacy of this compound in Subgroups of Platinum-Resistant Ovarian Cancer (NCT03414047).
Experimental Protocols
The clinical efficacy of this compound has been primarily evaluated in multi-center, open-label, single-arm Phase 2 trials. The methodologies of the key trials are detailed below.
NCT02203513: Proof-of-Concept Study
-
Patient Population: Women with recurrent high-grade serous or high-grade endometrioid ovarian carcinoma. A significant portion of the reported cohort was BRCA wild-type and had platinum-resistant or refractory disease.[1]
-
Dosing Regimen: this compound was administered intravenously at a dose of 105 mg/m² every 14 days in a 28-day cycle.[7]
-
Endpoints: The primary endpoint was the investigator-assessed tumor response according to Response Evaluation Criteria in Solid Tumors, version 1.1 (RECIST v1.1).[7] Secondary endpoints included safety and progression-free survival.[5]
-
Assessments: Tumor assessments using CT scans were performed every two cycles. Safety was evaluated using the Common Terminology Criteria for Adverse Events, version 4.0 (CTCAE v4.0).[7]
NCT03414047: Multi-Cohort Study
-
Patient Population: Patients with platinum-resistant or refractory high-grade serous ovarian, primary peritoneal, or fallopian tube cancer. The study included four cohorts based on platinum sensitivity, BRCA mutation status, and prior lines of therapy.[3][7]
-
Dosing Regimen: Intravenous infusions of this compound once every two weeks.[2]
-
Endpoints: The primary endpoint was the objective response rate (ORR).[3][4] Secondary endpoints included disease control rate (DCR) and safety.[3][4]
-
Assessments: Study assessments included physical examinations, ECGs, tumor imaging (CT or MRI scans), and mandatory tumor biopsies.[2][7]
Mandatory Visualization
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inhibiting the CHK1/CHK2 pathway.
Experimental Workflow for a this compound Clinical Trial
Caption: Generalized experimental workflow for a Phase 2 clinical trial of this compound.
Discussion and Future Directions
The available data consistently demonstrate that this compound has modest but notable single-agent activity in a heavily pre-treated, platinum-resistant ovarian cancer population. The objective response rates in this setting, ranging from approximately 12% to 33%, are clinically meaningful for a patient group with limited therapeutic options.[1][3][4][5] The manageable safety profile, with the most common grade 3/4 adverse events being hematologic, further supports its potential role in this indication.[7]
Future research should prioritize the investigation of this compound in platinum-sensitive recurrent ovarian cancer. Such studies would not only clarify the drug's spectrum of activity but also potentially identify predictive biomarkers that could guide patient selection in both platinum-sensitive and -resistant settings. Furthermore, combination strategies, for instance with PARP inhibitors, are a promising avenue for enhancing the efficacy of this compound and overcoming resistance mechanisms, and warrant further clinical evaluation in both patient populations.[8]
References
- 1. bionews.com [bionews.com]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. boa.unimib.it [boa.unimib.it]
- 4. A Phase 2 study of this compound (LY2606368) in platinum resistant or refractory recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The CHK1 inhibitor this compound in BRCA wild-type platinum-resistant recurrent high-grade serous ovarian carcinoma: a phase 2 trial [ideas.repec.org]
- 6. The CHK1 inhibitor this compound in BRCA wild-type platinum-resistant recurrent high-grade serous ovarian carcinoma: a phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase 2 Study of this compound in Platinum-Resistant or Refractory Recurrent Ovarian Cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Unveiling the Double-Edged Sword: A Comparative Guide to Prexasertib-Induced Synthetic Lethality
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Prexasertib's performance in inducing synthetic lethality, supported by experimental data from preclinical and clinical studies. We delve into the reproducibility and validation of these experiments, offering detailed methodologies and visual representations of the underlying biological pathways.
This compound, a potent and selective inhibitor of the checkpoint kinase 1 (CHK1), has emerged as a promising therapeutic agent, particularly in cancers with inherent DNA damage response (DDR) deficiencies. Its mechanism of action hinges on the concept of synthetic lethality, where the inhibition of CHK1 in cancer cells with specific genetic vulnerabilities—such as defects in DNA repair pathways or high levels of replication stress—leads to catastrophic DNA damage and subsequent cell death. This guide synthesizes findings from key studies to provide a comprehensive overview of this compound's efficacy, both as a monotherapy and in combination with other anticancer agents.
Preclinical Validation of this compound's Synthetic Lethal Effect
Preclinical studies have consistently demonstrated this compound's ability to induce synthetic lethality across a range of cancer cell lines and patient-derived xenograft (PDX) models. The efficacy is often correlated with biomarkers indicating a compromised DDR pathway or heightened replication stress.
Monotherapy Efficacy in Pediatric Tumor Models
A study on preclinical pediatric tumor models showcased the broad single-agent activity of this compound. The drug exhibited potent anti-proliferative effects at low nanomolar concentrations across 25 pediatric cancer cell lines representing 12 different histologies.[1]
| Cell Line Histology | Relative EC50 Range (nM) |
| Neuroblastoma | 1.2 - 15 |
| Rhabdomyosarcoma | 0.9 - 22 |
| Ewing's Sarcoma | 2.5 - 18 |
| Osteosarcoma | 3.1 - 19 |
Combination Therapy with PARP Inhibitors in High-Grade Serous Ovarian Cancer (HGSOC)
In preclinical models of HGSOC, particularly those resistant to PARP inhibitors, the combination of this compound with a PARP inhibitor like olaparib has shown synergistic effects.[2] This combination has been shown to reverse resistance to PARP inhibitors by compromising homologous recombination (HR) repair and destabilizing replication forks.[2][3]
| HGSOC Model | Treatment | Outcome |
| PARP inhibitor-resistant PDX models | This compound Monotherapy | Significant anti-tumor activity |
| Olaparib-resistant PDX model | This compound + Olaparib | Synergistic tumor growth inhibition |
| PARP inhibitor-resistant HGSOC cell lines | This compound + Olaparib | Synergistic cytotoxicity |
Clinical Validation and Efficacy of this compound
Clinical trials have further substantiated the preclinical findings, demonstrating this compound's activity in heavily pretreated patient populations with specific tumor types.
Phase II Study in High-Grade Serous Ovarian Cancer (BRCA wild-type)
A proof-of-concept phase II study in patients with recurrent high-grade serous ovarian cancer without germline BRCA mutations showed promising single-agent activity.[4]
| Efficacy Endpoint | Value |
| Partial Response (PR) | 33% (8 of 24 evaluable patients) |
| Median Treatment Duration | 7.4 months |
| Clinical Benefit Rate (in platinum-resistant/-refractory) | 58% |
| Median Progression-Free Survival (PFS) | 7.4 months |
Phase Ib Study in Advanced Squamous Cell Carcinoma
A phase Ib study evaluated monotherapy with this compound in patients with advanced squamous cell carcinoma (SCC) of the anus, head and neck (SCCHN), and non-small cell lung cancer (sqNSCLC).[5][6][7][8]
| Tumor Type | Overall Response Rate (ORR) | Clinical Benefit Rate (at 3 months) | Median Progression-Free Survival (PFS) |
| SCC of the anus | 15% | 23% | 2.8 months |
| SCCHN | 5% | 28% | 1.6 months |
| sqNSCLC | - | 44% | 3.0 months |
Phase I Combination Study with Olaparib in HGSOC and other Solid Tumors
A phase I study investigating the combination of this compound and olaparib in patients with HGSOC and other solid tumors, particularly those with BRCA1 mutations and PARP inhibitor resistance, demonstrated preliminary clinical activity.[9][10]
| Patient Population | Response |
| BRCA1-mutant, PARP inhibitor-resistant HGSOC | 4 of 18 patients achieved partial responses |
Signaling Pathways and Experimental Workflows
To understand the mechanism of this compound-induced synthetic lethality, it is crucial to visualize the involved signaling pathways and the experimental procedures used for their validation.
This compound-Induced Synthetic Lethality Pathway
Caption: this compound inhibits CHK1, leading to G2/M checkpoint abrogation and increased DNA damage, resulting in apoptosis in DDR-deficient cancer cells.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow to evaluate the efficacy of this compound in preclinical models.
Detailed Experimental Protocols
Reproducibility and validation are paramount in scientific research. Below are summarized methodologies for key experiments cited in the validation of this compound-induced synthetic lethality.
Cell Viability Assay
-
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
-
Method: Cancer cell lines are seeded in 96-well plates and treated with increasing concentrations of this compound for a specified duration (e.g., 72 hours). Cell viability is assessed using a luminescent-based assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. The half-maximal inhibitory concentration (IC50) is then calculated.
Western Blot Analysis
-
Objective: To assess the modulation of key proteins in the DNA damage response pathway following this compound treatment.
-
Method: Cells are treated with this compound for a defined period. Whole-cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies against proteins of interest (e.g., total CHK1, phosphorylated CHK1 (Ser345), γH2AX, and a loading control like β-actin). Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
Patient-Derived Xenograft (PDX) Model Studies
-
Objective: To evaluate the in vivo efficacy of this compound in a more clinically relevant model.
-
Method: Tumor fragments from consenting patients are surgically implanted into immunocompromised mice. Once tumors reach a specified volume, mice are randomized into treatment groups (e.g., vehicle control, this compound monotherapy, combination therapy). Tumor growth is monitored regularly by caliper measurements. At the end of the study, tumors are excised for further analysis, such as immunohistochemistry or Western blotting, to assess pharmacodynamic markers.
Conclusion
The collective evidence from preclinical and clinical studies strongly supports the synthetic lethal interaction induced by this compound in cancers with underlying DDR defects and high replication stress. The data presented in this guide highlights the potential of this compound as a targeted therapy, both as a single agent and in combination with other DNA-damaging agents. The detailed protocols and visual aids provided herein serve as a valuable resource for researchers aiming to reproduce, validate, and build upon these pivotal findings in the ongoing effort to develop more effective cancer treatments.
References
- 1. Broad spectrum activity of the checkpoint kinase 1 inhibitor this compound as a single agent or chemopotentiator across a range of preclinical pediatric tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CHK1 Inhibitor this compound Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cancernetwork.com [cancernetwork.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Evaluation of this compound, a Checkpoint Kinase 1 Inhibitor, in a Phase Ib Study of Patients with Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of this compound, a Checkpoint Kinase 1 Inhibitor, in a Phase Ib Study of Patients with Squamous Cell Carcinoma [ouci.dntb.gov.ua]
- 9. Phase 1 Combination Study of the CHK1 Inhibitor this compound and the PARP Inhibitor Olaparib in High-grade Serous Ovarian Cancer and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of Prexasertib: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of the investigational drug Prexasertib is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound, aligning with general hazardous waste regulations.
This compound Disposal Procedures
This compound and any materials contaminated with it must be treated as hazardous waste. Disposal should always adhere to local, state, and federal regulations.
Step-by-Step Disposal Guidance:
-
Waste Identification and Segregation:
-
All materials that have come into contact with this compound, including unused product, empty vials, contaminated personal protective equipment (PPE) such as gloves and gowns, and labware (e.g., pipette tips, tubes), should be segregated as hazardous waste.
-
-
Containerization:
-
Use designated, leak-proof, and clearly labeled hazardous waste containers.
-
The containers should be sealed to prevent spillage.
-
-
Labeling:
-
Label all waste containers with "Hazardous Waste" and identify the contents, including "this compound."
-
-
Storage:
-
Store hazardous waste in a designated, secure area away from general lab traffic.
-
Ensure the storage area is well-ventilated.
-
-
Disposal:
Safety and Handling Precautions
According to the Safety Data Sheet (SDS) for this compound, the compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound and its waste. This includes:
-
Safety goggles
-
Protective gloves
-
Impervious clothing/lab coat
Ensure adequate ventilation in the work area to avoid inhalation of any dust or aerosols.[2] In case of a spill, absorb the material with an inert, non-combustible absorbent material and dispose of it as hazardous waste.[2]
This compound Hazard Classification
The following table summarizes the hazard information for this compound based on its Safety Data Sheet.
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Source: MedchemExpress Safety Data Sheet[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.
Caption: this compound Disposal Decision Workflow.
References
Essential Safety and Logistics for Handling Prexasertib
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Prexasertib is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), handling procedures, and disposal plans to maintain a safe laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.[1][2][3][4][5]
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves should be worn. For tasks with a higher risk of splashing, double gloving is recommended. |
| Body Protection | Laboratory coat or gown | A long-sleeved lab coat or a disposable gown designed to resist chemical permeation should be worn. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn to protect from splashes. A face shield may be necessary for procedures with a high risk of aerosol generation. |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator may be required. |
Safe Handling and Operational Procedures
Adherence to the following procedures is critical to prevent contamination and accidental exposure.
Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or aerosols.[1]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1] Do not eat, drink, or smoke in areas where this compound is handled.[1]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[1]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential harm to others.
Waste Categorization:
-
Unused or expired this compound should be treated as hazardous chemical waste.
-
All disposable materials that have come into contact with this compound, such as gloves, gowns, and bench paper, should be considered contaminated waste.
Disposal Procedure:
-
Segregation: Collect all this compound waste in a designated, clearly labeled, and sealed hazardous waste container.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office to determine if this compound is classified as a hazardous waste according to local and federal regulations.[6]
-
Arrangement for Disposal: Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves arranging for pickup and disposal by a certified hazardous waste management vendor.[6] Incineration is a common method for the destruction of such compounds.[6]
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the standard operating procedure for safely working with this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 3. pogo.ca [pogo.ca]
- 4. Hero PPE™ Personal Protective Equipment | Cancer Diagnostics, Inc. [cancerdiagnostics.com]
- 5. gerpac.eu [gerpac.eu]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
